4,5-Dibromo-2-methoxy-N-methylaniline
Description
BenchChem offers high-quality 4,5-Dibromo-2-methoxy-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methoxy-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dibromo-2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAKWGAJXFCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675406 | |
| Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-09-9 | |
| Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Strategic Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4,5-Dibromo-2-methoxy-N-methylaniline, a polysubstituted aniline of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the critical strategic decisions and mechanistic principles that underpin a successful synthesis. We detail a four-step sequence commencing with 2-methoxyaniline, involving amine protection, regioselective dibromination, deprotection, and final N-methylation. Each stage is presented with a detailed, field-tested protocol, causality-driven explanations for experimental choices, and integrated characterization checkpoints. The guide is designed for professionals in drug development and chemical research, offering a framework for producing this and structurally related compounds with high purity and efficiency.
Introduction: The Challenge of Polysubstituted Anilines
Substituted anilines are foundational scaffolds in modern organic synthesis, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The precise control over the substitution pattern on the aniline ring is paramount, as minor positional changes of functional groups can drastically alter biological activity and material properties. The target molecule, 4,5-Dibromo-2-methoxy-N-methylaniline, presents a classic synthetic challenge: installing four different substituents onto a benzene ring with unambiguous regiochemical control.
Direct functionalization of a simple aniline precursor is often complicated by the powerful activating and directing effects of the amino group, which can lead to mixtures of isomers and over-reaction.[2] This guide outlines a strategic, multi-step pathway that navigates these challenges through the judicious use of a protecting group to modulate reactivity and ensure the desired 4,5-dibromo substitution pattern.
Strategic Planning: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule dictates the overall forward-synthesis strategy. The N-methyl group is most logically installed in the final step via methylation of the corresponding secondary amine. The dibrominated aromatic core can be traced back to a simpler, non-brominated precursor, with the bromination step being the key regiochemical challenge.
This analysis leads to a proposed four-step synthesis starting from the commercially available 2-methoxyaniline (o-anisidine). The core of this strategy is the temporary protection of the highly activating amino group as an acetamide. This serves a dual purpose: it moderates the group's activating strength to prevent runaway reactions and its steric bulk aids in directing the incoming electrophiles to the desired positions.
Sources
An In-Depth Technical Guide to 4,5-Dibromo-2-methoxy-N-methylaniline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline (CAS No. 1187386-09-9). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. This guide covers plausible synthetic routes, predicted spectroscopic profiles, expected chemical reactivity with a focus on cross-coupling reactions, and essential safety and handling protocols.
Introduction
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine. Its structure, featuring two bromine atoms, a methoxy group, and an N-methylamino group on a benzene ring, makes it a potentially valuable building block in organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it an attractive intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. The bromine atoms, in particular, serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The N-methyl and methoxy groups can influence the molecule's solubility, electronic properties, and metabolic stability in potential pharmaceutical applications.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 4,5-Dibromo-2-methoxy-N-methylaniline is presented in Table 1. It is important to note that properties such as melting and boiling points have not been widely reported and are therefore estimated based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 4,5-Dibromo-2-methoxy-N-methylaniline | N/A |
| CAS Number | 1187386-09-9 | [1][2] |
| Molecular Formula | C₈H₉Br₂NO | [1][2] |
| Molecular Weight | 294.97 g/mol | [1][2] |
| Appearance | Predicted: Off-white to light brown solid | Inferred |
| Melting Point | Not reported (estimated >50 °C) | Inferred |
| Boiling Point | Not reported (estimated >300 °C) | Inferred |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis and Elucidation
Proposed Synthetic Pathway
The proposed synthesis involves an initial N-methylation of 2-methoxyaniline, followed by a regioselective dibromination of the resulting 2-methoxy-N-methylaniline. This sequence is often preferable to avoid potential side reactions associated with the unprotected aniline during bromination.
Caption: Proposed two-step synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-methoxy-N-methylaniline
-
To a solution of 2-methoxyaniline (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-N-methylaniline. The synthesis of N-methylanilines using various methylating agents is a well-established transformation.[3][4]
Step 2: Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline
-
Dissolve 2-methoxy-N-methylaniline (1.0 eq.) in chloroform.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise over a period of 1 hour, maintaining the temperature below 10°C. The use of NBS for the bromination of anilines is a common and effective method.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,5-Dibromo-2-methoxy-N-methylaniline.
Rationale for Experimental Choices
-
N-Methylation First: Performing N-methylation before bromination protects the amino group and can lead to a cleaner reaction with better regioselectivity during the subsequent bromination step.
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination, often providing higher yields and better selectivity.[5][6]
-
Chloroform as Solvent: Chloroform is a common solvent for bromination reactions as it is relatively inert under the reaction conditions.
Predicted Spectroscopic Profile
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).- Methoxy group: A singlet around δ 3.8-4.0 ppm (3H).- N-Methyl group: A singlet around δ 2.8-3.0 ppm (3H).- NH proton: A broad singlet (if visible) around δ 4.0-5.0 ppm. |
| ¹³C NMR | - Aromatic carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with two carbons bearing bromine atoms shifted to lower field.- Methoxy carbon: A signal around δ 55-60 ppm.- N-Methyl carbon: A signal around δ 30-35 ppm. |
| IR Spectroscopy | - N-H stretch: A peak around 3300-3400 cm⁻¹.- C-H stretches (aromatic and aliphatic): Peaks around 2800-3100 cm⁻¹.- C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.- C-N stretch: A peak around 1200-1300 cm⁻¹.- C-O stretch (ether): A strong peak around 1000-1100 cm⁻¹.- C-Br stretch: Peaks in the fingerprint region (< 800 cm⁻¹). |
| Mass Spectrometry | - Molecular ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1). The nominal mass would be around 295 m/z. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline is dictated by its functional groups: the N-methylamino group, the methoxy group, the two bromine atoms, and the aromatic ring.
Reactivity of the Aryl Bromides
The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the 4- and 5-positions. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and a base.[1][7][8][9][10]
Caption: A representative Suzuki-Miyaura coupling reaction.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the positions of the bromine atoms. This is a powerful tool for the synthesis of more complex aniline derivatives.[11][12][13][14][15]
Reactivity of the Amino and Methoxy Groups
The N-methylamino group is a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring. However, the presence of two bromine atoms and a methoxy group already heavily substitutes the ring, making further electrophilic substitution challenging and likely requiring harsh conditions. The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine.[16]
The methoxy group is also an activating, ortho-para directing group. Its presence influences the electronic properties of the aromatic ring.
Potential Applications
Given its structural features, 4,5-Dibromo-2-methoxy-N-methylaniline is a promising scaffold for:
-
Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The dibromo functionality allows for the exploration of structure-activity relationships through the introduction of diverse substituents via cross-coupling reactions.
-
Materials Science: As a monomer or intermediate for the synthesis of functional polymers, dyes, and organic electronic materials. The aromatic core and the potential for derivatization can be exploited to tune the optical and electronic properties of the resulting materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4,5-Dibromo-2-methoxy-N-methylaniline is not widely available, general precautions for handling halogenated anilines should be strictly followed. Anilines as a class of compounds can be toxic and are often skin and eye irritants.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[17]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Li, J., et al. (2014). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF). ResearchGate. [Link]
-
The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a. ResearchGate. [Link]
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]
-
eChemHub. FINE CHEMICALS Solutions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1534-1540. [Link]
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Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Aniline Safety Data Sheet. [Link]
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Supplementary Information. [Link]
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Techno PharmChem. ANILINE Safety Data Sheet. [Link]
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Supporting Information. MPG.PuRe. [Link]
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ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
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National Institutes of Health. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. [Link]
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Supplementary Information. [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
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Global Safety Management. Aniline Safety Data Sheet. [Link]
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MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. [Link]
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PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]
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DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]
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ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo-. [Link]
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NIST WebBook. Benzenamine, 4-bromo-2-methyl-. [Link]
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PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
The Good Scents Company. 1,3-benzodioxole. [Link]
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An In-Depth Technical Guide to 4,5-Dibromo-2-methoxy-N-methylaniline (CAS: 1187386-09-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
This document provides a comprehensive technical overview of 4,5-Dibromo-2-methoxy-N-methylaniline, a halogenated aromatic amine. As a substituted aniline, this compound is recognized primarily as a synthetic intermediate or building block in medicinal chemistry and materials science.[1] The unique arrangement of its functional groups—two bromine atoms, a methoxy group, and an N-methylamino group—offers a versatile scaffold for creating more complex molecular architectures. This guide will delve into its molecular profile, propose a logical synthetic strategy based on established chemical principles, discuss its potential reactivity and applications in drug discovery, and outline critical safety and handling protocols based on data from analogous structures.
Section 2: Molecular Profile and Physicochemical Properties
4,5-Dibromo-2-methoxy-N-methylaniline belongs to the class of polysubstituted anilines. The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-donating methoxy and N-methylamino groups and the electron-withdrawing bromine atoms.[1] This electronic profile dictates the molecule's reactivity in subsequent chemical transformations.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 1187386-09-9 | [2] |
| Molecular Formula | C₈H₉Br₂NO | - |
| Molecular Weight | 306.97 g/mol | - |
| IUPAC Name | 4,5-dibromo-2-methoxy-N-methylaniline | - |
| Predicted XlogP | 3.5 - 4.0 (Estimated) | - |
| Predicted Boiling Point | >300 °C (Estimated) | - |
| Predicted Melting Point | Not available; expected to be a solid at room temperature. | - |
Section 3: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted anilines requires careful control of regioselectivity, as the strong activating nature of the amino group can lead to multiple side products.[1] A logical and controlled approach to synthesizing 4,5-Dibromo-2-methoxy-N-methylaniline would involve the direct bromination of a suitable precursor, 2-methoxy-N-methylaniline.
Causality of Synthetic Choices:
-
Starting Material: 2-Methoxy-N-methylaniline is selected as the precursor because the methoxy and N-methylamino groups are already in the desired positions, simplifying the reaction to a single dibromination step.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for laboratory-scale synthesis.[3] It is a solid, making it safer and easier to handle, and it provides a controlled, slow release of electrophilic bromine, which can help prevent over-bromination and improve selectivity.
-
Solvent: A polar aprotic solvent like chloroform or acetonitrile is suitable. It can dissolve the starting material and the NBS without reacting with them.
-
Temperature: Performing the reaction at a reduced temperature (e.g., 0-5 °C) is crucial to manage the high reactivity of the aniline derivative and to minimize the formation of undesired isomers or polybrominated products.[1]
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Synthetic Protocol:
-
Preparation: Dissolve 1.0 equivalent of 2-methoxy-N-methylaniline in anhydrous chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the temperature to 0-5 °C.
-
Reagent Addition: Add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C. The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine, but the ring remains highly activated.[1]
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Section 4: Spectroscopic Characterization (Anticipated Data)
Structural confirmation of the synthesized product is paramount. While experimental spectra for this specific molecule are not publicly available, we can predict the key signals based on its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals | Rationale |
| ¹H NMR | Singlet ~7.0-7.5 ppm (1H, Ar-H)Singlet ~6.5-7.0 ppm (1H, Ar-H)Singlet ~3.8-4.0 ppm (3H, -OCH₃)Singlet ~2.8-3.0 ppm (3H, -NCH₃) | The two aromatic protons are in different electronic environments and will appear as singlets due to the lack of adjacent protons. The methoxy and N-methyl protons will also appear as distinct singlets. |
| ¹³C NMR | 10-12 peaks expected in the 30-155 ppm range. | Key signals would include those for the N-methyl carbon (~30 ppm), methoxy carbon (~56 ppm), aromatic carbons attached to bromine (~110-120 ppm), and other aromatic carbons (~120-155 ppm). |
| FT-IR (cm⁻¹) | 2850-3000 (C-H stretch)1500-1600 (C=C aromatic stretch)1200-1250 (C-O stretch)1000-1100 (C-N stretch)550-750 (C-Br stretch) | These absorption bands are characteristic of the functional groups present in the molecule. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ~307, showing a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4). | The presence of two bromine atoms gives a highly recognizable isotopic signature. |
Section 5: Reactivity and Potential Applications in Drug Discovery
The utility of 4,5-Dibromo-2-methoxy-N-methylaniline in drug development lies in its potential as a versatile chemical scaffold. The two bromine atoms are prime handles for further functionalization via metal-catalyzed cross-coupling reactions.
Key Reactive Sites:
-
Bromine Atoms (C4, C5): These sites are susceptible to substitution through reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkyne groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Aromatic Ring: The ring can potentially undergo further electrophilic substitution, although the existing substitution pattern makes this less predictable.
-
N-Methylamino Group: The nitrogen atom retains some nucleophilicity and basicity, and the N-H bond (if present in a precursor) could be a site for further derivatization.
This compound serves as a valuable precursor for creating libraries of novel molecules for screening.[1] For instance, substituted anilines and methoxy-phenyl structures are common motifs in potent and selective BET bromodomain inhibitors, which are being investigated as anti-cancer agents.[4]
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Spectroscopic Characterization of 4,5-Dibromo-2-methoxy-N-methylaniline: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 4,5-Dibromo-2-methoxy-N-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable reference for the characterization of this molecule.
Molecular Structure and Spectroscopic Overview
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine. The strategic placement of two bromine atoms, a methoxy group, and an N-methylamino group on the benzene ring dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and purity, as well as for predicting its reactivity and potential interactions in biological systems.
This guide will deconstruct the anticipated features in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound. Each section will provide a rationale for the predicted data, drawing comparisons with known spectra of similar molecules.
Figure 1. Chemical structure of 4,5-Dibromo-2-methoxy-N-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5-Dibromo-2-methoxy-N-methylaniline, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and the electronic nature of the aromatic ring.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy and N-methylamino groups and the electron-withdrawing bromine atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-3 | 6.8 - 7.0 | Singlet | N/A |
| Aromatic H-6 | 6.5 - 6.7 | Singlet | N/A |
| N-H | 3.5 - 4.5 | Broad Singlet | N/A |
| O-CH₃ | 3.8 - 4.0 | Singlet | N/A |
| N-CH₃ | 2.8 - 3.0 | Singlet | N/A |
Rationale for Predictions:
-
Aromatic Protons: The two aromatic protons, H-3 and H-6, are in different electronic environments. H-3 is situated between the electron-donating methoxy group and a bromine atom, while H-6 is adjacent to the N-methylamino group. Both are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating groups will shield these protons, causing them to appear in the upfield region of the aromatic spectrum. Data from similar substituted anilines supports these predictions.[1]
-
N-H Proton: The N-H proton signal is expected to be a broad singlet, a characteristic feature of amines due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methoxy and N-Methyl Protons: The methoxy (O-CH₃) and N-methyl (N-CH₃) protons will each appear as sharp singlets, as there are no adjacent protons to couple with. The methoxy protons are expected to be slightly more downfield than the N-methyl protons due to the greater electronegativity of the oxygen atom. This is consistent with data for various methoxy- and N-methylanilines.[1]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-N) | 145 - 150 |
| C-2 (C-O) | 150 - 155 |
| C-3 (C-H) | 115 - 120 |
| C-4 (C-Br) | 110 - 115 |
| C-5 (C-Br) | 110 - 115 |
| C-6 (C-H) | 110 - 115 |
| O-CH₃ | 55 - 60 |
| N-CH₃ | 30 - 35 |
Rationale for Predictions:
-
Aromatic Carbons: The carbons directly attached to the electronegative nitrogen (C-1) and oxygen (C-2) atoms will be the most downfield in the aromatic region. The carbons bonded to bromine (C-4 and C-5) will also be significantly shifted, while the carbons attached to hydrogen (C-3 and C-6) will be the most upfield. The predicted shifts are based on additive models and comparison with data for compounds like 4-bromo-2-methylaniline and 4-methoxy-N-methylaniline.[1][2]
-
Aliphatic Carbons: The methoxy carbon (O-CH₃) will appear in the typical range for such groups, around 55-60 ppm. The N-methyl carbon (N-CH₃) will be more upfield, in the 30-35 ppm range, which is characteristic for N-alkyl groups in anilines.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2. Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C-O bond, aromatic C-H and C=C bonds, and C-Br bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Bending | 1580 - 1620 | Medium to Strong |
| N-H Bending | 1500 - 1550 | Medium |
| Aromatic C-N Stretch | 1250 - 1340 | Strong |
| Aryl-O Stretch | 1200 - 1275 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Rationale for Predictions:
-
N-H Vibrations: As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3450 cm⁻¹.[3][4] This is a key diagnostic peak. An N-H bending vibration is also anticipated around 1500-1550 cm⁻¹.
-
C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.[3] The aromatic C=C bending vibrations will give rise to bands in the 1580-1620 cm⁻¹ region.
-
C-N and C-O Stretches: The aromatic C-N stretching vibration is expected to be a strong band in the 1250-1340 cm⁻¹ range.[3] The aryl-O stretch from the methoxy group will also be a strong absorption, typically around 1200-1275 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibrations occur at low wavenumbers, typically in the 500-600 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to show a characteristic molecular ion peak cluster due to the presence of two bromine atoms.
| m/z | Predicted Identity | Notes |
| 294, 296, 298 | [M]⁺ | Molecular ion cluster. The isotopic pattern (approx. 1:2:1 ratio) is characteristic of a molecule containing two bromine atoms.[5][6] |
| 279, 281, 283 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 215, 217 | [M - Br]⁺ | Loss of a bromine radical. |
| 184, 186 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of a bromine atom. |
Rationale for Predictions:
-
Molecular Ion: The molecular weight of 4,5-Dibromo-2-methoxy-N-methylaniline is approximately 296 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 294, 296, and 298, with relative intensities of approximately 1:2:1.[5][6] This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms.
-
Fragmentation: Common fragmentation pathways for aromatic amines and ethers include the loss of small radicals. The loss of a methyl group (15 Da) from either the methoxy or N-methyl group is a likely initial fragmentation step.[7] The loss of a bromine atom (79 or 81 Da) is another probable fragmentation pathway. Further fragmentation of these initial daughter ions will lead to the other observed peaks.
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,5-Dibromo-2-methoxy-N-methylaniline
Abstract: This technical guide provides a detailed analysis of the anticipated molecular structure and conformational preferences of 4,5-Dibromo-2-methoxy-N-methylaniline. In the absence of published single-crystal X-ray diffraction data for this specific compound, this document synthesizes established principles of physical organic chemistry and conformational analysis of related substituted anilines and anisoles to predict its low-energy three-dimensional arrangement. We delve into the complex interplay of steric hindrance and electronic effects imposed by the ortho-methoxy and N-methylamino groups, as well as the vicinal dibromo substituents. Furthermore, this guide presents robust, field-proven methodologies for the empirical and computational validation of the predicted conformation, offering researchers a practical framework for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Introduction
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine with potential utility as a building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] The precise three-dimensional structure and conformational dynamics of such molecules are paramount, as they dictate intermolecular interactions, receptor binding affinity, and overall material properties. The substitution pattern—featuring a sterically demanding arrangement of methoxy and N-methylamino groups at the C2 and C1 positions, respectively, alongside bulky bromine atoms at C4 and C5—presents a compelling case study in non-bonding interactions and their influence on molecular geometry.
This guide aims to:
-
Deconstruct the steric and electronic contributions of each substituent to the overall molecular conformation.
-
Propose the most probable low-energy conformation based on these foundational principles.
-
Provide detailed, actionable protocols for researchers to experimentally and computationally validate the proposed structure.
Structural Analysis: Steric and Electronic Contributions
The conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is primarily governed by the energetic cost of steric repulsion between adjacent groups, balanced by the drive to maximize favorable electronic interactions, such as resonance.
The Anisole Moiety: Conformational Preference of the 2-Methoxy Group
The methoxy group (-OCH₃) is a strong electron-donating group via resonance and electron-withdrawing via induction.[2] In simple anisoles, the methoxy group generally prefers a planar conformation with the benzene ring to maximize π-orbital overlap. However, the presence of a bulky ortho-substituent, in this case, the N-methylamino group, introduces significant steric strain. This forces the C(Ar)-O-C(H₃) bond to twist out of the plane of the aromatic ring. This deviation from planarity disrupts resonance but alleviates the high energetic penalty of van der Waals repulsion between the methoxy methyl group and the N-methylamino substituent.
The N-Methylaniline Moiety: The "Ortho Effect" and Nitrogen Geometry
The N-methylamino group is also a potent electron-donating group. The geometry of the nitrogen atom in aromatic amines represents a compromise between sp³ (pyramidal) and sp² (planar) hybridization.[3] A more planar geometry enhances resonance stabilization by aligning the nitrogen lone pair with the aromatic π-system.
However, the presence of an ortho-substituent gives rise to the "ortho effect," which sterically inhibits interactions at the amino group.[4][5] In this molecule, the 2-methoxy group sterically hinders the N-methylamino group. This interaction is expected to cause two primary conformational adjustments:
-
Rotation of the C-N Bond: The N-methyl group will likely orient itself away from the methoxy group to minimize steric clash.
-
Increased Pyramidalization at Nitrogen: The steric pressure from the ortho-methoxy group may inhibit the nitrogen from achieving a fully planar, sp²-hybridized state, slightly reducing its resonance interaction with the ring.
The Dibromo Substituents: Steric and Electronic Influence
The bromine atoms at the C4 and C5 positions are large and electron-withdrawing by induction. While their steric bulk is significant, their position relative to the key ortho interaction is less direct. Their primary influence is electronic, withdrawing electron density from the ring. They also add considerable mass and volume to the molecule, which will influence crystal packing and solubility.[6]
Predicted Molecular Conformation
Synthesizing these factors, the lowest-energy conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is predicted to exhibit significant out-of-plane twisting of both the methoxy and N-methylamino substituents to relieve the severe steric strain between them.
-
Methoxy Group: The C(Ar)-O bond will be rotated such that the methyl group is directed away from the N-methylamino group.
-
N-Methylamino Group: Similarly, the C(Ar)-N bond will be rotated to position its methyl group away from the methoxy group.
-
Overall Geometry: The molecule will adopt a conformation that maximizes the distance between the methyl protons of the methoxy group and the methyl protons of the N-methylamino group. This steric avoidance is the dominant conformational driver and will likely override the energetic preference for full planarity and maximum resonance.
Caption: Predicted structure highlighting the key steric interaction.
Methodologies for Conformational Validation
A dual-pronged approach combining computational modeling and experimental spectroscopy provides the most robust pathway to confirming the molecule's conformation.
Integrated Workflow for Structural Elucidation
The logical flow involves using computational methods to predict stable conformers and their expected spectroscopic signatures, followed by experimental NMR analysis to validate these predictions.
Caption: Workflow for conformational analysis.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, specifically 2D Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments, is the premier solution-state method for determining conformation.[7] The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal between the protons of the N-methyl group and the methoxy group would unequivocally confirm their spatial proximity, validating the predicted twisted conformation.
Table 1: Experimental Protocol for 2D NOESY/ROESY Analysis
| Step | Procedure | Rationale & Key Parameters |
|---|---|---|
| 1. Sample Preparation | Dissolve ~5-10 mg of 4,5-Dibromo-2-methoxy-N-methylaniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. | Ensure sufficient concentration for 2D experiments. The choice of solvent can influence conformation; consistency is key. |
| 2. Instrument Setup | Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity. Tune and shim the instrument meticulously. | High field strength is crucial for resolving potentially overlapping signals in the aromatic region. |
| 3. Acquire Standard Spectra | Record standard 1D ¹H and ¹³C{¹H} spectra. | To assign all proton and carbon signals, which is a prerequisite for interpreting the 2D spectrum.[8] |
| 4. Acquire 2D NOESY/ROESY | Perform a phase-sensitive 2D NOESY (for small to medium molecules) or ROESY (to avoid zero-crossing issues) experiment. | Key Parameter (Mixing Time): A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup and minimize spin diffusion. |
| 5. Data Processing & Analysis | Process the 2D data with appropriate window functions. Look for cross-peaks that connect protons close in space (< 5 Å). | The critical analysis is to search for a cross-peak between the N-CH₃ resonance and the O-CH₃ resonance. The presence of this peak confirms their proximity. Also, look for NOEs between these methyl groups and the aromatic protons (H3 and H6) to define their orientation relative to the ring. |
Computational Approach: Density Functional Theory (DFT)
Quantum mechanical calculations provide a powerful, predictive tool to identify low-energy conformers and their relative stabilities.[9] A DFT-based conformational search and geometry optimization can be performed to map the potential energy surface.
Table 2: Protocol for DFT-Based Conformational Analysis
| Step | Procedure | Rationale & Key Parameters |
|---|---|---|
| 1. Initial Structure Generation | Build the 3D structure of 4,5-Dibromo-2-methoxy-N-methylaniline in a molecular modeling program. | Create a reasonable starting geometry for optimization. |
| 2. Conformational Search | Perform a systematic or stochastic conformational search by rotating the key dihedral angles (C1-C2-O-CH₃ and C2-C1-N-CH₃). | To explore the potential energy surface and identify all plausible low-energy minima. |
| 3. Geometry Optimization | For each identified conformer, perform a full geometry optimization using DFT. | Method/Basis Set: A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for organic molecules. |
| 4. Frequency Calculation | Perform a frequency calculation on each optimized structure at the same level of theory. | This step is crucial for two reasons: 1) To confirm that the structure is a true energy minimum (no imaginary frequencies). 2) To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate relative energy calculations. |
| 5. Energy Analysis | Compare the relative energies (including ZPVE) of all stable conformers. | The conformer with the lowest energy is the predicted most abundant species in the gas phase. Solvent effects can be modeled using a polarizable continuum model (PCM) for comparison with solution-state NMR data. |
Expected Spectroscopic Signatures
Based on the predicted non-planar conformation, the following NMR signatures are anticipated.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H | Aromatic H-3 | ~6.8 - 7.0 | Shielded by ortho -OCH₃ and para -NHCH₃ (if resonance is partially active). |
| Aromatic H-6 | ~7.2 - 7.4 | Less shielded environment compared to H-3. | |
| N-H | Variable, ~3.5 - 4.5 | Position is concentration and solvent dependent. May be broad. | |
| O-CH₃ | ~3.8 - 4.0 | Typical range for an anisole methyl group. | |
| N-CH₃ | ~2.8 - 3.0 | Typical range for an N-methylaniline methyl group.[10] | |
| ¹³C | C1 (-NHCH₃) | ~145 - 150 | Attached to electron-donating nitrogen. |
| C2 (-OCH₃) | ~150 - 155 | Attached to electron-donating oxygen. | |
| C3 | ~110 - 115 | Shielded carbon ortho to -OCH₃. | |
| C4 (-Br) | ~112 - 118 | Attached to bromine, subject to heavy atom effect. | |
| C5 (-Br) | ~115 - 120 | Attached to bromine, subject to heavy atom effect. | |
| C6 | ~125 - 130 | Aromatic CH. | |
| O-CH₃ | ~55 - 60 | Standard methoxy carbon chemical shift. |
| | N-CH₃ | ~30 - 35 | Standard N-methyl carbon chemical shift.[10] |
Conclusion
The molecular conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is dictated by a classic trade-off between resonance stabilization, which favors planarity, and steric repulsion, which demands non-planarity. Due to the severe steric clash between the ortho-disposed N-methylamino and methoxy groups, the molecule is predicted to adopt a twisted conformation where both substituents are rotated significantly out of the aromatic plane. This guide provides a comprehensive framework for validating this hypothesis through a synergistic application of high-field 2D NMR spectroscopy and DFT calculations. This integrated approach represents a best-practice standard in modern chemical research for the unambiguous structural elucidation of complex organic molecules.
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PubChem. (n.d.). 4-Bromo-5-methoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2007). Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Retrieved from [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics. Retrieved from [Link]
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Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link]
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Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
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PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Institutes of Health. Retrieved from [Link]
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PubMed. (2000). Brominated anisoles and cresols in the red alga Polysiphonia sphaerocarpa. National Institutes of Health. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]
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PubMed Central. (n.d.). 2,6-Dibromo-4-methylaniline. National Institutes of Health. Retrieved from [Link]
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ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]
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YouTube. (2020). Bromination of Anisole. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. Retrieved from [Link]
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PubMed. (n.d.). Asymmetric Metabolic N-oxidation of N-ethyl-N-methylaniline by Purified Flavin-Containing Monooxygenase. National Institutes of Health. Retrieved from [Link]
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YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]
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PubMed. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. National Institutes of Health. Retrieved from [Link]
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MDPI. (2021). Brominated Flame Retardants in Antarctic Air in the Vicinity of Two All-Year Research Stations. International Journal of Molecular Sciences. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline: Starting Materials and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4,5-Dibromo-2-methoxy-N-methylaniline, a key intermediate in pharmaceutical and materials science. The document emphasizes a strategy rooted in electrophilic aromatic substitution, detailing the selection of optimal starting materials and the rationale behind the proposed synthetic route. A detailed experimental protocol, comparative analysis of alternative approaches, and safety considerations are presented to equip researchers with the necessary knowledge for a successful and reproducible synthesis.
Introduction and Strategic Overview
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine whose structural complexity makes it a valuable building block in the synthesis of a variety of target molecules. The judicious placement of its functional groups—two bromine atoms, a methoxy group, and an N-methylamino group—offers multiple points for further chemical modification. The core of any successful synthesis of this compound lies in a well-controlled electrophilic aromatic substitution strategy, particularly the bromination of a suitably substituted aniline precursor.
The primary challenge in the synthesis of polysubstituted aromatics is achieving the desired regioselectivity. In the case of 4,5-Dibromo-2-methoxy-N-methylaniline, the methoxy and N-methylamino groups, both being ortho-, para-directing, synergistically activate the aromatic ring towards electrophilic attack. This guide will focus on the most direct and efficient synthetic route, which commences with the commercially available precursor, 2-methoxy-N-methylaniline.
Recommended Synthetic Pathway: Dibromination of 2-methoxy-N-methylaniline
The most logical and efficient route to 4,5-Dibromo-2-methoxy-N-methylaniline is the direct dibromination of 2-methoxy-N-methylaniline. This approach is favored due to its atom economy and the reduced number of synthetic steps.
"4,5-Dibromo-2-methoxy-N-methylaniline" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4,5-Dibromo-2-methoxy-N-methylaniline in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of 4,5-Dibromo-2-methoxy-N-methylaniline in a range of common organic solvents. In the absence of specific experimental data in publicly available literature, this document synthesizes theoretical principles of chemical solubility with an in-depth analysis of the compound's molecular structure to offer valuable predictions for researchers, scientists, and professionals in drug development. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline is provided, ensuring a practical framework for laboratory application.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 4,5-Dibromo-2-methoxy-N-methylaniline, is a critical physicochemical property that governs its behavior in various stages of drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding how a compound interacts with different solvents is paramount. This guide will delve into the predicted solubility profile of 4,5-Dibromo-2-methoxy-N-methylaniline, offering a foundational understanding for its application in research and development.
Molecular Structure and its Influence on Solubility
To predict the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline, a thorough examination of its molecular structure is essential. The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aromatic Ring: The core benzene ring is inherently nonpolar.
-
Bromo Substituents: The two bromine atoms are large, polarizable, and electron-withdrawing, contributing to the overall molecular weight and introducing significant van der Waals forces.
-
Methoxy Group (-OCH₃): This group introduces a degree of polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.
-
N-methylaniline Group (-NHCH₃): The secondary amine is a key feature, capable of acting as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the nitrogen's lone pair). The methyl group adds a small degree of nonpolar character.
Overall, 4,5-Dibromo-2-methoxy-N-methylaniline can be classified as a moderately polar molecule. The presence of both polar (amine, methoxy) and nonpolar (aromatic ring, bromine atoms) characteristics suggests that its solubility will be highly dependent on the nature of the solvent. The fundamental principle of "like dissolves like" will be the guiding tenet for our predictions.[1]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline across a spectrum of organic solvents. These predictions are qualitative and should be confirmed by experimental validation as outlined in Section 4.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Insoluble | The high polarity of the amine and methoxy groups will likely prevent significant dissolution in a purely nonpolar solvent like hexane. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to better solubility than in aliphatic nonpolar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions without being a strong hydrogen bond donor or acceptor. It should effectively solvate the polar regions of the molecule. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate can act as a hydrogen bond acceptor, interacting with the N-H group of the aniline. Its moderate polarity makes it a versatile solvent. |
| Acetone | Polar Aprotic | High | Acetone is a strong hydrogen bond acceptor and has a significant dipole moment, which should allow for effective solvation of 4,5-Dibromo-2-methoxy-N-methylaniline. |
| Isopropanol | Polar Protic | Moderate | As a protic solvent, isopropanol can engage in hydrogen bonding with both the amine and methoxy groups. However, its hydrocarbon chain may limit the solubility of this relatively large molecule. |
| Methanol | Polar Protic | Moderate to High | Methanol is a small, highly polar protic solvent that can effectively form hydrogen bonds. It is expected to be a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a powerful solvent for a wide range of organic compounds. |
| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring and the two heavy bromine atoms will likely dominate the molecule's character, making it insoluble in water despite the presence of hydrogen bonding groups. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline, the following detailed protocol is recommended. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear, reproducible endpoint.
Materials and Equipment
-
4,5-Dibromo-2-methoxy-N-methylaniline (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4,5-Dibromo-2-methoxy-N-methylaniline into a series of vials. An excess is crucial to ensure a saturated solution is formed.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Add a small magnetic stir bar to each vial and securely cap them.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.
-
Stir the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of 4,5-Dibromo-2-methoxy-N-methylaniline of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol or a mobile phase component).
-
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solutions with a known volume of the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 4,5-Dibromo-2-methoxy-N-methylaniline in the diluted samples.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline.
Discussion and Practical Implications
The predicted solubility profile of 4,5-Dibromo-2-methoxy-N-methylaniline suggests that polar aprotic solvents such as dichloromethane, acetone, and DMSO are likely to be the most effective for solubilizing this compound. This information is critical for several applications:
-
Synthetic Chemistry: The choice of solvent for a reaction involving this compound will significantly impact reaction rates and yields. A solvent in which the compound is highly soluble is generally preferred.
-
Purification: For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal. A mixture of solvents, such as methanol/water or DCM/hexane, could be explored.
-
Drug Formulation: If this compound were to be developed as an API, its low predicted aqueous solubility would present a significant challenge for oral bioavailability. Formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations might be necessary.
Visualizing the Relationship between Polarity and Solubility
The "like dissolves like" principle can be visualized as a continuum. The predicted solubility of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to be highest in solvents with a polarity that is well-matched to its own moderately polar nature.
Sources
Purity analysis of "4,5-Dibromo-2-methoxy-N-methylaniline"
An In-Depth Technical Guide to the Purity Analysis of 4,5-Dibromo-2-methoxy-N-methylaniline
Foreword: Beyond the Chromatogram
In the landscape of pharmaceutical development and fine chemical synthesis, the active pharmaceutical ingredient (API) or key intermediate is the protagonist of the story. However, the narrative of its safety, efficacy, and stability is often dictated by the minor characters: the impurities. The purity of a compound like 4,5-Dibromo-2-methoxy-N-methylaniline , a potentially valuable substituted aniline intermediate[1], is not merely a percentage on a certificate of analysis; it is a comprehensive profile that reveals the elegance of the synthesis, the robustness of the process controls, and the ultimate safety of the final product.
This guide is designed for the discerning researcher and drug development professional. It eschews rigid templates to provide a logical, in-depth exploration of how to establish a scientifically sound and defensible purity profile for this specific molecule. We will not just list protocols; we will dissect the causality behind our analytical choices, building a self-validating system of analysis grounded in first principles and regulatory expectations.[2][3]
The Genesis of Impurities: A Synthetic Post-Mortem
To control impurities, one must first understand their origin.[2] A purity analysis that ignores the synthetic route is an exercise in observation without insight. While the exact commercial synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline may be proprietary, a logical laboratory-scale synthesis can be postulated, providing a roadmap to potential process-related impurities.
A plausible pathway involves the controlled bromination of a 2-methoxyaniline precursor, followed by N-methylation. This immediately suggests several classes of potential impurities.
-
Unreacted Starting Materials & Intermediates:
-
2-Methoxy-N-methylaniline: The direct precursor for the bromination step. Its presence would indicate an incomplete bromination reaction.
-
4,5-Dibromo-2-methoxyaniline: The unmethylated intermediate. Its presence signifies an incomplete N-methylation step.
-
-
By-products from Incomplete or Over-Reactions:
-
Mono-brominated Isomers: Species such as 4-bromo-2-methoxy-N-methylaniline or 5-bromo-2-methoxy-N-methylaniline can arise from incomplete bromination.[4][5]
-
Alternative Dibromo Isomers: The directing effects of the methoxy and N-methyl groups could lead to trace amounts of other dibromo-isomers (e.g., 3,5-dibromo- or 3,6-dibromo- species) if reaction conditions are not perfectly controlled.[6][7]
-
-
Reagent-Related Impurities:
-
Degradants:
-
Aromatic amines are susceptible to oxidation, which can form colored impurities and polymeric by-products, especially upon exposure to air and light.[8]
-
The following diagram illustrates this impurity landscape, providing a foundational map for our analytical strategy.
Caption: Impurity map for 4,5-Dibromo-2-methoxy-N-methylaniline.
The Orthogonal Analytical Approach: A Triad of Confidence
No single analytical technique can provide a complete picture of purity. A robust analysis relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-validate findings. For this compound, our primary tools will be High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC is the premier technique for the purity assessment of non-volatile organic molecules like our target compound. Its strength lies in its ability to separate compounds with very similar structures (e.g., positional isomers) and provide precise quantification. We opt for a Reversed-Phase (RP-HPLC) method because the analyte is moderately polar, allowing for excellent retention and separation on a non-polar stationary phase.[10][11][12]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent. A C18 phase provides the necessary hydrophobicity to retain and separate the brominated aromatic rings.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, sharpening the peaks of the basic aniline moiety by minimizing tailing from interactions with residual silica silanols.[12]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution: A gradient is essential to elute both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable timeframe.
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: PDA detector scanning from 200-400 nm. Monitoring at 254 nm is a good starting point for aromatic compounds. A PDA detector is invaluable as it provides spectral data to help assess peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
Data Presentation: Hypothetical Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 8.5 | 0.08 | Mono-bromo Isomer |
| 2 | 12.1 | 0.15 | 4,5-Dibromo-2-methoxyaniline |
| 3 | 14.5 | 99.70 | 4,5-Dibromo-2-methoxy-N-methylaniline |
| 4 | 16.2 | 0.07 | Positional Isomer |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles
Causality: While HPLC excels with the main component and non-volatile impurities, it is blind to highly volatile substances like residual solvents from the synthesis. GC-MS is the ideal complementary technique for identifying and quantifying these volatile and semi-volatile organic impurities.[13][14][15] The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This low-polarity phase is robust and suitable for general-purpose screening of a wide range of organic molecules.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min (to separate volatile solvents).
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan from m/z 35 to 500.
-
-
Sample Preparation: Prepare a ~5 mg/mL solution of the sample in a high-purity solvent not expected to be present, such as Dichloromethane.
NMR Spectroscopy: The Definitive Structural Arbiter
Causality: NMR is unparalleled for the definitive structural confirmation of the main component and the elucidation of unknown impurities.[16][17] While chromatography separates, NMR identifies. It provides atom-level connectivity information, making it the ultimate tool for distinguishing between closely related isomers that might co-elute or be misidentified by other methods. Quantitative NMR (qNMR) can also provide a highly accurate assay value without the need for a specific reference standard of the same compound.[16]
Experimental Protocol: Structural Confirmation and Purity by NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known amount of a high-purity internal standard (e.g., maleic anhydride) for qNMR analysis.
-
Experiments to Acquire:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals: two aromatic singlets, one O-CH₃ singlet, one N-CH₃ singlet, and a broad N-H singlet (if the precursor is present).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals by mapping their through-bond correlations. For example, an HMBC experiment will show a correlation between the N-methyl protons and the N-methyl carbon, confirming their connection.[16][18]
-
-
Data Analysis: Integrate the signals of the main component against the known internal standard to calculate a precise mass purity. Analyze minor signals to identify and quantify structural impurities.
An Integrated Workflow: From Sample to Certificate
A trustworthy analysis is a systematic one. The following workflow demonstrates how these techniques are integrated to build a complete purity profile, ensuring all potential impurities are investigated in a logical sequence. This approach aligns with the principles of Quality by Design (QbD) and meets the expectations of regulatory bodies.[2][19][20]
Caption: Integrated workflow for comprehensive API purity analysis.
Conclusion: A Commitment to Scientific Integrity
The purity analysis of a compound like 4,5-Dibromo-2-methoxy-N-methylaniline is a multi-faceted endeavor that forms the bedrock of quality assurance. By moving beyond a single measurement and adopting an integrated, orthogonal strategy, we build a robust and defensible data package. This approach, which begins with understanding the synthetic process and culminates in the synergistic use of HPLC, GC-MS, and NMR, ensures that the purity statement is not just a number, but a testament to the molecule's well-characterized and controlled nature. This commitment to scientific rigor is non-negotiable for ensuring the safety and efficacy of the materials that advance modern science and medicine.
References
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Veeprho. Aniline Impurities and Related Compound. [Link]
-
Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. [Link]
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ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
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BfArM. (2023). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
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ResearchGate. (n.d.). Determination of methylal, dimethyl carbonate and N-methyl aniline in motor gasoline by GC-MS method. [Link]
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U.S. Food and Drug Administration. (2006). Active Pharmaceutical Ingredient (API) Process Inspection. [Link]
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National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). [Link]
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ResearchGate. (2025). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. [Link]
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Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]
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PubChem. (n.d.). 4-Bromo-5-methoxy-2-methylaniline. [Link]
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MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
Scribd. (n.d.). Validated RP-HPLC Method For Determination of Brom. [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
eScholarship, University of California. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. [Link]
-
PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
Elsevier. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (n.d.). 2,6-Dibromo-4-methylaniline. [Link]
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A Technical Guide to the Research Applications of 4,5-Dibromo-2-methoxy-N-methylaniline
Prepared by: Gemini, Senior Application Scientist
Abstract: 4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine whose potential as a versatile building block in scientific research remains largely untapped. This technical guide provides an in-depth analysis of its potential applications, derived from its distinct structural features: a reactive aniline core, ortho-methoxy and N-methyl groups that modulate its electronic and steric properties, and two bromine atoms that serve as key functional handles for synthetic elaboration. We explore its promise in medicinal chemistry as a scaffold for novel therapeutic agents, in organic synthesis as a precursor for complex molecular architectures via cross-coupling reactions, and in materials science for the development of advanced organic electronic materials. This document serves as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their respective fields.
Core Compound Analysis: Structure, Properties, and Synthesis
A thorough understanding of a molecule's fundamental characteristics is paramount to unlocking its potential. This section deconstructs 4,5-Dibromo-2-methoxy-N-methylaniline to provide a basis for its proposed applications.
Chemical Identity and Physicochemical Properties
The compound's identity is defined by its unique arrangement of functional groups on an aniline framework. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4,5-Dibromo-2-methoxy-N-methylaniline | - |
| CAS Number | 1187386-09-9 | [1] |
| Molecular Formula | C₈H₉Br₂NO | [2] |
| Formula Weight | 294.99 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
Structural Analysis and Reactivity Profile
The molecule's utility stems from the interplay of its constituent parts:
-
Aniline Core: The N-methylaniline backbone is a common motif in a vast array of pharmacologically active compounds and organic materials.[3][4] The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine, which can be advantageous for selectively directing reactions to other parts of the molecule.[5]
-
Methoxy Group (-OCH₃): Positioned ortho to the amine, this strong electron-donating group influences the electronic properties of the aromatic ring, potentially enhancing its antioxidant capacity and modulating its reactivity in electrophilic substitution.[6]
-
Dibromo Substituents (-Br): The two bromine atoms at positions 4 and 5 are the molecule's most significant features for synthetic diversification. They serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[7][8] This functionality is central to its application as a synthetic building block.
Proposed Synthetic Pathway
While specific synthesis literature for this exact molecule is scarce, a logical synthetic route can be proposed based on established aniline chemistry. The most direct approach involves the controlled bromination of the precursor, 2-methoxy-N-methylaniline.
The primary challenge in this synthesis is controlling the regioselectivity of the bromination to achieve the desired 4,5-disubstitution pattern. The methoxy and N-methylamino groups are both ortho-, para-directing. Careful selection of the brominating agent (e.g., N-Bromosuccinimide) and reaction conditions is critical to favor the desired isomer over other possibilities.[7]
Caption: Proposed workflow for the synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline.
Potential Applications in Medicinal Chemistry
The structural motifs within 4,5-Dibromo-2-methoxy-N-methylaniline are prevalent in numerous bioactive molecules. This makes it an attractive scaffold for the discovery of novel therapeutics.
Scaffold for Anti-inflammatory Agents
Causality: Chronic inflammation is driven by signaling pathways, with NF-κB (nuclear factor-kappa B) being a key regulator.[9] Many aniline and methoxyaniline derivatives have been shown to possess anti-inflammatory properties, often by modulating such pathways.[9][10] The core structure of 4,5-Dibromo-2-methoxy-N-methylaniline could serve as a foundation for inhibitors that prevent the phosphorylation of IκBα, thereby blocking NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.[9]
Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Precursor for Analgesic and Antioxidant Compounds
Many heterocyclic compounds derived from chalcones and anilines have demonstrated significant analgesic and anti-inflammatory activities.[11] The subject molecule can be derivatized to create novel nitrogen-containing heterocycles. Furthermore, aniline derivatives containing electron-donating groups, such as the methoxy group, have shown promising antioxidant activity by scavenging free radicals like DPPH.[6][9]
Experimental Workflow: In Vitro Bioactivity Screening
To validate these hypotheses, a primary screening workflow can be implemented. This self-validating protocol ensures that observed effects are not due to compound-induced cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., BV2 microglia or RAW 264.7 macrophages) in appropriate media.
-
Cytotoxicity Assay (Pre-screen):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with a concentration range of 4,5-Dibromo-2-methoxy-N-methylaniline (e.g., 1-100 µM) for 24 hours.
-
Assess cell viability using an MTT or PrestoBlue assay to determine the non-toxic concentration range. This is a critical control.
-
-
Anti-inflammatory Assay:
-
Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Collect the cell supernatant.
-
Quantify pro-inflammatory mediators (e.g., Nitric Oxide using the Griess reagent, TNF-α and IL-6 using ELISA kits).
-
-
Data Interpretation: A significant reduction in inflammatory mediators in the absence of cytotoxicity indicates potential anti-inflammatory activity.
A Versatile Building Block in Organic Synthesis
The true power of 4,5-Dibromo-2-methoxy-N-methylaniline lies in its potential as a versatile synthetic intermediate. The two bromine atoms are handles for building molecular complexity.
Substrate for Metal-Catalyzed Cross-Coupling
The C-Br bonds are ideal sites for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[5] This allows for the precise and efficient formation of new bonds:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This versatility allows for the creation of vast libraries of complex molecules from a single, well-defined starting material.
Caption: Synthetic derivatization pathways using the dibromo functionality.
Protocol: Suzuki Cross-Coupling Reaction
This protocol provides a generalized, self-validating methodology for using the title compound in a Suzuki coupling.
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under Argon, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq., depending on mono- or di-substitution), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
-
Addition of Reagents:
-
Add a suitable solvent (e.g., Toluene, Dioxane) and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Reaction Execution:
-
Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: A spot test on the TLC plate comparing the reaction mixture to the starting materials provides a real-time check for consumption of the limiting reagent.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and partition between an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
Potential in Materials Science
Substituted anilines are foundational to the synthesis of materials for organic electronics.[4]
Precursor for Hole-Transporting Polymers
Rationale: Triarylamine-based polymers are widely used as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs) due to their excellent charge transport properties.[4] 4,5-Dibromo-2-methoxy-N-methylaniline is an ideal precursor for creating such polymers. The bromine atoms allow for polymerization through reactions like Yamamoto or Suzuki polycondensation.
Tuning Properties: The electronic properties of the resulting polymer can be fine-tuned. The electron-donating methoxy and N-methyl groups will raise the HOMO (Highest Occupied Molecular Orbital) energy level, which is desirable for efficient hole injection from standard anodes like ITO. The bromine atoms, if only one is used for polymerization, leave the other available for post-polymerization modification, allowing for further tuning of solubility, morphology, and electronic characteristics.
Conclusion and Future Outlook
4,5-Dibromo-2-methoxy-N-methylaniline presents itself as a chemical entity of significant untapped potential. While direct research on its applications is nascent, a systematic analysis of its structure strongly suggests its utility across multiple scientific domains. Its polysubstituted nature makes it a prime candidate for generating novel molecular diversity in medicinal chemistry. The strategically placed bromine atoms position it as a powerful and versatile building block for constructing complex organic molecules and advanced functional polymers. Future research should focus on validating the proposed synthetic pathways, screening derivatives for pharmacological activity, and exploring its incorporation into novel conjugated materials to fully realize its potential.
References
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- Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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- ChemicalBook. (n.d.). 4,5-Dibromo-2-methoxy-N-methylaniline.
- ECHEMI. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Brihi, O., Medjani, M., Bougueria, H., Djedouani, A., Francois, M., Fleutot, S., & Boudjada, A. (n.d.). 2,6-Dibromo-4-methylaniline. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. ECHEMI.
- PubMed. (n.d.). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells.
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- ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
- PubMed Central. (n.d.). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives.
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- ChemicalBook. (2025, July 4). 4-BROMO-2-METHYLANILINE | 583-75-5.
- PubMed. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
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"4,5-Dibromo-2-methoxy-N-methylaniline" as a building block in organic synthesis
An In-depth Technical Guide to 4,5-Dibromo-2-methoxy-N-methylaniline as a Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Preamble: Unveiling a Scaffold for Complexity
In the landscape of organic synthesis, the strategic value of a building block is measured by its ability to serve as a robust scaffold for generating molecular diversity. 4,5-Dibromo-2-methoxy-N-methylaniline is a quintessential example of such a scaffold. Possessing a unique arrangement of functional groups—two reactive bromine atoms, an electron-donating methoxy group, and a secondary N-methylaniline moiety—this compound offers chemists a powerful tool for constructing complex molecular architectures. The differential reactivity of its functional handles allows for selective, sequential modifications, making it an invaluable starting point for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
This technical guide provides an in-depth exploration of 4,5-Dibromo-2-methoxy-N-methylaniline, from its fundamental properties and synthesis to its strategic application in advanced synthetic workflows. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the logical pathways for its transformation into high-value compounds.
Part 1: Core Characteristics and Physicochemical Profile
Understanding the intrinsic properties of a building block is the foundation for its effective utilization. The arrangement of substituents on the aniline ring governs its reactivity, solubility, and handling characteristics.
Chemical Structure:
The structure reveals two bromine atoms positioned for differential functionalization, an activating methoxy group, and a nucleophilic N-methylamino group whose reactivity is tempered compared to a primary amine.[1]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1187386-09-9 | [2] |
| Molecular Formula | C8H9Br2NO | [2] |
| Molecular Weight | 294.97 g/mol | [2] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| Storage Temperature | 2-8°C | [2] |
Part 2: Synthesis of the Building Block
The efficient synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline is critical for its accessibility. The most logical approach involves the direct, regioselective bromination of the readily available precursor, 2-methoxy-N-methylaniline. The strong ortho-, para-directing nature of the combined methoxy and N-methylamino groups dictates the positions of bromination.
Synthetic Workflow Overview
The synthesis capitalizes on the principles of electrophilic aromatic substitution. The electron-donating methoxy and N-methylamino groups strongly activate the aromatic ring, directing incoming electrophiles (Br+) to the positions ortho and para relative to them. The position para to the methoxy group (C4) and the position ortho to the methoxy group/meta to the amino group (C5) are the most electronically enriched and sterically accessible sites for dibromination.
Caption: Synthetic workflow for 4,5-Dibromo-2-methoxy-N-methylaniline.
Detailed Experimental Protocol: Dibromination of 2-Methoxy-N-methylaniline
This protocol is based on established methods for the bromination of activated anilines, ensuring a high degree of confidence in its outcome.[3][4]
Materials:
-
2-Methoxy-N-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-N-methylaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. This is crucial to control the reaction's exothermicity and prevent over-bromination or side reactions.
-
Bromination: Dissolve N-Bromosuccinimide (2.1 eq) in glacial acetic acid and add it dropwise to the cooled aniline solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. An effervescence will be observed.
-
Workup: Add a saturated solution of sodium thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel or recrystallization to yield 4,5-Dibromo-2-methoxy-N-methylaniline as a solid.
Part 3: Reactivity and Strategic Applications in Synthesis
The synthetic utility of 4,5-Dibromo-2-methoxy-N-methylaniline stems from the two bromine atoms, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[5][6]
Core Reactivity: The Power of Two Bromines
The two bromine atoms are chemically distinct due to their electronic environments, although this difference is subtle. The C4-Br bond is para to the strong methoxy donor, while the C5-Br bond is meta. This can, in some cases, allow for site-selective reactions, though often sequential couplings are achieved by modulating reaction conditions or using a limiting amount of the coupling partner.[5] These sites are ideal for reactions such as:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[7][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.
-
Heck and Sonogashira Couplings: For C-C bond formation with alkenes and alkynes, respectively.
Application Focus: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details a selective mono-coupling, a key step in sequential functionalization.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (3.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline, the arylboronic acid, and the base. Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mono-arylated product can be purified by column chromatography. The second bromine atom remains available for a subsequent, different coupling reaction.
Part 4: Case Study: A Multi-Step Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To demonstrate the strategic power of this building block, we will outline the synthesis of a hypothetical molecule containing a privileged scaffold found in many kinase inhibitors: an N-aryl indazole. This requires a sequential, two-fold functionalization of our starting aniline.
Synthetic Pathway Design
The strategy involves a Sonogashira coupling at one bromine site, followed by an intramolecular cyclization to form the indazole ring, and a final Buchwald-Hartwig amination at the remaining bromine site to install the second aryl group.
Caption: Multi-step synthesis of a hypothetical kinase inhibitor scaffold.
Abbreviated Protocol for the Synthetic Sequence
-
Step 1 (Sonogashira Coupling): React 4,5-Dibromo-2-methoxy-N-methylaniline with trimethylsilylacetylene using a Pd/Cu catalyst system to selectively install the alkyne at the more reactive bromine position.
-
Step 2 (Indazole Formation): Remove the silyl protecting group with a fluoride source (like TBAF). Then, treat the terminal alkyne with a base to induce an intramolecular cyclization, forming the bromo-indazole core.
-
Step 3 (Buchwald-Hartwig Amination): Couple the remaining bromine on the indazole ring with a desired aniline or amine using a suitable palladium catalyst and ligand (e.g., a biarylphosphine ligand) to yield the final target molecule. This step demonstrates the utility of the second bromine atom for late-stage diversification.
This sequence highlights how the two bromine atoms can be addressed in a controlled, stepwise manner to rapidly build molecular complexity from a single, well-designed starting material.
Conclusion and Future Perspectives
4,5-Dibromo-2-methoxy-N-methylaniline is more than just a chemical; it is a strategic tool for synthetic innovation. Its pre-installed functional handles provide a direct and efficient entry point into a vast chemical space. The ability to perform sequential and site-selective cross-coupling reactions makes it exceptionally valuable for creating libraries of complex molecules in drug discovery and materials science.
Future applications will likely focus on leveraging this building block in automated synthesis platforms and for the development of novel heterocyclic systems. As the demand for molecular complexity and synthetic efficiency grows, the strategic importance of scaffolds like 4,5-Dibromo-2-methoxy-N-methylaniline will only increase, solidifying its place in the modern synthetic chemist's toolbox.
References
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Papertyari. [Link]
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Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
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Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health. [Link]
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Synthesis of Heteroaromatic Compounds. National Institutes of Health. [Link]
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Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. PubMed Central. [Link]
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- 3. echemi.com [echemi.com]
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- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 4,5-Dibromo-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4,5-Dibromo-2-methoxy-N-methylaniline. This disubstituted aniline is a valuable building block in medicinal chemistry and materials science, and the ability to selectively functionalize its carbon-nitrogen bonds is of significant interest. These application notes delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and ligand selection, and present step-by-step protocols for achieving both mono- and double amination with high selectivity and yield. The content is designed to be a practical resource for researchers aiming to incorporate this powerful cross-coupling reaction into their synthetic workflows.
Introduction: The Significance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] This reaction allows for the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, overcoming many of the limitations of traditional methods.[1] The ability to precisely introduce amino groups onto aromatic rings is a cornerstone of modern organic synthesis.
The substrate of focus, 4,5-Dibromo-2-methoxy-N-methylaniline, presents an interesting challenge and opportunity. The presence of two bromine atoms at different positions on the aromatic ring allows for the potential for selective mono-amination or a complete double amination, leading to diverse molecular scaffolds. The methoxy and N-methylaniline substituents also influence the electronic properties of the aryl bromide, which must be considered when designing the reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][8]
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
An unproductive side reaction that can occur is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of ligand is critical to favor the desired reductive elimination pathway.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Considerations for the Amination of 4,5-Dibromo-2-methoxy-N-methylaniline
The presence of two bromine atoms on the aromatic ring of the substrate allows for either selective mono-amination or a double amination. The reactivity of the two C-Br bonds is not identical due to the electronic influence of the methoxy and N-methylamino substituents. Generally, the bromine atom para to the electron-donating methoxy group (at the 5-position) is expected to be more electron-rich and thus potentially less reactive in the oxidative addition step compared to the bromine at the 4-position. However, steric factors can also play a significant role.
Key Parameters for Control:
-
Stoichiometry of the Amine: Using one equivalent of the amine will favor mono-amination, while using two or more equivalents will drive the reaction towards double amination.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can be employed to isolate the mono-aminated product.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and can influence the selectivity of the oxidative addition.[1][8] For selective mono-amination, a less reactive catalyst system might be advantageous.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine.[6] Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[6][9] The choice of base can also influence the reaction rate and selectivity.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 4,5-Dibromo-2-methoxy-N-methylaniline. Optimization of reaction conditions may be necessary for different amine coupling partners.
General Experimental Workflow
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Protocol for Selective Mono-amination
This protocol aims to favor the formation of the mono-aminated product.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4,5-Dibromo-2-methoxy-N-methylaniline | 309.98 | 1.0 | 310 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.1 | 96 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.03 | 14.3 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 4,5-Dibromo-2-methoxy-N-methylaniline (310 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the amine (e.g., morpholine, 96 µL, 1.1 mmol) via syringe.
-
In a separate vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) and dissolve in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material or optimal formation of the mono-aminated product, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Protocol for Double Amination
This protocol is designed to achieve the di-substituted product.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4,5-Dibromo-2-methoxy-N-methylaniline | 309.98 | 1.0 | 310 mg |
| Amine (e.g., Morpholine) | 87.12 | 2.5 | 218 µL |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg |
| RuPhos | 467.64 | 0.04 | 18.7 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.8 | 912 mg |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 4,5-Dibromo-2-methoxy-N-methylaniline (310 mg, 1.0 mmol), cesium carbonate (912 mg, 2.8 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and the amine (e.g., morpholine, 218 µL, 2.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.
-
After complete conversion to the di-substituted product (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired di-aminated product.
Catalyst and Ligand Selection: A Deeper Dive
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand.[2][8]
-
Palladium Precatalysts: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[8] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. More advanced, air-stable precatalysts have also been developed to simplify reaction setup.[10][11]
-
Phosphine Ligands: The development of bulky, electron-rich biaryl phosphine ligands has been a major breakthrough in this field.[1][10]
-
Monodentate Ligands: Ligands like XPhos and RuPhos are highly effective for a broad range of substrates, including challenging aryl chlorides.[12] Their steric bulk facilitates the reductive elimination step.
-
Bidentate Ligands: Ligands such as BINAP and DPPF were among the first to show broad utility and are still widely used.[1]
-
For the amination of 4,5-Dibromo-2-methoxy-N-methylaniline, a monodentate biaryl phosphine ligand is a good starting point due to its generally high reactivity.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh catalyst/precatalyst. Ensure anhydrous and oxygen-free conditions. |
| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products | β-hydride elimination | Use a bulkier ligand to favor reductive elimination. |
| Reaction with the solvent | Ensure the solvent is inert under the reaction conditions. | |
| Difficulty in achieving selectivity | Similar reactivity of the two C-Br bonds | Carefully control the stoichiometry of the amine. Screen different ligands and bases to fine-tune reactivity. |
Conclusion
The Buchwald-Hartwig amination of 4,5-Dibromo-2-methoxy-N-methylaniline is a versatile and powerful tool for the synthesis of complex amines. By carefully selecting the reaction conditions, including the stoichiometry of the amine, the catalyst system, and the base, it is possible to achieve both selective mono-amination and double amination with high efficiency. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their own work.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
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Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]
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The Strategic Utility of 4,5-Dibromo-2-methoxy-N-methylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. The substituted aniline scaffold, in particular, serves as a cornerstone for the synthesis of a diverse array of biologically active molecules. Among these, "4,5-Dibromo-2-methoxy-N-methylaniline" emerges as a highly versatile and valuable building block. Its unique substitution pattern, featuring two bromine atoms for selective functionalization, a methoxy group to modulate electronic properties, and an N-methyl group for specific steric and electronic effects, renders it an attractive starting point for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, supported by detailed experimental protocols.
The presence of two bromine atoms on the aniline ring allows for sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These palladium-catalyzed transformations are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The ability to selectively functionalize at either the 4- or 5-position provides a powerful tool for generating molecular diversity and fine-tuning the pharmacological properties of the target molecules. This strategic approach is exemplified in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of "4,5-Dibromo-2-methoxy-N-methylaniline" is crucial for its safe handling and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₉Br₂NO | [2] |
| Molecular Weight | 294.97 g/mol | [2] |
| CAS Number | 1187386-09-9 | [3] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Safety Information:
"4,5-Dibromo-2-methoxy-N-methylaniline" should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS).[4]
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of "4,5-Dibromo-2-methoxy-N-methylaniline" in pharmaceutical synthesis lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can be exploited to achieve selective functionalization, although this often requires careful optimization of reaction conditions.
I. Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Mono-Arylation of 4,5-Dibromo-2-methoxy-N-methylaniline
This protocol provides a general procedure for the mono-arylation of "4,5-Dibromo-2-methoxy-N-methylaniline" with an arylboronic acid. The regioselectivity of this reaction (i.e., reaction at the C4-Br vs. C5-Br) can be influenced by the specific catalyst, ligand, and reaction conditions employed.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a dry Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
II. Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[5] This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to key intermediates for the synthesis of kinase inhibitors and other pharmaceuticals.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Mono-Amination of 4,5-Dibromo-2-methoxy-N-methylaniline
This protocol outlines a general procedure for the mono-amination of "4,5-Dibromo-2-methoxy-N-methylaniline". The choice of ligand and base is critical for achieving high yields and selectivity.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add 4,5-Dibromo-2-methoxy-N-methylaniline, Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.
-
Add a stir bar and seal the vial.
-
Remove the vial from the glovebox and add anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Kinase Inhibitors: A Conceptual Example
The strategic functionalization of "4,5-Dibromo-2-methoxy-N-methylaniline" can be conceptually applied to the synthesis of complex pharmaceutical intermediates, such as those used in the preparation of MEK inhibitors like Trametinib. While the exact synthesis of Trametinib does not start from this specific aniline, the underlying principles of sequential cross-coupling reactions on a substituted haloaniline are highly relevant.[6]
The synthesis of Trametinib and related MEK inhibitors often involves the construction of a core heterocyclic structure which is then coupled to a substituted aniline fragment.[5] "4,5-Dibromo-2-methoxy-N-methylaniline" provides a platform to first introduce a desired substituent at one of the bromine positions via a Suzuki or Buchwald-Hartwig reaction, followed by a second coupling at the remaining bromine position to build the final complex molecule. This modular approach is highly advantageous in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conceptual Synthetic Pathway
Caption: Conceptual pathway for elaborating the starting material.
Conclusion
"4,5-Dibromo-2-methoxy-N-methylaniline" is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its di-bromo substitution allows for selective and sequential functionalization through powerful palladium-catalyzed cross-coupling reactions, providing a modular approach to the synthesis of complex molecules. The protocols and conceptual applications presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient utilization of this key starting material in the quest for novel therapeutics.
References
-
National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]
-
PubMed. Design and Synthesis of Novel 6-aryl Substituted 4-anilinequinazoline Derivatives as Potential PI3Kδ Inhibitors. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]
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PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]
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ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available from: [Link]
-
PubChem. 3-Bromo-5-[(6-methyl-2-pyridinyl)methoxy]aniline. Available from: [Link]
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PubChem. 5-Bromo-2-[(5-methyl-3-pyridinyl)methoxy]aniline. Available from: [Link]
-
ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]
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PubMed. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Available from: [Link]
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Application Note and Detailed Protocols for the N-demethylation of 4,5-Dibromo-2-methoxy-N-methylaniline
Introduction: The Strategic Importance of N-demethylation in Medicinal Chemistry
The selective removal of a methyl group from a nitrogen atom, or N-demethylation, is a pivotal transformation in the field of drug development and medicinal chemistry. This reaction allows for the synthesis of secondary amines from their tertiary amine precursors, opening avenues for further molecular diversification and the modulation of pharmacological activity. The resulting N-H bond provides a reactive handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The substrate of interest, 4,5-Dibromo-2-methoxy-N-methylaniline, presents a unique set of challenges and opportunities. The electron-rich aromatic ring, substituted with two bromine atoms and a methoxy group, influences the reactivity of the N-methyl group. These substituents can impact the substrate's susceptibility to oxidation and its interaction with various reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable protocols for the N-demethylation of this specific aniline derivative, grounded in established chemical principles and supported by authoritative literature.
Understanding the Mechanistic Landscape of N-demethylation
A thorough understanding of the underlying reaction mechanisms is paramount for successful protocol development and troubleshooting. N-demethylation can be broadly categorized into chemical and enzymatic methods, each with its own set of advantages and limitations.
Chemical N-demethylation
Chemical methods often involve the reaction of the tertiary amine with an electrophilic reagent, followed by a subsequent cleavage step to yield the secondary amine.
-
The von Braun Reaction and its Progeny: The classical von Braun reaction utilizes the highly toxic cyanogen bromide (BrCN) to convert tertiary amines into the corresponding cyanamide, which is then hydrolyzed to the secondary amine.[1][2][3][4] Modern variations have replaced BrCN with less hazardous reagents like ethyl chloroformate, offering a safer alternative.[1][2]
-
Oxidative N-demethylation: This approach involves the oxidation of the N-methyl group, often forming an unstable N-oxide or iminium ion intermediate that subsequently breaks down to the demethylated amine and formaldehyde.[5][6] Reagents such as Ceric Ammonium Nitrate (CAN) and various metal-catalyzed systems are employed for this purpose.[7][8][9][10][11]
-
Photoredox Catalysis: A more recent and milder approach utilizes visible light and a photocatalyst to initiate the N-demethylation process, often under aerobic conditions.[12] This method boasts high functional group tolerance.
Enzymatic N-demethylation
Biocatalytic methods offer a high degree of selectivity and operate under mild reaction conditions.
-
Cytochrome P450 Monooxygenases: These enzymes are nature's primary tool for the metabolism of xenobiotics and are capable of performing highly specific oxidative N-demethylation reactions.[5][13][14][15][16][17] While powerful, the practical application of these enzymes can be limited by factors such as enzyme stability and cofactor requirements.[13][14]
Experimental Protocols
The following protocols are presented as starting points for the N-demethylation of 4,5-Dibromo-2-methoxy-N-methylaniline. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary to achieve optimal yields.
Protocol 1: Modified von Braun Reaction using Ethyl Chloroformate
This protocol is a safer alternative to the classical von Braun reaction and is a robust method for the N-demethylation of various tertiary amines.
Workflow Diagram:
Caption: Workflow for the N-demethylation of 4,5-Dibromo-2-methoxy-N-methylaniline via a modified von Braun reaction.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Ethyl chloroformate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Carbamate Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 eq) in anhydrous toluene (10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation of Carbamate:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl carbamate intermediate.
-
-
Hydrolysis of the Carbamate:
-
Dissolve the crude carbamate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (5.0 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or LC-MS until the carbamate is fully consumed (typically 12 hours).
-
-
Final Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4,5-Dibromo-2-methoxyaniline.
-
Rationale: The use of potassium carbonate as a base is to neutralize the HCl generated during the reaction. The two-step procedure involving the formation and subsequent hydrolysis of the carbamate is generally reliable.
Protocol 2: Oxidative N-demethylation using Ceric Ammonium Nitrate (CAN)
This method offers a potentially faster and milder alternative to the modified von Braun reaction, proceeding via a single electron transfer (SET) mechanism.
Workflow Diagram:
Caption: Workflow for the oxidative N-demethylation of 4,5-Dibromo-2-methoxy-N-methylaniline using CAN.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Ceric Ammonium Nitrate (CAN) [(NH₄)₂Ce(NO₃)₆]
-
Acetonitrile
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of Ceric Ammonium Nitrate (2.5 eq) in a minimal amount of water.
-
-
Reaction Execution:
-
Add the CAN solution dropwise to the stirred substrate solution over a period of 30 minutes. The reaction mixture will likely turn dark.
-
After the addition is complete, allow the reaction to stir at 0°C and gradually warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4,5-Dibromo-2-methoxyaniline.
-
Rationale: CAN is a powerful one-electron oxidant that can effect the N-demethylation of electron-rich anilines.[7][8][9] The electron-donating methoxy group on the substrate should facilitate this oxidative process. The aqueous acetonitrile solvent system is commonly used for CAN-mediated reactions.
Analytical Monitoring and Characterization
Rigorous analytical monitoring is crucial for successful protocol execution and for ensuring the identity and purity of the final product.
| Technique | Purpose | Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis during chromatography. | The product, being a secondary amine, will likely have a different Rf value than the starting tertiary amine. Staining with potassium permanganate or ninhydrin (for the secondary amine) can aid visualization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate reaction monitoring and confirmation of product mass. | Disappearance of the starting material's mass peak and the appearance of the product's mass peak (M-14). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment of the final product. | The ¹H NMR spectrum of the product will show the disappearance of the N-methyl singlet and the appearance of a broad N-H signal. The ¹³C NMR will show the absence of the N-methyl carbon signal. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis of the final product. | A single major peak corresponding to the desired product should be observed. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Ethyl chloroformate: is corrosive and lachrymatory. Handle with extreme care.
-
Ceric Ammonium Nitrate: is a strong oxidizing agent. Avoid contact with combustible materials.
-
Toluene: is flammable and has associated health risks.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the stoichiometry of the reagent, increase the reaction temperature, or extend the reaction time. Ensure anhydrous conditions for the modified von Braun reaction. |
| Formation of side products | Over-oxidation (with CAN), or reaction with other functional groups. | For the CAN reaction, try lowering the temperature or reducing the amount of oxidant. For the von Braun method, ensure slow addition of the chloroformate. |
| Difficult purification | Co-elution of starting material and product, or formation of polar impurities. | Optimize the eluent system for column chromatography. An acid-base extraction may help to separate the basic amine product from neutral impurities.[18] |
Conclusion
The N-demethylation of 4,5-Dibromo-2-methoxy-N-methylaniline is a key synthetic step that can be achieved through various established methods. This application note provides two detailed protocols, a modified von Braun reaction and an oxidative demethylation with CAN, as robust starting points. The choice of method will depend on the available resources, safety considerations, and the desired scale of the reaction. Careful execution, diligent monitoring, and appropriate safety precautions are essential for a successful outcome.
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Wikipedia. Demethylation. [Link]
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Wikipedia. von Braun reaction. [Link]
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Hassan, S. S. M., et al. (2020). N-Dealkylation of Amines. Molecules, 25(15), 3443. [Link]
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Richards, O., et al. (2020). Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimisation. Journal of Industrial Microbiology and Biotechnology, 47(9-10), 795-806. [Link]
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Seto, Y., & Guengerich, F. P. (1993). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Journal of Biological Chemistry, 268(14), 9986-9995. [Link]
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Huisgen, R. (1955). The von Braun Cyanogen Bromide Reaction. Angewandte Chemie, 67(14-15), 439-459. [Link]
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Richards, O., et al. (2020). Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimisation. Request PDF. [Link]
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Nagy, E. M., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Molecules, 28(2), 743. [Link]
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Beckham, G. T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ACS Catalysis, 11(5), 2694-2706. [Link]
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Beckham, G. T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ResearchGate. [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
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Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. British Journal of Clinical Pharmacology, 46(5), 435-443. [Link]
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Ghosh, I., & König, B. (2016). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 81(13), 5585-5593. [Link]
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Peric, M., et al. (2002). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. Organic Letters, 4(4), 541-544. [Link]
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Robins, R. J., & Walton, N. J. (2009). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry Reviews, 8(2), 327-337. [Link]
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Hutchins, R. O., & Taffer, I. M. (1974). A New, Direct Method for Selective Demethylation of N+-Methyl Quaternary Ammonium Iodides. Synthetic Communications, 4(6), 367-372. [Link]
- Scammells, P. J., & Thavaneswaran, S. (2005). Method for the N-demethylation of N-methyl heterocycles.
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Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 887-896. [Link]
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Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron Letters, 47(16), 2841-2844. [Link]
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Kumar, S., et al. (2015). Base-oxidant promoted metal-free N-demethylation of arylamines. Journal of Chemical Sciences, 127(9), 1549-1554. [Link]
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Wikipedia. Ceric ammonium nitrate. [Link]
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Hassan, S. S. M., et al. (2020). N-Dealkylation of Amines. MDPI. [Link]
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Hover, C. G., & Kulkarni, A. P. (2000). Lipoxygenase-mediated Hydrogen Peroxide-Dependent N-demethylation of N,N-dimethylaniline and Related Compounds. Chemical Research in Toxicology, 13(3), 191-203. [Link]
- Scammells, P. J., & Thavaneswaran, S. (2011). A method for the n-demethylation of n-methyl heterocycles.
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Le, C. M., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(4), 957-961. [Link]
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Butler, R. N., et al. (2008). A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. Generation of Unstable Pentazole, HN5/N5-, in Solution. The Journal of Organic Chemistry, 73(4), 1354-1364. [Link]
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Hovione. (2022). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Reddit. (2014). Purify and dry aniline? : r/chemistry. [Link]
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Butler, R. N., et al. (2008). A ceric ammonium nitrate N-dearylation of N-p-anisylazoles applied to pyrazole, triazole, tetrazole, and pentazole rings: release of parent azoles. generation of unstable pentazole, HN5/N5-, in solution. The Journal of Organic Chemistry, 73(4), 1354-1364. [Link]
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ResearchGate. The reported N-demethylation reactions. A-D, traditional chemical... [Link]
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Lisanti, S., et al. (2013). DNA Methylation Analysis: Choosing the Right Method. Frontiers in Genetics, 4, 113. [Link]
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Chemical Forums. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
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Application Notes & Protocols: 4,5-Dibromo-2-methoxy-N-methylaniline as a Versatile Precursor for Novel Dyes and Advanced Materials
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the potential applications of 4,5-Dibromo-2-methoxy-N-methylaniline. We explore its utility as a strategic building block for the synthesis of novel dyes and functional organic materials, underpinned by detailed experimental protocols and mechanistic rationale.
Introduction: The Strategic Value of 4,5-Dibromo-2-methoxy-N-methylaniline
4,5-Dibromo-2-methoxy-N-methylaniline is a highly functionalized aromatic amine poised for significant applications in synthetic chemistry. Its value lies in the unique combination of reactive sites and modulating substituents, making it a powerful precursor for complex molecular architectures.
-
Two Orthogonal Reactive Axes: The molecule possesses two distinct points for chemical modification. The N-methylaniline moiety serves as a classical precursor for diazotization and subsequent azo-coupling reactions, a cornerstone of dye chemistry.[1][2] Concurrently, the two bromine atoms on the aromatic ring act as versatile handles for modern cross-coupling reactions, enabling the construction of intricate C-C and C-N bonds.[3][4]
-
Regiochemical Control: The presence of two non-equivalent bromine atoms at the C4 and C5 positions opens possibilities for site-selective functionalization. The electronic influence of the ortho methoxy and para amino groups creates a nuanced reactivity profile, which can be exploited with careful selection of catalysts and reaction conditions to achieve stepwise modifications.[5]
-
In-built Physicochemical Modulation: The methoxy (-OCH₃) and N-methyl (-NHCH₃) groups are not merely passive substituents. They enhance the solubility of the precursor and its derivatives in organic solvents and influence the electronic properties (e.g., HOMO/LUMO levels) of the final products, which is critical for tuning the color of dyes or the performance of electronic materials.[6][7]
This guide will present validated, foundational protocols that leverage these features to unlock the synthetic potential of this precursor.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂N₂O | Derived |
| Molecular Weight | 323.97 g/mol | Derived |
| CAS Number | 1187386-09-9 | [8] |
| Appearance | (Predicted) Off-white to light brown solid | General knowledge of anilines |
| Solubility | (Predicted) Soluble in DMF, DMSO, THF, Chloroform; limited solubility in water | General knowledge |
Application in Novel Dye Synthesis
The structural features of 4,5-Dibromo-2-methoxy-N-methylaniline make it an excellent starting point for creating a diverse range of new colorants. We present two distinct strategies: a classical approach for azo dyes and a modern approach for advanced, tunable dyes.
Protocol 1: Synthesis of a Monoazo Dye via Diazotization-Coupling
This protocol leverages the primary synthetic route for most commercial azo dyes, where the aniline is converted into a reactive diazonium salt intermediate.[2][9]
Causality and Rationale: The amino group of the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly electrophilic and will readily attack an electron-rich coupling component, such as N,N-dimethylaniline, at the para position to form the thermodynamically stable azo (-N=N-) bond, which is the basis of the chromophore. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
Caption: Workflow for the synthesis of a novel azo dye.
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 4,5-Dibromo-2-methoxy-N-methylaniline (10 mmol).
-
Add 20 mL of 3M hydrochloric acid. Stir to form a fine slurry.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (11 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 20 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 10 mmol) in 50 mL of 1M hydrochloric acid.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at 60 °C overnight.
-
-
Validation & Characterization:
-
UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., DMF) to determine the maximum absorbance wavelength (λ_max), which defines its color.
-
FT-IR Spectroscopy: Confirm the presence of the azo bond (-N=N-) stretch (typically 1400-1450 cm⁻¹) and other key functional groups.
-
NMR Spectroscopy (¹H, ¹³C): Confirm the final molecular structure.
-
Mass Spectrometry: Determine the molecular weight of the synthesized dye.
-
Application in Advanced Materials Synthesis
The dibromo functionality is a gateway to constructing complex, conjugated systems suitable for advanced materials. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose.
Protocol 2: Synthesis of a π-Conjugated System via Suzuki Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[10] This protocol describes a selective mono-arylation, which can be a precursor to polymers or asymmetrically functionalized materials.
Causality and Rationale: The reaction proceeds via a palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The bromine at C4 is sterically less hindered and para to the electron-donating methoxy group, making it potentially more susceptible to oxidative addition than the bromine at C5, which is flanked by the bromo and methoxy groups. Following oxidative addition, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Caption: General workflow for a Suzuki cross-coupling reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (5 mmol), the desired arylboronic acid (e.g., 4-vinylphenylboronic acid, 5.5 mmol), and potassium carbonate (15 mmol).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 mmol, 5 mol%).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed solvents: 40 mL of toluene and 10 mL of water.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the biphasic mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired product.
-
-
Validation & Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Essential for confirming the successful C-C bond formation and determining the regioselectivity of the addition.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the product.
-
For materials applications: Further characterization could include Cyclic Voltammetry (CV) to determine redox potentials or Photoluminescence Spectroscopy to assess emissive properties.
-
Potential Arylboronic Acids for Suzuki Coupling
| Arylboronic Acid | Potential Application of Product | Expected Property Change |
| 4-Vinylphenylboronic acid | Monomer for polymerization | Introduces a polymerizable group |
| 4-(Diphenylamino)phenylboronic acid | Hole-transport material precursor | Adds a known hole-transport moiety |
| Thiophene-2-boronic acid | Organic semiconductor precursor | Extends π-conjugation, red-shifts absorption |
| Pyrene-1-boronic acid | Fluorescent material | Introduces a large, fluorescent polycyclic aromatic hydrocarbon |
Conclusion
4,5-Dibromo-2-methoxy-N-methylaniline is a precursor with significant untapped potential. The protocols outlined in this guide provide a robust starting point for its exploration in two major areas of chemical science. By leveraging classical dye-making chemistry, novel chromophores can be readily accessed. More significantly, its true value may lie in its use as a scaffold for advanced, functional materials through modern cross-coupling chemistry, enabling the precise construction of molecules with tailored electronic and photophysical properties. The key to unlocking its full potential lies in the strategic and often selective functionalization of its bromo- and amino- substituents.
References
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-
Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. - ResearchGate. (URL: [Link])
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central. (URL: [Link])
-
(PDF) The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric - ResearchGate. (URL: [Link])
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Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (URL: [Link])
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Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (URL: [Link])
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The synthesis of p-bromoaniline using aniline as the starting material. - Liskon Biological. (URL: [Link])
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4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem. (URL: [Link])
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (URL: [Link])
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co - Semantic Scholar. (URL: [Link])
-
Synthesis of novel violet dyes for polyolefin fibers using N,N-dihexyl-2-methoxy-5-methylaniline and various diazo components - ResearchGate. (URL: [Link])
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Application Note: A Robust GC-MS Protocol for the Analysis of 4,5-Dibromo-2-methoxy-N-methylaniline and Related Impurities
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4,5-Dibromo-2-methoxy-N-methylaniline , a key intermediate in pharmaceutical and materials science synthesis.[1] The protocol addresses the analytical challenges posed by substituted anilines, including potential for poor chromatographic peak shape and the need to resolve structurally similar reaction byproducts. We provide a detailed methodology covering sample preparation, an optional but recommended derivatization step to enhance analytical performance, optimized GC-MS parameters, and guidance on mass spectral interpretation for confident peak identification. This guide is intended for researchers, process chemists, and quality control analysts involved in the synthesis and characterization of halogenated aromatic amines.
Introduction: The Analytical Imperative
Substituted anilines, such as 4,5-Dibromo-2-methoxy-N-methylaniline, are valuable building blocks in organic synthesis.[1] The precise control of reaction pathways, such as electrophilic aromatic substitution (bromination), is critical to ensure the purity of the final product and to minimize the formation of process-related impurities.[2][3] These impurities can include isomers, under- or over-brominated species, and other side-products that may impact the efficacy, safety, or material properties of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for this purpose, offering high-resolution separation and definitive structural identification.[4][5] However, the inherent polarity of the amine functional group can lead to chromatographic issues like peak tailing.[6] This application note provides a robust protocol that mitigates these challenges, ensuring reliable and reproducible analysis of complex reaction mixtures.
Potential Reaction Pathways and Target Analytes
The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline likely proceeds via the bromination of a precursor such as 2-methoxy-N-methylaniline. The directing effects of the methoxy and N-methyl groups guide the electrophilic substitution. In such a reaction, several byproducts can be anticipated, making a selective analytical method crucial.
Potential Analytes of Interest:
-
Starting Material: Unreacted 2-methoxy-N-methylaniline.
-
Mono-brominated Intermediates: Isomers of bromo-2-methoxy-N-methylaniline.
-
Target Product: 4,5-Dibromo-2-methoxy-N-methylaniline.
-
Over-brominated Byproducts: Tri-bromo-2-methoxy-N-methylaniline isomers.
-
Side-Products: Potential products from demethylation or other side reactions.
Caption: Hypothetical reaction pathway for the synthesis of the target compound.
Experimental Protocol: From Sample to Data
The overall analytical workflow is designed for robustness and sensitivity, incorporating an optional derivatization step that is highly recommended for achieving optimal performance.
Caption: Complete workflow for GC-MS analysis of reaction products.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask. Dissolve and bring to volume with high-purity ethyl acetate. This creates a 1 mg/mL stock solution.
-
Working Solution: Transfer 100 µL of the stock solution into a 2 mL autosampler vial. Add 900 µL of ethyl acetate to create a 100 µg/mL working solution. This solution is ready for direct GC-MS analysis if derivatization is omitted.
Derivatization Protocol (Recommended)
Direct analysis of anilines can be challenging due to their polarity, which may cause peak tailing and interaction with active sites in the GC system.[4][6] Derivatization via acylation with Trifluoroacetic Anhydride (TFAA) improves volatility and thermal stability, resulting in sharper, more symmetrical peaks and enhanced sensitivity.[6]
-
Preparation: Transfer 100 µL of the 1 mg/mL stock solution into a 2 mL micro-reaction vial.
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and heat in a heating block at 60°C for 30 minutes.[6]
-
Evaporation: After cooling the vial to room temperature, evaporate the excess solvent and TFAA reagent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation and detection of brominated methoxy-N-methylanilines. A standard non-polar column is effective for this class of semi-volatile compounds.[7]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Offers high sensitivity and the ability to generate standard, library-searchable EI spectra. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, versatile column providing excellent resolution for a wide range of semi-volatile organic compounds.[7][8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 1 min purge time | Maximizes analyte transfer to the column, essential for trace impurity analysis.[7][9] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analytes without causing thermal degradation.[9] |
| Oven Program | Initial 80 °C, hold 2 min; ramp at 15 °C/min to 300 °C; hold 5 min | The temperature program effectively separates analytes based on boiling points, from starting materials to heavier byproducts.[7][9] |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization and stable performance.[9] |
| MS Quad Temp. | 150 °C | Standard temperature to ensure consistent mass filtering.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for producing reproducible fragmentation patterns that can be compared to mass spectral libraries.[10] |
| Mass Scan Range | 50 - 650 amu | Covers the molecular weights of all expected products and their characteristic fragments.[8] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Data Analysis and Interpretation
Peak Identification
Each peak in the total ion chromatogram (TIC) is identified based on a combination of its retention time and its mass spectrum.
-
Retention Time (RT): Under consistent conditions, a specific compound will elute at a characteristic RT.
-
Mass Spectrum: The fragmentation pattern serves as a chemical fingerprint. For brominated compounds, the isotopic pattern is a definitive diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
One Bromine Atom: A pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).
-
Two Bromine Atoms: A cluster of three peaks with a characteristic intensity ratio of approximately 1:2:1 (M⁺, M⁺+2, M⁺+4).[10][11]
-
Three Bromine Atoms: A cluster of four peaks with an intensity ratio of approximately 1:3:3:1 (M⁺, M⁺+2, M⁺+4, M⁺+6).
-
Fragmentation Patterns
For anilines, common fragmentation mechanisms include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of small neutral molecules.[12][13][14] For 4,5-Dibromo-2-methoxy-N-methylaniline, key expected fragments would arise from:
-
Loss of a methyl group (-15 amu): α-cleavage of the N-CH₃ bond.
-
Loss of a methoxy group (-31 amu): Cleavage of the O-CH₃ bond or the entire methoxy radical.
-
Loss of HBr (-80/82 amu): Elimination of hydrogen bromide.
Hypothetical Results and Discussion
A hypothetical analysis of a crude reaction mixture is presented below. The data illustrates the identification of the main product and key impurities based on the principles described above.
| Retention Time (min) | Proposed Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) & (Relative Intensity) |
| 10.5 | 2-methoxy-N-methylaniline (Starting Material) | 137 | 122 (100%), 94 (45%), 77 (30%) |
| 14.2 | 4-Bromo-2-methoxy-N-methylaniline (Impurity) | 215/217 (1:1) | 200/202 (100%), 121 (50%), 91 (25%) |
| 17.8 | 4,5-Dibromo-2-methoxy-N-methylaniline (Product) | 293/295/297 (1:2:1) | 278/280/282 (100%), 200/202 (40%), 120 (35%) |
| 20.9 | 4,5,X-Tribromo-2-methoxy-N-methylaniline (Impurity) | 371/373/375/377 (1:3:3:1) | 356/358/360/362 (100%), 278/280/282 (50%) |
The successful identification of the target product at 17.8 minutes is confirmed by its molecular ion cluster at m/z 293/295/297, which shows the classic 1:2:1 ratio for a dibrominated compound. The base peak at m/z 278/280/282 corresponds to the loss of a methyl group (-15 amu), a characteristic fragmentation for N-methyl anilines.[14] The presence of starting material and both mono- and tri-brominated impurities indicates an incomplete reaction and the need for further process optimization or purification.
Troubleshooting
| Issue | Potential Cause | Solution |
| Peak Tailing | Analyte interaction with active sites in the inlet liner or column; column degradation. | Perform derivatization as described in section 3.2.[6] If tailing persists, replace the inlet liner and trim the first 10-15 cm of the GC column. |
| Poor Sensitivity | Low analyte concentration; non-optimal MS settings; inlet discrimination. | Check sample concentration. Clean the MS ion source. Confirm splitless mode is active. For targeted quantification, consider using Selected Ion Monitoring (SIM) mode for a ~10-fold increase in sensitivity.[5][15] |
| Co-eluting Peaks | Isomers with similar boiling points. | Modify the oven temperature ramp (e.g., use a slower ramp rate like 5-10 °C/min) to improve resolution. If necessary, switch to a column with a different stationary phase (e.g., a mid-polarity column). |
| No Molecular Ion Peak | Extensive fragmentation in the ion source. | Confirm MS source is clean and operating at 70 eV. Some molecules are inherently unstable; rely on characteristic fragment ions and isotopic patterns for identification. Consider alternative ionization techniques like Chemical Ionization (CI) if available.[11] |
References
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Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. VIVO. [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. [Link]
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Chromatography Online. [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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2.1.2. Gas chromatography of amines as various derivatives | Request PDF. ResearchGate. [Link]
-
2,6-Dibromo-4-methylaniline. PMC - NIH. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
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2,6-Dibromo-4-methylaniline. ResearchGate. [Link]
-
4-Bromo-2-methylaniline, 97% 583-75-5. Ottokemi. [Link]
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Application Notes and Protocols for the HPLC Purification of 4,5-Dibromo-2-methoxy-N-methylaniline and Its Derivatives
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities often yields complex mixtures containing the desired product alongside unreacted starting materials, byproducts, and regioisomers. The meticulous purification of the target compound is a critical, non-negotiable step to ensure the validity of subsequent biological assays and to meet stringent regulatory standards. This guide provides a comprehensive overview and detailed protocols for the purification of "4,5-Dibromo-2-methoxy-N-methylaniline" and its derivatives using High-Performance Liquid Chromatography (HPLC). These halogenated aromatic amines are important intermediates in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs).[1] Given their structural characteristics—moderate polarity, UV absorbance, and potential for isomeric impurities—HPLC emerges as the preeminent technique for achieving high-purity isolates.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the rationale behind methodological choices, empowering the user to adapt and troubleshoot these methods for their specific derivatives.
Chromatographic Method Development: A Rationale-Driven Approach
The successful purification of 4,5-Dibromo-2-methoxy-N-methylaniline derivatives hinges on a systematic approach to method development. The key variables to consider are the stationary phase, mobile phase, and detection method.
Stationary Phase Selection: The Heart of the Separation
The choice of stationary phase is dictated by the polarity of the analyte and the nature of the impurities to be removed.
-
Reversed-Phase (RP) Chromatography: For the target compounds, which are moderately polar, reversed-phase HPLC is the most common and versatile starting point.[2] C18 (octadecylsilane) bonded silica is the workhorse stationary phase, offering excellent hydrophobic retention for aromatic compounds.[3][4] The separation mechanism is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains. More polar impurities will elute earlier, while more hydrophobic impurities will be retained longer. For closely related isomers, columns with different selectivities, such as phenyl-hexyl or biphenyl phases, can provide alternative pi-pi interactions that may enhance resolution.[5]
-
Normal-Phase (NP) Chromatography: In cases where reversed-phase chromatography fails to resolve critical impurities, particularly regioisomers with very similar hydrophobicities, normal-phase HPLC offers an orthogonal separation mechanism.[6] Here, a polar stationary phase (e.g., silica, diol, or cyano) is used with a non-polar mobile phase (e.g., hexane/ethanol).[6][7] Separation is governed by polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase.[7] This can be particularly effective for separating isomers where the position of polar functional groups differs.
Mobile Phase Optimization: The Engine of Elution
The mobile phase composition is a powerful tool for controlling retention and selectivity.
-
In Reversed-Phase HPLC:
-
Solvent Composition: The mobile phase typically consists of an aqueous component and an organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH).[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous solvent determines the elution strength; a higher percentage of organic solvent will decrease retention.
-
Additives: The addition of a small amount of acid, such as formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%), is crucial for achieving sharp, symmetrical peaks for amine-containing compounds like anilines. The acid protonates the amine group, preventing its interaction with residual acidic silanol groups on the silica backbone, which can cause peak tailing.[5] For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are essential.[9][10]
-
-
In Normal-Phase HPLC:
-
Solvent Composition: A non-polar primary solvent like hexane is typically used with a more polar modifier such as ethanol, isopropanol (IPA), or ethyl acetate to control elution.[7] The proportion of the polar modifier is adjusted to achieve the desired retention.
-
Detection
Given the aromatic nature of 4,5-Dibromo-2-methoxy-N-methylaniline and its derivatives, UV detection is the most straightforward and robust method. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. For applications requiring higher sensitivity and confirmation of molecular weight, mass spectrometry (MS) can be coupled with the HPLC system (LC-MS).[9][11] The isotopic signature of the two bromine atoms provides a distinct pattern that can be used for selective detection.[11]
Protocol 1: General Purpose Purification by Reversed-Phase HPLC
This protocol is designed as a robust starting point for the purification of 4,5-Dibromo-2-methoxy-N-methylaniline derivatives from common synthetic impurities.
Workflow Diagram
Caption: Reversed-Phase HPLC Purification Workflow.
Step-by-Step Methodology
-
System Preparation:
-
Column: C18 bonded silica, 5 µm particle size. Preparative scale dimensions (e.g., 250 x 21.2 mm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) for at least 5 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude 4,5-Dibromo-2-methoxy-N-methylaniline derivative in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: A linear gradient is generally effective for separating compounds with a range of polarities.[3]
-
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 20 80 30 20 80 31 80 20 40 80 20
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile using a PDA detector, collecting data at wavelengths where the compound has significant absorbance (e.g., 254 nm and 280 nm).
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using a rapid analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer.
-
Dry the final compound under high vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 80% B over 25 minutes |
| Flow Rate | 20 mL/min (for 21.2 mm ID column) |
| Detection | PDA at 254 nm and 280 nm |
| Sample Solvent | DMSO or Mobile Phase A |
Protocol 2: Isomer Separation by Normal-Phase HPLC
This protocol is tailored for the separation of regioisomers of 4,5-Dibromo-2-methoxy-N-methylaniline derivatives that may be difficult to resolve using reversed-phase chromatography.
Workflow Diagram
Caption: Normal-Phase HPLC Purification Workflow.
Step-by-Step Methodology
-
System Preparation:
-
Column: Silica or Diol, 5 µm particle size. Preparative scale dimensions.
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Ethanol or Isopropanol.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 98% A / 2% B) until a stable baseline is achieved. Normal-phase columns may require longer equilibration times.
-
-
Sample Preparation:
-
Dissolve the crude isomeric mixture in the initial mobile phase or a solvent of similar polarity (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample.
-
Elution: Isocratic elution is often effective for isomer separation. If necessary, a shallow gradient can be employed.
-
Example Isocratic Condition: 95% n-Hexane / 5% Ethanol.
-
-
Flow Rate: Adjust based on column dimensions.
-
Detection: Monitor the elution at a suitable UV wavelength.
-
-
Fraction Collection and Post-Processing:
-
Carefully collect the fractions corresponding to each resolved isomer.
-
Confirm the purity and identity of each isomer using analytical HPLC and other analytical techniques (e.g., NMR, MS).
-
Pool the pure fractions for each isomer separately.
-
Remove the solvent by rotary evaporation.
-
Dry the purified isomers under high vacuum.
-
Quantitative Data Summary
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica or Diol, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethanol |
| Elution Mode | Isocratic (e.g., 95:5 A:B) |
| Flow Rate | 20 mL/min (for 21.2 mm ID column) |
| Detection | UV at 254 nm |
| Sample Solvent | Mobile Phase or Dichloromethane |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of a PDA detector allows for in-run peak purity assessment by comparing spectra across a single peak. Post-purification analysis of collected fractions by an orthogonal analytical method (e.g., a different column or mobile phase) is a critical step to confirm the purity of the final product. Furthermore, the identity and structural integrity of the purified compound should always be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
The successful HPLC purification of 4,5-Dibromo-2-methoxy-N-methylaniline and its derivatives is readily achievable through a systematic and informed approach to method development. Reversed-phase chromatography on a C18 column with an acidified water/acetonitrile mobile phase serves as an excellent and versatile starting point for general purification. For challenging separations, particularly of regioisomers, normal-phase chromatography provides a powerful orthogonal technique. By understanding the principles of stationary and mobile phase selection, researchers can effectively adapt these protocols to achieve the high levels of purity required for advancing their research and development objectives.
References
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]
-
Roullier, L., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8537–8544. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography, 188(2), 412-416. [Link]
-
GL Sciences. (n.d.). Normal Phase Columns. [Link]
-
Kole, P. L., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]
-
Guillarme, D., & Veuthey, J. L. (2016). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 21(9), 1185. [Link]
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- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. mdpi.com [mdpi.com]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4,5-Dibromo-2-methoxy-N-methylaniline for the Synthesis of Novel Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Design
Protein kinases, which regulate the majority of cellular signal transduction pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved kinase inhibitors.[3] These agents typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase. The strategic functionalization of the aniline ring is paramount for achieving high potency, selectivity, and favorable pharmacokinetic properties.
This guide focuses on the utility of 4,5-Dibromo-2-methoxy-N-methylaniline as a versatile and powerful starting material for generating libraries of potential kinase inhibitors. The unique substitution pattern of this molecule offers a distinct advantage:
-
Orthogonal Reactive Sites: The two bromine atoms at the C4 and C5 positions serve as handles for sequential, regioselective cross-coupling reactions, enabling the systematic construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The 2-methoxy and N-methyl groups are pre-installed functionalities that can influence solubility, membrane permeability, and metabolic stability, while also potentially forming key hydrogen bonds or van der Waals interactions within the kinase active site.
We will explore the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds well-documented for their potent anti-tumor activities and ability to inhibit various kinases, including cyclin-dependent kinases (CDKs) and Src-family tyrosine kinases.[2][4]
Overall Synthetic Strategy & Workflow
The proposed synthetic strategy hinges on a regioselective, sequential cross-coupling approach. The workflow is designed to first install a core heterocyclic system via functionalization of one bromine atom, followed by a diversification step at the second bromine position to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: High-level workflow for kinase inhibitor synthesis.
The Target Pathway: A Rationale for Inhibition
Many kinase inhibitors, including those derived from aniline scaffolds, target critical nodes in cell signaling cascades that are frequently dysregulated in cancer.[3][5] The RAS-RAF-MEK-ERK pathway is a canonical example where inhibition at multiple levels has proven therapeutically effective. The pyrazolo[3,4-d]pyrimidine core is known to inhibit kinases within such pathways, making it a rational target for synthesis.
Caption: Simplified kinase signaling cascade showing a point of inhibition.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To achieve a selective mono-arylation of 4,5-Dibromo-2-methoxy-N-methylaniline. The C5 position is targeted for the initial coupling due to reduced steric hindrance from the adjacent methoxy group compared to the C4 position.
Causality & Expertise:
-
Catalyst Choice: Pd(dppf)Cl₂ is selected for its high efficiency in cross-coupling reactions involving electron-rich anilines and its good tolerance for a wide range of functional groups.[6] The dppf ligand provides the necessary stability and electron-donating character to facilitate the catalytic cycle.
-
Base Selection: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without promoting side reactions like debromination or hydrolysis of sensitive functional groups.[7]
-
Solvent System: A mixture of 1,4-dioxane and water is a classic solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6]
Materials and Reagents:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.2 M with respect to the starting aniline.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.
Self-Validation Checkpoint:
-
Expected Outcome: Formation of a major product corresponding to the mass of the desired 4-Bromo-5-aryl-2-methoxy-N-methylaniline. 1H NMR should show the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the coupled aryl group.
Protocol 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Objective: To construct the core heterocyclic scaffold from the mono-arylated aniline intermediate. This protocol is adapted from established methods for synthesizing pyrazolopyrimidines from aniline derivatives.[8][9]
Causality & Expertise:
-
Cyclization Strategy: The reaction proceeds through the formation of a 5-aminopyrazole intermediate, which then undergoes cyclization with formamide to build the pyrimidine ring. This is a robust and widely used method for constructing the pyrazolo[3,4-d]pyrimidine system.[4]
Materials and Reagents:
-
4-Bromo-5-aryl-2-methoxy-N-methylaniline (from Protocol 1) (1.0 equiv)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Formamide
-
Ethanol
Step-by-Step Procedure:
-
Aminopyrazole Formation: This is a multi-step, one-pot procedure.
-
Dissolve the aniline intermediate in ethanol. Add ethyl cyanoacetate and sodium ethoxide, and reflux the mixture.
-
After completion, cool the reaction and add hydrazine hydrate. Continue to reflux until the formation of the 5-aminopyrazole intermediate is complete (monitor by TLC/LC-MS).
-
-
Cyclization: Remove the ethanol under reduced pressure. Add an excess of formamide to the residue.
-
Reaction: Heat the mixture to 180-190 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or purification by column chromatography may be necessary to obtain the pure 4-bromo-pyrazolopyrimidine core.
Self-Validation Checkpoint:
-
Expected Outcome: A new heterocyclic product with a mass corresponding to the cyclized pyrazolopyrimidine. IR spectroscopy should show the disappearance of the primary amine stretch and the appearance of characteristic ring vibration bands.
Protocol 3: Library Diversification via Buchwald-Hartwig Amination
Objective: To functionalize the remaining C4 bromine atom with various amines to generate a diverse library of final compounds for SAR analysis.
Causality & Expertise:
-
Catalyst System: A palladium precatalyst (e.g., G3-XPhos) and a bulky biaryl phosphine ligand (XPhos) are chosen. This system is highly active for C-N bond formation, even with sterically hindered substrates and less nucleophilic amines, ensuring a broad scope for the diversification step.[10]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[10]
Materials and Reagents:
-
4-Bromo-pyrazolopyrimidine core (from Protocol 2) (1.0 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
G3-XPhos Palladacycle (0.02 equiv)
-
XPhos ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the 4-bromo-pyrazolopyrimidine core, G3-XPhos, XPhos, and NaOtBu to an oven-dried vial.
-
Reagent Addition: Add anhydrous toluene, followed by the amine.
-
Reaction: Seal the vial and heat to 100-110 °C with stirring for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the final compound using preparative HPLC or column chromatography.
Data Presentation & Application
Following synthesis, the compounds would be evaluated for their biological activity. A primary screen involves determining the half-maximal inhibitory concentration (IC₅₀) against a panel of target kinases.
Table 1: Representative Synthetic & Biological Data for a Hypothetical Inhibitor Series
| Compound ID | R Group (from Protocol 3) | Yield (%) | Purity (%) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| XYZ-001 | -NH-c-propyl | 65 | >98 | 15 | 250 |
| XYZ-002 | -N(Me)₂ | 72 | >99 | 120 | 180 |
| XYZ-003 | Morpholine | 81 | >98 | 8 | 45 |
| XYZ-004 | Piperazine | 75 | >97 | 5 | 30 |
Data are hypothetical and for illustrative purposes only.
The results from such a screen guide further optimization. For instance, the data in Table 1 suggest that cyclic amines, particularly piperazine (XYZ-004), at the R position may confer higher potency and selectivity for Kinase A over Kinase B. Further analysis using broad kinome profiling is essential to understand the overall selectivity profile and identify potential off-target effects.[11][12][13]
Conclusion
4,5-Dibromo-2-methoxy-N-methylaniline is a highly valuable and strategically designed starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this guide demonstrate a robust and flexible pathway to generate libraries of novel pyrazolo[3,4-d]pyrimidines. The ability to perform sequential, regioselective cross-coupling reactions provides medicinal chemists with a powerful tool to systematically explore structure-activity relationships, ultimately accelerating the discovery of potent and selective kinase inhibitors for therapeutic development.
References
- Benchchem. Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.
- ResearchGate.
- ResearchGate. SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine.
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
- SpringerLink.
-
PubMed Central. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
-
National Institutes of Health. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
National Institutes of Health. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
-
National Institutes of Health. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
- ResearchGate. Selected kinase profile of 4 key compounds.
-
ACS Publications. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]
-
PubMed. Extending kinome coverage by analysis of kinase inhibitor broad profiling data. [Link]
-
Wiley Online Library. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. [Link]
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
-
PubMed Central. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
PeerJ. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]
-
F1000Research. Recent advances in methods to assess the activity of the kinome. [Link]
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]
-
PubChem. 4-Bromo-5-methoxy-2-methylaniline. [Link]
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline.
- Benchchem. Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles.
-
PubChemLite. 5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO). [Link]
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole.
Sources
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- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peerj.com [peerj.com]
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 4,5-Dibromo-2-methoxy-N-methylaniline
Introduction: The Strategic Value of 4,5-Dibromo-2-methoxy-N-methylaniline in Synthesis
In the landscape of modern drug discovery and materials science, the ability to precisely construct complex molecular architectures is paramount. Arylamines, and specifically substituted anilines, represent a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic functionalization of these core structures is a central theme in synthetic organic chemistry. 4,5-Dibromo-2-methoxy-N-methylaniline is a versatile building block, offering two reactive bromine substituents that can be selectively addressed through metal-catalyzed cross-coupling reactions. This allows for the sequential or dual introduction of new carbon-carbon and carbon-nitrogen bonds, providing a powerful platform for generating molecular diversity.
This technical guide provides an in-depth exploration of the metal-catalyzed cross-coupling reactions of 4,5-Dibromo-2-methoxy-N-methylaniline. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions, and provide detailed, field-proven protocols for their execution. The causality behind experimental choices will be elucidated to empower researchers to not only apply these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Regioselectivity in the Cross-Coupling of 4,5-Dibromo-2-methoxy-N-methylaniline
A critical consideration when working with di-substituted substrates is regioselectivity. The two bromine atoms on the aniline ring are in non-equivalent electronic environments. The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are both electron-donating and ortho-, para-directing. The methoxy group is at position 2, and the N-methylamino group is at position 1. The bromine at C4 is para to the N-methylamino group and meta to the methoxy group. The bromine at C5 is meta to the N-methylamino group and meta to the methoxy group. The activating effect of the amino group is generally stronger than that of the methoxy group. Consequently, the C4-Br bond, being para to the strongly activating amino group, is expected to be more electron-rich and thus more reactive towards oxidative addition to a palladium(0) catalyst in many cross-coupling reactions. This differential reactivity can often be exploited to achieve selective mono-functionalization at the C4 position under carefully controlled conditions (e.g., using a limited amount of the coupling partner). Achieving di-substitution typically requires more forcing conditions, such as higher temperatures, longer reaction times, and an excess of the coupling partner and reagents.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[2] Its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Mono-Arylation at the C4 Position
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
To the flask, add 1,4-dioxane (8 mL) and water (2 mL).
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-5-bromo-2-methoxy-N-methylaniline.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. |
| Ligand | Triphenylphosphine | Integral to the catalyst, stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | K₂CO₃ | A moderately strong base sufficient to facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that promotes the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
| Stoichiometry | 1.1 eq. Boronic Acid | A slight excess of the boronic acid is used to ensure complete consumption of the starting material for mono-arylation. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable for creating sterically hindered anilines and for coupling a wide range of amines with aryl halides.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[1]
Experimental Protocol: Mono-Amination at the C4 Position
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in toluene (2 mL). Add this catalyst solution to the Schlenk tube.
-
Add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol) and the amine (1.2 mmol) to the reaction tube.
-
Add additional toluene to bring the total volume to 10 mL.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N bond formation, effective for a broad range of substrates.[5] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Higher temperatures are often required to drive the reductive elimination step. |
| Atmosphere | Inert (Argon/Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[7]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[8] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the aryl alkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.
Experimental Protocol: Mono-alkynylation at the C4 Position
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A classic and effective dual-catalyst system for Sonogashira couplings.[6] |
| Base | Triethylamine (TEA) | Acts as both a base to form the acetylide and as a solvent. |
| Solvent | THF / TEA | Provides a suitable medium for the reaction. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at or near room temperature. |
| Atmosphere | Inert (Argon/Nitrogen) | Protects the catalysts from oxidation. |
Visualization: Sonogashira Dual Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
IV. Mizoroki-Heck Reaction: Olefination of Aryl Halides
The Mizoroki-Heck reaction provides a method for the coupling of an aryl halide with an alkene to form a substituted alkene, effectively creating a new C(sp²)-C(sp²) bond.[9] This reaction is a powerful tool for the synthesis of styrenyl compounds and other vinylated aromatics.[10]
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[11] A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Experimental Protocol: Mono-Olefination at the C4 Position
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline
-
Alkene (e.g., Styrene or an Acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add DMF (10 mL) and triethylamine (2.0 mmol).
-
Add the alkene (1.5 mmol) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Mizoroki-Heck Reaction
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions; the phosphine ligand stabilizes the palladium center. |
| Base | Triethylamine (TEA) | A standard base used to regenerate the Pd(0) catalyst at the end of the cycle. |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of the reactants and catalyst. |
| Temperature | 100 °C | Elevated temperature is typically necessary to promote the reaction. |
| Atmosphere | Inert (Argon/Nitrogen) | Crucial for catalyst stability. |
Visualization: Mizoroki-Heck Reaction Logic
Caption: Logical flow of the key steps in the Mizoroki-Heck reaction.
Conclusion and Future Directions
4,5-Dibromo-2-methoxy-N-methylaniline is a highly valuable and versatile substrate for metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, base, and reaction conditions, researchers can achieve selective mono- or di-functionalization to generate a diverse library of complex molecules. The protocols and principles outlined in this guide provide a robust starting point for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions to this substrate. Further optimization for specific coupling partners will undoubtedly unlock the full synthetic potential of this powerful building block, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Al-Amin, M., et al. (2015). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 20(9), 16953-16974. Available at: [Link]
-
Chemistry Crash Course. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Nagy, T. Z., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22377-22401. Available at: [Link]
-
Klásek, A., et al. (2017). Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. Molecules, 22(5), 832. Available at: [Link]
-
Dounay, A. B., & Overman, L. E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(13), 5745-5753. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Weiss, D., et al. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 16(29), 5283-5287. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
-
Pomarański, P., et al. (2016). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. Dalton Transactions, 47(39), 13864-13871. Available at: [Link]
-
Li, G., et al. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14636-14643. Available at: [Link]
-
Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2339-2346. Available at: [Link]
-
Wang, C., et al. (2024). Catalytic C-N bond strategies for green amination of biomass-derived molecules. Green Chemistry. Available at: [Link]
-
Yoshino, J., & Itoh, T. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Current Organic Chemistry, 22(1), 4-22. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
El-Ghayoury, A., et al. (2014). New Functionalized Phenoxazines and Phenothiazines. Molecules, 19(11), 18888-18901. Available at: [Link]
-
Han, Y., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(30), 10074-10078. Available at: [Link]
-
Dowling, D. P., et al. (2022). Emergence of a Distinct Mechanism of C–N Bond Formation in Photoenzymes. Journal of the American Chemical Society, 144(40), 18361-18370. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Journal of the American Chemical Society, 136(3), 862-865. Available at: [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. Available at: [Link]
Sources
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- 6. Sonogashira Coupling [organic-chemistry.org]
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- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 4,5-Dibromo-2-methoxy-N-methylaniline
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with the challenging substrate, 4,5-Dibromo-2-methoxy-N-methylaniline . This electron-rich, di-halogenated aniline presents unique opportunities for sequential and exhaustive couplings but also introduces specific challenges regarding reactivity and selectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust starting protocol to accelerate your research and development efforts.
Understanding the Substrate: Key Challenges
The structure of 4,5-Dibromo-2-methoxy-N-methylaniline poses two primary challenges for the Suzuki-Miyaura reaction:
-
Electronic Effects : The presence of two strong electron-donating groups (methoxy and N-methylamino) enriches the aromatic ring with electron density. This can slow down the rate-determining oxidative addition step of the catalytic cycle, often requiring more active catalyst systems.[1][2]
-
Selectivity : As a dibromo-substituted compound, the reaction can potentially yield mono- or di-coupled products. Controlling the reaction to selectively target one of the two positions or to achieve exhaustive di-substitution requires careful optimization of reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Quick Overview
The reaction mechanism proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is fundamental to effective troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate. This is often the rate-limiting step.[2][4]
-
Transmetalation : The organic group from the activated organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[5][6]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][2]
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Q2: How can I control the selectivity between mono- and di-substitution?
Controlling selectivity is key for this substrate. The two bromine atoms may have slightly different reactivities, but conditions can be tuned to favor one outcome.
-
For Mono-substitution :
-
Stoichiometry : Use a limited amount of the boronic acid (e.g., 0.95-1.05 equivalents). This is the most straightforward method to favor mono-coupling.
-
Lower Temperature : Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often provide better selectivity, as the second coupling may require more thermal energy.
-
Shorter Reaction Time : Monitor the reaction by TLC or LC-MS and stop it once the desired mono-coupled product is maximized and before significant di-coupled product forms.
-
-
For Di-substitution (Exhaustive Coupling) :
-
Stoichiometry : Use an excess of the boronic acid (e.g., 2.2-3.0 equivalents) to drive the reaction to completion.
-
Higher Temperature : Higher temperatures (e.g., 80-110 °C) are typically required to couple the second, potentially less reactive, site.
-
Longer Reaction Time : Allow the reaction to run for an extended period (e.g., 12-24 hours) to ensure full conversion.
-
Q3: What is the best catalyst and ligand combination for this electron-rich substrate?
Standard catalysts like Pd(PPh₃)₄ may be sluggish. For electron-rich aryl bromides, highly active catalyst systems are recommended to facilitate the challenging oxidative addition step.
-
Recommended Ligands : Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step. [2][5][7][8]Excellent choices include:
-
Buchwald-type biarylphosphines : SPhos, XPhos, or RuPhos.
-
Bulky trialkylphosphines : Such as tri-tert-butylphosphine (P(t-Bu)₃).
-
-
Palladium Source : Generate the active catalyst in situ by combining a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with your chosen ligand. [1][2]
Q4: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize them?
-
Homocoupling (R'-R') : This byproduct arises from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen. [9] * Mitigation : The most critical step is to ensure a rigorously oxygen-free environment through proper degassing of solvents and maintaining a robust inert atmosphere. [10]* Dehalogenation (Ar-H) : This occurs when the aryl halide is reduced instead of coupled. [1]The intermediate Ar-Pd(II)-Br complex can react with a hydride source.
-
Mitigation : Ensure solvents are pure. Some bases or additives can be sources of hydrides. If this is a persistent issue, screening different bases or solvents may be necessary.
-
Q5: Which base and solvent system should I choose?
The choice of base and solvent is crucial as it affects both the activation of the boronic acid and the solubility of all reaction components. [11]
-
Bases :
-
Potassium Phosphate (K₃PO₄) : An excellent, strong base that is often effective for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃) : A strong and highly soluble base that often gives good results.
-
Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice that works well in many cases. The base is typically used in a 2-3 fold excess.
-
-
Solvents : A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base. [1] * Toluene/Water or Dioxane/Water : These are excellent, commonly used solvent systems for Suzuki reactions, typically in a ratio between 4:1 to 10:1. [12] * THF/Water : Another effective combination, often used at slightly lower temperatures. [3]
Recommended Starting Protocol: Mono-Arylation
This protocol provides a robust starting point for the mono-coupling of 4,5-Dibromo-2-methoxy-N-methylaniline. For di-substitution, adjust the stoichiometry as described in the FAQ section.
| Component | Mol. Wt. | Amount (mmol) | Equivalents | Mol % |
| 4,5-Dibromo-2-methoxy-N-methylaniline | 309.98 | 1.0 | 1.0 | - |
| Arylboronic Acid | - | 1.2 | 1.2 | - |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 2% |
| SPhos | 410.47 | 0.04 | 0.04 | 4% |
| K₃PO₄ (potassium phosphate) | 212.27 | 2.0 | 2.0 | - |
| Toluene | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). [13]2. Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert. [10][13]3. Solvent Addition : Using syringes, add degassed toluene (5 mL) followed by degassed water (0.5 mL) to the reaction mixture. [13]4. Reaction Execution : Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each). [13][14]6. Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired product. [13][14]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
U.S. Specialty Chemicals. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methoxy-N-methylaniline
Welcome to the technical support center for the bromination of 2-methoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Given the highly activated nature of the substrate, several side reactions can occur, leading to challenges in achieving high yield and selectivity of the desired brominated product. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Reactivity of 2-Methoxy-N-methylaniline
The aromatic ring of 2-methoxy-N-methylaniline is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the methoxy (-OCH₃) group and the N-methylamino (-NHCH₃) group. Both are ortho, para-directing, leading to a complex mixture of products if the reaction is not carefully controlled. The lone pairs on the oxygen and nitrogen atoms donate electron density to the ring through resonance, significantly increasing its nucleophilicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 2-methoxy-N-methylaniline?
A1: The most prevalent side reactions are:
-
Polybromination: Due to the high activation of the aromatic ring, multiple bromine atoms can be introduced, leading to di- and tri-brominated products.[1][3]
-
Oxidation: The electron-rich aniline derivative is susceptible to oxidation by the brominating agent, which can lead to the formation of colored impurities and decomposition of the starting material.
-
N-Demethylation: Under certain conditions, particularly with strong Lewis acids or harsh reagents, the N-methyl group can be cleaved.[4]
-
Poor Regioselectivity: The presence of two ortho, para-directing groups can lead to a mixture of constitutional isomers, making purification difficult.
Q2: Which positions on the aromatic ring are most susceptible to bromination?
A2: Both the methoxy and N-methylamino groups direct electrophiles to the positions ortho and para to themselves. For 2-methoxy-N-methylaniline, the primary sites of substitution are C4 (para to the -NHCH₃ and meta to the -OCH₃) and C6 (ortho to both groups). The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents.[5]
Q3: Can I use a Lewis acid catalyst like FeBr₃ to promote the reaction?
A3: It is generally not recommended. The basic nitrogen atom of the N-methylamino group can form a complex with the Lewis acid.[6] This deactivates the ring by turning the amino group into a strongly electron-withdrawing group, which can inhibit the desired electrophilic substitution or lead to undesired side reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the bromination of 2-methoxy-N-methylaniline.
Problem 1: Formation of Multiple Brominated Products (Polybromination)
Causality: The high electron density of the aromatic ring makes it extremely reactive towards bromine, leading to the rapid addition of more than one bromine atom.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the substrate. Adding the brominating agent dropwise at a low temperature can help control the reaction.
-
Choice of Brominating Agent: Use a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is often a good choice for selective monobromination of activated rings.[7]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can help temper the reactivity compared to polar solvents.[1]
-
Amino Group Protection: The most effective method to prevent polybromination is to temporarily protect the N-methylamino group. Acetylation is a common strategy. The resulting acetamide is still an ortho, para-director but is significantly less activating than the amino group, allowing for controlled monobromination.[3][8]
Experimental Protocol: Acetylation of 2-methoxy-N-methylaniline
-
Dissolve 2-methoxy-N-methylaniline in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product.
-
Purify the N-acetylated product before proceeding with bromination.
-
After bromination, the acetyl group can be removed by hydrolysis with aqueous acid or base to regenerate the N-methylamino group.[1]
Problem 2: Observation of Dark-Colored Impurities (Oxidation)
Causality: Aniline derivatives are prone to oxidation, especially in the presence of strong oxidizing agents or under acidic conditions. This leads to the formation of quinone-like structures and other colored byproducts.
Troubleshooting Protocol:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Mild Reaction Conditions: Use the mildest possible brominating agent and avoid excessively high temperatures.
-
Control pH: If acidic conditions are necessary, use them judiciously. In some cases, performing the reaction in the presence of a non-nucleophilic base can scavenge acid byproducts that may promote oxidation.
Problem 3: Low Yield and Presence of a Demethylated Byproduct
Causality: N-demethylation can occur under harsh reaction conditions, particularly in the presence of strong acids or upon prolonged heating.[4]
Troubleshooting Protocol:
-
Avoid Strong Lewis Acids: As mentioned, avoid Lewis acids that can interact with the nitrogen atom.
-
Moderate Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid over-reaction and side product formation.
Data Presentation
Table 1: Influence of Brominating Agent and Solvent on Selectivity
| Brominating Agent | Solvent | Temperature (°C) | Expected Major Product | Common Side Products |
| Br₂ in Acetic Acid | Acetic Acid | 0 - 25 | 4,6-dibromo-2-methoxy-N-methylaniline | Tribromo derivatives, oxidation products |
| NBS | CCl₄ | Reflux | 4-bromo-2-methoxy-N-methylaniline | Dibromo derivatives |
| NBS in DMF | DMF | 0 - 25 | Mixture of 4-bromo and 6-bromo isomers | Dibromo derivatives |
| CuBr₂ in Ionic Liquid | Ionic Liquid | 40 | 4-bromo-2-methoxy-N-methylaniline[9] | Minimal polybromination |
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in the Bromination of 2-methoxy-N-methylaniline
Caption: Main and side reaction pathways.
Diagram 2: Workflow for Controlled Monobromination via N-Acetylation
Caption: N-Acetylation for controlled bromination.
References
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2015). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 17(10), 2462-2465. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Retrieved from [Link]
-
Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 14697-14713. Retrieved from [Link]
-
ResearchGate. (2008). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 808-813. Retrieved from [Link]
-
TopSCHOLAR. (2015). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]
-
ResearchGate. (2014). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
-
PubMed. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. Retrieved from [Link]
- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
-
TopSCHOLAR. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-3-methoxy-n-methylaniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). oxidative bromination. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the bromination of N,N,2-trimethylaniline in aqueous perchloric acid. Retrieved from [Link]
-
ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 2477984 B1 - A METHOD FOR THE N-DEMETHYLATION OF N-METHYL HETEROCYCLES. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]
-
Molecules. (2017). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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Technical Support Center: Challenges in the N-methylation of 4,5-dibromo-2-methoxyaniline
Welcome to the technical support center for the N-methylation of 4,5-dibromo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction: The Synthetic Hurdle
The N-methylation of 4,5-dibromo-2-methoxyaniline presents a unique set of challenges primarily due to the electronic and steric properties of the starting material. The two electron-withdrawing bromine atoms significantly reduce the nucleophilicity of the aniline nitrogen, making it less reactive towards electrophilic methylating agents. Furthermore, the methoxy group at the ortho position introduces steric hindrance around the reaction center, which can impede the approach of reagents.
This guide will address these challenges by providing practical, field-proven insights and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the N-methylation of 4,5-dibromo-2-methoxyaniline in a question-and-answer format.
Q1: My N-methylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low reactivity is the most common challenge with this substrate. The primary causes are the reduced nucleophilicity of the aniline and steric hindrance.
Troubleshooting Steps:
-
Choice of Methylation Method:
-
Classical Alkylation (e.g., Methyl Iodide, Dimethyl Sulfate): These methods may struggle due to the deactivated nature of the aniline. If you are using this method, consider the following optimizations.
-
Eschweiler-Clarke Reaction: This is often a more robust method for deactivated anilines as it proceeds through the formation of an iminium ion intermediate.[1][2][3]
-
Reductive Amination: Similar to the Eschweiler-Clarke reaction, this method can be more effective than direct alkylation.[4]
-
-
Reaction Condition Optimization:
-
Temperature: For sluggish reactions, increasing the temperature is a common strategy. For Eschweiler-Clarke reactions, heating to 80-100 °C is typical.[1] For reductive amination, the reaction can often be performed at room temperature, but gentle heating may be required.
-
Stoichiometry: Ensure you are using an appropriate excess of the methylating agent. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is crucial.[2]
-
Catalyst: For certain reductive amination protocols, a catalyst may be beneficial.[5]
-
Troubleshooting Summary Table:
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low or no product formation | Reduced nucleophilicity of the aniline | Switch to a more forceful methylation method like the Eschweiler-Clarke reaction. | Increased conversion to the desired N-methylated product. |
| Steric hindrance from the ortho-methoxy group | Increase reaction temperature and/or reaction time. | Improved reaction kinetics and higher yield. | |
| Insufficiently reactive methylating agent | Use a more reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). | Faster reaction and higher conversion. |
Q2: I am observing the formation of multiple products, including a significant amount of the N,N-dimethylated aniline. How can I improve the selectivity for the mono-methylated product?
A2: Over-methylation to the tertiary amine is a common side reaction, especially when the mono-methylated product is more nucleophilic than the starting aniline.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use only a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent for direct alkylation methods.
-
Protecting Group Strategy: For ultimate control, consider a protecting group strategy.
Workflow for Protecting Group Strategy:
Caption: Protecting group strategy workflow.
Q3: My reaction mixture is turning into a dark tar, making purification difficult. What is causing this and how can I prevent it?
A3: Tar formation is often indicative of side reactions and decomposition, which can be exacerbated by harsh reaction conditions.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can lead to polymerization and decomposition of anilines. Try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Anilines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure your 4,5-dibromo-2-methoxyaniline and all reagents are pure. Impurities can often act as catalysts for decomposition.
Q4: How do I effectively purify the N-methylated product from the reaction mixture?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the components.
-
Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Adding a Base: For basic amine compounds, adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[8][9]
-
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to protonate the amines and extract them into the aqueous phase.
-
Basify the aqueous phase with a base (e.g., NaOH) to a pH > 10.
-
Extract the free amines back into an organic solvent.
-
This can help to remove non-basic impurities.
-
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an option.
Purification Workflow:
Caption: General purification workflow.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the N-methylation of substituted anilines and are expected to be effective for 4,5-dibromo-2-methoxyaniline.
Protocol 1: Eschweiler-Clarke Reaction[1][10]
This method is often successful for less reactive anilines.
Materials:
-
4,5-dibromo-2-methoxyaniline
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromo-2-methoxyaniline (1.0 eq).
-
Add formic acid (3.0-5.0 eq) followed by formaldehyde solution (3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice and slowly basify with a concentrated NaOH solution to pH > 10. Caution: This is an exothermic reaction.
-
Extract the aqueous mixture with DCM or EtOAc (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with Sodium Borohydride[4][11]
This method offers a milder alternative to the Eschweiler-Clarke reaction.
Materials:
-
4,5-dibromo-2-methoxyaniline
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,5-dibromo-2-methoxyaniline (1.0 eq) in methanol or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add formaldehyde solution (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Eschweiler-Clarke Reaction Mechanism[1][3]
The reaction proceeds through a two-step reductive amination process. First, the aniline reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formic acid then acts as a hydride donor to reduce the iminium ion to the N-methylaniline, releasing carbon dioxide. For a primary amine, this process occurs twice to yield the N,N-dimethylated product.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Reductive Amination Mechanism[4]
Similar to the Eschweiler-Clarke reaction, reductive amination involves the initial formation of an imine or iminium ion from the aniline and formaldehyde. A reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the imine, reducing it to the corresponding N-methylaniline.
Characterization Data (Predicted)
The following are predicted NMR shifts for the desired product based on data from similar compounds.[10] Actual shifts may vary depending on the solvent and instrument.
N-methyl-4,5-dibromo-2-methoxyaniline:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.3-7.5 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 4.5-4.8 (br s, 1H, NH), 3.8-3.9 (s, 3H, OCH₃), 2.8-3.0 (d, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148-150, 145-147, 130-132, 115-117, 110-112, 100-102, 56-58 (OCH₃), 30-32 (NCH₃).
References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. [Link]
-
Scribd. Steric Effect. [Link]
-
YouTube. (2021). Eschweiler-Clarke reaction. [Link]
-
ResearchGate. Synthesis of N‐methylaniline by aniline alkylation with methanol over.... [Link]
-
Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Catalysis Science & Technology. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]
-
HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
-
ResearchGate. Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. [Link]
-
ResearchGate. Different protocols for methylation of aniline. [Link]
-
ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]
-
Semantic Scholar. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. [Link]
-
Reddit. (2012). N-methyl aniline reaction. [Link]
-
National Institutes of Health. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
-
RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
-
DSpace@MIT. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Oriental Journal of Chemistry. (2013). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link]
-
National Institutes of Health. Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. [Link]
-
ResearchGate. How to isolate Imine by column chromatography?. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]
-
PubChem. N-[(5-bromo-3-pyridinyl)methyl]-4-methoxyaniline. [Link]
Sources
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Technical Support Center: Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline
Welcome to the technical support center for the synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
Synthetic Strategy Overview
The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline presents a significant challenge in regiochemical control. The primary obstacle is directing the two bromine atoms to the C4 and C5 positions on a highly activated aniline ring. A logical and controllable synthetic pathway involves a multi-step process starting from a commercially available precursor, 2-methoxyaniline. This route allows for the strategic management of the ring's reactivity.
The proposed pathway is as follows:
-
Protection: The highly activating amino group of 2-methoxyaniline is protected as an acetamide to moderate its reactivity and introduce steric influence.
-
Dibromination: The protected intermediate is subjected to electrophilic bromination. This is the most critical step for achieving the desired 4,5-substitution pattern.
-
Deprotection: The acetyl group is hydrolyzed to restore the free amine.
-
N-Methylation: The resulting 4,5-dibromo-2-methoxyaniline is methylated to yield the final product.
Caption: Proposed synthetic workflow for 4,5-Dibromo-2-methoxy-N-methylaniline.
Troubleshooting Guide: Stage 1 - Regioselective Dibromination
This stage is the crux of the synthesis. Achieving the specific 4,5-dibromo substitution pattern requires careful control over competing electronic and steric effects.
Q1: My reaction yields a mixture of isomers, primarily the 4,6-dibromo product, instead of the desired 4,5-dibromo isomer. Why is this happening and how can I fix it?
A1: Causality & Solution
-
The Cause (Directing Group Effects): The primary cause is the powerful directing effect of the amine (or protected amide) and methoxy groups. In an electrophilic aromatic substitution, the N-acetyl group (-NHAc) at C1 is a strong ortho, para-director, while the methoxy group (-OCH3) at C2 is also an ortho, para-director. The N-acetyl group's influence is dominant, strongly activating the C4 (para) and C6 (ortho) positions for electrophilic attack. Substitution at C5 is electronically disfavored as it is meta to the more powerful directing group.
Caption: Competing directing effects on the 2-methoxyacetanilide intermediate.
-
The Solution (Strategic Control):
-
Protecting Group: Using the N-acetyl protecting group is essential. The amino group in unprotected aniline is so activating that it often leads to uncontrolled tribromination.[1] The acetamide group moderates this reactivity.
-
Choice of Brominating Agent: The choice of reagent is critical for selectivity. Softer, less aggressive brominating agents are preferred. N-Bromosuccinimide (NBS) is often superior to elemental bromine (Br₂) for selective brominations of activated rings.[2][3]
-
Solvent and Temperature: Running the reaction at low temperatures (e.g., 0-10 °C) in a suitable solvent like chloroform or glacial acetic acid is crucial.[1][3] Low temperatures slow the reaction rate, allowing subtle differences in positional reactivity to be exploited, which can improve the yield of the less-favored kinetic product.
-
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Chloroform, 0-10 °C[3] | Milder, easier to handle, often more selective. | Higher cost. |
| Elemental Bromine (Br₂) in Acetic Acid | Glacial Acetic Acid, 0-5 °C | Cost-effective, potent. | Highly corrosive and toxic, can lead to over-bromination.[4] |
| H₂O₂-HBr System | Aqueous medium | "Green" reagents, avoids elemental bromine.[5] | May require optimization for this specific substrate. |
Q2: My reaction is producing a significant amount of tribrominated byproduct. How can I prevent this?
A2: Causality & Solution
-
The Cause (High Ring Activation): The combined electron-donating power of the amide and methoxy groups makes the aromatic ring highly nucleophilic and susceptible to over-bromination, even with a protecting group.[6]
-
The Solution (Kinetic Control):
-
Strict Stoichiometry: Use a precise molar equivalent of your brominating agent. For dibromination, begin with 2.0 equivalents of NBS and adjust based on in-process monitoring.
-
Controlled Addition: Add the brominating agent slowly and portion-wise (or via syringe pump for liquids) to the cooled reaction mixture.[3] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a third bromination on the highly reactive dibrominated intermediate.
-
Reaction Monitoring: Diligently monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to quench the reaction as soon as the starting material (or monobrominated intermediate) is consumed, before the concentration of the tribrominated byproduct becomes significant.
-
Troubleshooting Guide: Stage 2 - N-Methylation
After successful dibromination and deprotection, the final step is N-methylation. While more straightforward than bromination, this step has its own challenges related to nucleophilicity and over-reaction.
Q1: The N-methylation reaction is very slow or gives a low yield. What is limiting the conversion?
A1: Causality & Solution
-
The Cause (Reduced Nucleophilicity): The two electron-withdrawing bromine atoms on the aromatic ring significantly reduce the electron density of the aniline nitrogen. This makes the nitrogen a weaker nucleophile, slowing its attack on the methylating agent.
-
The Solution (Optimizing Conditions):
-
Choice of Methylating Agent: Use a sufficiently reactive methylating agent. Dimethyl sulfate is highly effective but also highly toxic. Methyl iodide is a common and effective alternative.
-
Elevated Temperature: This reaction often requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like acetone or acetonitrile is common.
-
Strong Base: Use a non-nucleophilic base like potassium carbonate to neutralize the acid (e.g., HI) generated during the reaction, driving the equilibrium towards the product.
-
Modern Catalytic Methods: For a greener and potentially more efficient approach, consider catalytic N-methylation using methanol as the methyl source. This often requires specialized catalysts, such as Iridium-NHC complexes, but can offer high yields under optimized conditions.[7][8]
-
Q2: I am observing a significant amount of a second, more polar spot on my TLC, which I suspect is an over-methylated byproduct. How can I avoid this?
A2: Causality & Solution
-
The Cause (Quaternization): The product, 4,5-Dibromo-2-methoxy-N-methylaniline, is a secondary amine and remains nucleophilic. It can react with a second molecule of the methylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt ([Ar-N(CH3)3]⁺X⁻). This salt is typically much more polar than the desired product.
-
The Solution (Stoichiometric Control):
-
Limit the Methylating Agent: Use a carefully measured amount of the methylating agent, typically between 1.0 and 1.1 molar equivalents relative to the aniline.
-
Temperature Management: Avoid excessive heating or prolonged reaction times after the starting material has been consumed, as this can favor the second methylation.
-
Diligent Monitoring: Use TLC to track the reaction. As soon as the starting aniline spot disappears and the product spot is maximized, work up the reaction to prevent further methylation.
-
Frequently Asked Questions (FAQs)
-
Q: How do I purify the final product?
-
A: The most common method is silica gel column chromatography, eluting with a non-polar/polar solvent system like hexane/ethyl acetate. Recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be used to further enhance purity if the product is a solid.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood.
-
Brominating Agents: Elemental bromine is highly toxic, corrosive, and volatile. NBS is a lachrymator. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Methylating Agents: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Methyl iodide is also toxic. Handle with extreme care and use appropriate engineering controls.
-
Anilines: Substituted anilines are often toxic and can be absorbed through the skin.[9] Avoid direct contact.
-
-
-
Q: Which analytical techniques are best for characterization?
-
A: A combination of techniques is recommended for unambiguous structure confirmation:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring and the presence of the N-methyl and O-methyl groups.
-
¹³C NMR: To confirm the number of unique carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and characteristic isotopic pattern of a dibrominated compound.
-
TLC/GC-MS: For reaction monitoring and purity assessment.
-
-
Detailed Experimental Protocol (Illustrative)
This protocol represents a synthesized, logical approach based on established chemical principles. Individual optimization will be required.
Step 1: Acetylation of 2-Methoxyaniline
-
Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting material.
-
Work up by washing with aqueous sodium bicarbonate solution, then water, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-methoxyacetanilide.
Step 2: Dibromination of 2-Methoxyacetanilide
-
Dissolve the 2-methoxyacetanilide (1.0 eq) in chloroform.[3]
-
Cool the solution to 0-5 °C.
-
Add N-Bromosuccinimide (2.05 eq) in small portions over 1 hour, maintaining the temperature below 10 °C.[3]
-
Stir at this temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer, evaporate the solvent, and purify the crude 4,5-dibromo-2-methoxyacetanilide by column chromatography or recrystallization.
Step 3: Hydrolysis of the Acetanilide
-
Suspend the purified 4,5-dibromo-2-methoxyacetanilide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 6-12 hours until TLC indicates complete deprotection.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until pH > 10.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent to yield 4,5-dibromo-2-methoxyaniline.
Step 4: N-Methylation of 4,5-Dibromo-2-methoxyaniline
-
Dissolve 4,5-dibromo-2-methoxyaniline (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.
-
Add methyl iodide (1.05 eq) dropwise.
-
Heat the mixture to reflux (typically 50-60 °C) for 4-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer, evaporate the solvent, and purify the final product, 4,5-Dibromo-2-methoxy-N-methylaniline, by silica gel chromatography.
References
- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
ResearchGate. (2018). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
MDPI. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-methylaniline over molecular sieve catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]
-
ChemBK. (2024). N-Methyl-4-methoxyaniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technisches Support-Center: Aufreinigung von 4,5-Dibrom-2-methoxy-N-methylanilin
Answering in German as requested by the user.
Erstellt von Ihrem Senior Application Scientist
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese und Aufreinigung von 4,5-Dibrom-2-methoxy-N-methylanilin befassen. Wir verstehen, dass die Isolierung eines reinen Produkts aus einer komplexen Reaktionsmischung eine Herausforderung sein kann. Dieser Leitfaden bietet detaillierte Fehlerbehebungsstrategien und schrittweise Protokolle, um häufige Probleme bei der Aufreinigung zu bewältigen und die Integrität Ihrer Forschung zu gewährleisten.
Häufig gestellte Fragen (FAQs) zur Synthese und zu Nebenprodukten
F1: Was ist eine wahrscheinliche Syntheseroute für 4,5-Dibrom-2-methoxy-N-methylanilin und welche Nebenprodukte sind zu erwarten?
Die Synthese von 4,5-Dibrom-2-methoxy-N-methylanilin erfolgt typischerweise durch die elektrophile aromatische Substitution des Ausgangsmaterials 2-Methoxy-N-methylanilin mit einem Bromierungsmittel wie molekularem Brom (Br₂) oder N-Bromsuccinimid (NBS).[1] Die Methoxy- (-OCH₃) und die N-Methylamino- (-NHCH₃) Gruppen sind beides aktivierende ortho-, para-dirigierende Gruppen. Dies führt unweigerlich zu einer Mischung von Produkten, was die Aufreinigung zu einem entscheidenden Schritt macht.
Häufige Nebenprodukte umfassen:
-
Nicht umgesetztes Ausgangsmaterial: 2-Methoxy-N-methylanilin.
-
Monobromierte Spezies: 4-Brom-2-methoxy-N-methylanilin und 5-Brom-2-methoxy-N-methylanilin.
-
Regioisomere Dibromprodukte: Andere Dibrom-Isomere, die aufgrund der komplexen dirigierenden Effekte entstehen können.
-
Überbromierte Produkte: Potenziell tribromierte Aniline, wenn die Reaktionsbedingungen nicht streng kontrolliert werden. Die direkte Bromierung von Anilin kann oft zu mehreren Substitutionen führen.[2][3]
Fehlerbehebung bei Aufreinigungsproblemen
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können, und bietet gezielte Lösungen.
F2: Mein Rohprodukt ist ein Öl oder ein klebriger Feststoff und kristallisiert nicht. Was soll ich tun?
Mögliche Ursache: Das Vorhandensein signifikanter Mengen an Verunreinigungen (insbesondere nicht umgesetztes Ausgangsmaterial oder Lösungsmittelreste) kann den Schmelzpunkt des Produkts herabsetzen und die Kristallisation verhindern.
Lösung:
-
Lösungsmittelentfernung: Stellen Sie sicher, dass alle Reaktionslösungsmittel unter Vakuum vollständig entfernt wurden.
-
Säulenchromatographie: Dies ist die Methode der Wahl zur Trennung von öligen Produkten von eng verwandten Verunreinigungen. Sie kann das gewünschte Produkt isolieren und so die anschließende Kristallisation erleichtern. Ein Petrolether/Ethylacetat-Gradient wird häufig für substituierte Aniline verwendet.[4]
-
"Animpfen": Wenn Sie eine kleine Menge reiner Kristalle haben, fügen Sie diese zur öligen Mischung hinzu, um die Kristallisation einzuleiten. Kratzen Sie die Innenfläche des Kolbens mit einem Glasstab, um Keimbildungsstellen zu schaffen.
F3: Meine Dünnschichtchromatographie (DC) zeigt mehrere Flecken. Wie wähle ich die richtige Aufreinigungsmethode?
Analyse: Mehrere Flecken auf der DC bestätigen eine Mischung von Verbindungen. Die Wahl der Methode hängt vom Retentionsfaktor (Rf) und der Polarität der Verbindungen ab.
Entscheidungsbaum:
-
Weit auseinanderliegende Flecken (großes ΔRf): Die Säulenchromatographie ist hier hocheffektiv.
-
Eng beieinanderliegende Flecken (kleines ΔRf): Eine sorgfältig optimierte Säulenchromatographie mit einem flachen Lösungsmittelgradienten ist erforderlich. Manchmal kann eine fraktionierte Kristallisation erfolgreich sein, wenn die Verbindungen unterschiedliche Löslichkeiten aufweisen.
-
Ein Fleck ist basisch (das Produkt), andere sind neutral: Eine Säure-Base-Extraktion vor der Chromatographie kann den Prozess vereinfachen, indem das basische Anilin von neutralen Verunreinigungen getrennt wird.
F4: Ich versuche eine Säulenchromatographie, aber die Verbindung schmiert oder ich erziele eine schlechte Trennung. Was sind die wahrscheinlichen Ursachen und Lösungen?
Mögliche Ursachen & Lösungen:
| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) |
| Schmieren (Tailing) | Probe ist zu polar für das Laufmittel; Säule ist überladen; Kieselgel ist zu sauer. | Erhöhen Sie die Polarität des Laufmittels schrittweise. Verringern Sie die auf die Säule geladene Probenmenge. Fügen Sie der Laufmittel-Mischung eine kleine Menge (0,5-1%) Triethylamin oder Pyridin hinzu, um die sauren Stellen auf dem Kieselgel zu neutralisieren. |
| Schlechte Trennung | Das Laufmittel ist zu polar oder zu unpolar; Falsche stationäre Phase. | Führen Sie eine systematische DC-Analyse durch, um ein optimales Laufmittelsystem zu finden, das einen Rf-Wert von ~0,3 für das Zielprodukt ergibt.[4] Erwägen Sie die Verwendung von Aluminiumoxid anstelle von Kieselgel, wenn die saure Natur des Kieselgels problematisch ist. |
| Risse in der Säule | Unsachgemäßes Packen der Säule. | Packen Sie die Säule sorgfältig als Aufschlämmung ("Slurry"), um Lufteinschlüsse zu vermeiden. Lassen Sie die Säule niemals trockenlaufen. |
F5: Ich habe eine Umkristallisation durchgeführt, aber die Reinheit hat sich nicht wesentlich verbessert. Was ist schiefgelaufen?
Mögliche Ursachen & Lösungen:
-
Falsche Wahl des Lösungsmittels: Das ideale Lösungsmittel sollte das Produkt bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht lösen, während die Verunreinigungen bei allen Temperaturen löslich bleiben.[5]
-
Zu schnelles Abkühlen: Schnelles Abkühlen kann dazu führen, dass Verunreinigungen im Kristallgitter eingeschlossen werden. Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen.[5]
-
Zu viel Lösungsmittel verwendet: Die Verwendung eines übermäßigen Volumens an heißem Lösungsmittel verhindert eine Sättigung beim Abkühlen, was zu einer geringen oder keiner Ausbeute führt.[5] Verwenden Sie die minimale Menge an heißem Lösungsmittel, die zur vollständigen Auflösung des Rohprodukts erforderlich ist.
F6: Mein Endprodukt ist verfärbt (z. B. gelb oder braun). Wie kann ich es entfärben?
Mögliche Ursache: Aniline können sich bei Kontakt mit Luft und Licht leicht oxidieren. Auch restliches Brom aus der Synthese kann zu Verfärbungen führen.[6]
Lösungen:
-
Aktivkohlebehandlung: Fügen Sie während der Umkristallisation eine kleine Menge Aktivkohle zur heißen Lösung hinzu. Die Kohle adsorbiert die farbigen Verunreinigungen. Führen Sie anschließend eine Heißfiltration durch, um die Kohle zu entfernen.[5]
-
Waschen mit Reduktionsmittel: Waschen Sie die organische Phase während der Aufarbeitung mit einer wässrigen Lösung von Natriumthiosulfat (Na₂S₂O₃) oder Natriumbisulfit (NaHSO₃), um überschüssiges Brom zu neutralisieren.[6]
Visualisierung von Arbeitsabläufen
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe bei der Aufreinigung und Fehlerbehebung.
Abbildung 1: Allgemeiner Arbeitsablauf für die Aufreinigung von 4,5-Dibrom-2-methoxy-N-methylanilin.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei häufigen Aufreinigungsproblemen.
Detaillierte Aufreinigungsprotokolle
Protokoll 1: Säulenchromatographie zur Trennung von Isomeren
Diese Methode ist ideal für die primäre Aufreinigung der rohen Reaktionsmischung nach der Aufarbeitung.
Materialien:
-
Kieselgel (60 Å, 230-400 mesh)
-
Laufmittelsystem (siehe Tabelle unten)
-
Triethylamin (optional)
-
Glas-Chromatographiesäule
-
Fraktionssammler oder Reagenzgläser
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Laufmittels: Beginnen Sie mit einem unpolaren Laufmittel und erhöhen Sie die Polarität schrittweise. Führen Sie eine DC-Analyse durch, um das optimale System zu finden.
-
Packen der Säule: Bereiten Sie eine Aufschlämmung ("Slurry") aus Kieselgel in dem am wenigsten polaren Laufmittel vor. Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Kieselgel sich unter leichtem Druck oder durch Schwerkraft absetzen.
-
Laden der Probe: Lösen Sie das Rohprodukt in der minimalen Menge Dichlormethan oder dem Laufmittel. Alternativ können Sie die Probe auf eine kleine Menge Kieselgel aufziehen (Trockenbeladung) und das resultierende Pulver auf die Säule geben.
-
Elution: Beginnen Sie die Elution mit dem unpolaren Laufmittel. Erhöhen Sie die Polarität schrittweise (Gradientenelution), um die verschiedenen Verbindungen zu eluieren.
-
Sammlung und Analyse: Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die Fraktionen zu identifizieren, die das reine Produkt enthalten. Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter Vakuum.
Empfohlene Laufmittelsysteme:
| Laufmittelsystem | Verhältnis (v/v) | Anmerkungen |
| Hexan / Ethylacetat | 95:5 → 80:20 | Ein Standardgradient für Verbindungen mittlerer Polarität.[4] |
| Petrolether / Diethylether | 98:2 → 90:10 | Eine gute Alternative zu Hexan/Ethylacetat. |
| Dichlormethan / Hexan | 1:2 → 1:1 | Nützlich für die Trennung weniger polarer Verbindungen.[7] |
Protokoll 2: Umkristallisation zur finalen Aufreinigung
Die Umkristallisation ist ideal, um ein bereits relativ reines Produkt (z. B. nach der Säulenchromatographie) auf eine hohe Reinheit zu bringen.
Materialien:
-
Geeignetes Umkristallisationslösungsmittel (z. B. Ethanol, Isopropanol, Ethanol/Wasser-Mischung)[8][9]
-
Erhlenmeyerkolben
-
Heizplatte
-
Büchnertrichter und Saugflasche
Schritt-für-Schritt-Anleitung:
-
Lösen des Feststoffs: Geben Sie den unreinen Feststoff in einen Erlenmeyerkolben. Fügen Sie eine kleine Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren zum Sieden. Fügen Sie portionsweise weiteres Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig gelöst hat.[5]
-
Entfärben (optional): Wenn die Lösung gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine Spatelspitze Aktivkohle hinzu. Erhitzen Sie erneut kurz zum Sieden.
-
Heißfiltration (optional): Wenn Aktivkohle verwendet wurde oder unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter.
-
Kristallisation: Decken Sie den Kolben ab und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Große, reine Kristalle sollten sich bilden.[5]
-
Maximierung der Ausbeute: Stellen Sie den Kolben nach dem Abkühlen auf Raumtemperatur für mindestens 30 Minuten in ein Eisbad, um die Kristallisation zu vervollständigen.[5]
-
Isolierung und Trocknung: Sammeln Sie die Kristalle durch Vakuumfiltration. Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Lösungsmittel. Trocknen Sie die Kristalle im Vakuum, um alle Lösungsmittelreste zu entfernen.[9]
Referenzen
-
Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Abgerufen von
-
Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Abgerufen von [Link]
-
Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives. Abgerufen von
-
ResearchGate. (2022). (PDF) 2,6-Dibromo-4-methylaniline. Abgerufen von [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Abgerufen von [Link]
-
PubChem. (n.d.). 4-Bromo-5-methoxy-2-methylaniline. National Center for Biotechnology Information. Abgerufen von [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Abgerufen von [Link]
-
YouTube. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Abgerufen von [Link]
-
Reddit. (2023). How is the answer here both A and B? Isn't aniline a strong activating group, which doesn't allow mono-bromination? r/OrganicChemistry. Abgerufen von [Link]
-
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Abgerufen von
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Abgerufen von [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 8. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing debromination of "4,5-Dibromo-2-methoxy-N-methylaniline" during reactions
Welcome to the technical support resource for 4,5-Dibromo-2-methoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on preventing unwanted debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with 4,5-Dibromo-2-methoxy-N-methylaniline?
Debromination, in this context, refers to the chemical reaction where one or both bromine atoms on the 4,5-Dibromo-2-methoxy-N-methylaniline molecule are replaced by hydrogen atoms. This is a significant side reaction that can lead to the formation of mono-bromo or non-brominated impurities, reducing the yield of the desired product and complicating purification. The carbon-bromine (C-Br) bond is weaker than a carbon-hydrogen (C-H) bond, making it susceptible to cleavage under certain reaction conditions.[1]
Q2: Which types of reactions are most likely to cause debromination of this compound?
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are particularly prone to causing debromination, which is often referred to as hydrodehalogenation in this context.[1][2] This side reaction is frequently attributed to the formation of palladium-hydride (Pd-H) species in the reaction mixture.[3] Additionally, reactions involving strong bases, high temperatures, or certain reducing agents can also promote debromination.[2]
Q3: How do the methoxy and N-methylaniline groups on the molecule influence its susceptibility to debromination?
The electron-donating nature of the methoxy (-OCH₃) and N-methylaniline (-NHCH₃) groups activates the aromatic ring. This increased electron density can influence the stability of reaction intermediates and potentially increase the molecule's susceptibility to side reactions, including debromination, under certain conditions.[1]
Q4: How can I detect and quantify the extent of debromination in my reaction mixture?
Several analytical techniques can be employed to monitor for debromination:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of less polar debrominated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of the desired product from debrominated impurities and confirms their identity by mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for separating and identifying volatile debrominated products.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the determination of the percentage of debromination.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the appearance of new aromatic proton signals in place of the bromine atoms, and integration of these signals can be used for quantification.
Troubleshooting Guide for Preventing Debromination
This section provides a structured approach to troubleshooting and minimizing debromination during reactions with 4,5-Dibromo-2-methoxy-N-methylaniline.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Root Cause Analysis:
The primary culprit in Pd-catalyzed reactions is often the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including the base, solvent, or impurities.[2][3] The Pd-H species can then participate in a competing reaction pathway that leads to the replacement of a bromine atom with a hydrogen atom.
Troubleshooting Workflow:
A troubleshooting workflow for minimizing debromination.
Step 1: Evaluate and Change the Base
Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.[3]
-
Recommendation: Switch to a milder base.
Step 2: Lower the Reaction Temperature
Debromination can have a higher activation energy than the desired cross-coupling reaction.
-
Recommendation: Reduce the reaction temperature.
-
Actionable Advice: Try running the reaction at a lower temperature, for example, 80 °C instead of 110 °C.[3] This can disfavor the debromination pathway and improve the selectivity for the desired product.
-
Step 3: Optimize the Catalyst and Ligand System
The choice of palladium catalyst and ligand is critical for controlling the selectivity of the reaction.
-
Recommendation: Employ bulky, electron-rich phosphine ligands.
-
Ligand Selection: Ligands such as XPhos, SPhos, and other biaryl phosphines are known to promote the desired C-C or C-N bond formation (reductive elimination) at a faster rate than the competing debromination pathway.[3]
-
Catalyst Precursors: Using well-defined pre-catalysts can sometimes offer better results than generating the active catalyst in situ.[3]
-
Step 4: Scrutinize the Solvent and Reagents
The purity and nature of your solvent and reagents can be an overlooked source of the problem.
-
Recommendation: Ensure anhydrous and degassed conditions.
Issue 2: Debromination during Other Synthetic Transformations
While less common than in cross-coupling reactions, debromination can occur under other conditions.
Scenario A: Reactions involving strong reducing agents.
-
Problem: The use of strong hydride sources (e.g., Lithium aluminum hydride) for the reduction of other functional groups on the molecule may also reduce the C-Br bonds.
-
Solution: Opt for milder and more selective reducing agents. The choice of reagent will depend on the specific functional group you are targeting.
Scenario B: Reactions conducted at very high temperatures.
-
Problem: Thermally induced C-Br bond cleavage can occur at elevated temperatures, especially in the presence of radical initiators.
-
Solution: If possible, explore lower-temperature reaction conditions or alternative synthetic routes that do not require harsh thermal conditions.
Scenario C: Metal-halogen exchange reactions.
-
Problem: When using organolithium reagents (e.g., n-BuLi or t-BuLi) to perform a lithium-halogen exchange, it can be difficult to achieve selectivity between the two bromine atoms, and debromination can be a competing pathway.
-
Solution: Carefully control the stoichiometry of the organolithium reagent and the reaction temperature (typically very low, e.g., -78 °C). The addition of certain additives may also help to modulate reactivity.[2]
Summary of Key Parameters to Control Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3] | Stronger bases (e.g., alkoxides) can promote the formation of Pd-H species that cause debromination.[2][3] |
| Temperature | Lower the reaction temperature (e.g., from 110 °C to 80 °C).[3] | The debromination side reaction may have a higher activation energy than the desired reaction.[2] |
| Catalyst/Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3] | These ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.[3] |
| Solvent | Use anhydrous, degassed aprotic solvents like toluene or dioxane.[3] | Protic or wet solvents can be a source of hydrides.[3] |
| Reagents | Ensure high purity of all reagents.[3] | Impurities can act as sources of hydrides.[3] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4,5-Dibromo-2-methoxy-N-methylaniline with an arylboronic acid, designed to minimize the risk of debromination.
Materials:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,5-Dibromo-2-methoxy-N-methylaniline, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and any debrominated byproducts. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 4,5-Dibromo-2-methoxy-N-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methoxy-N-methylaniline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions with this specific substrate. Our goal is to move beyond generic protocols and offer a deeper understanding of the causality behind experimental choices, enabling you to optimize your reactions effectively.
Understanding the Substrate: Key Reactivity Considerations
4,5-Dibromo-2-methoxy-N-methylaniline is an electron-rich aromatic compound. The presence of two powerful electron-donating groups (EDGs)—the methoxy (-OMe) and N-methylamino (-NHMe) groups—significantly influences its reactivity in cross-coupling reactions.
-
Electronic Effects: Both the -OMe and -NHMe groups increase the electron density of the aromatic ring through resonance. This makes the oxidative addition step, where the C-Br bond is broken and added to the Pd(0) catalyst, more challenging compared to electron-deficient or neutral aryl bromides.[1][2] Consequently, catalyst systems employing bulky, electron-rich ligands are often required to facilitate this crucial step.[3]
-
Regioselectivity (C4-Br vs. C5-Br): The primary challenge with a dibrominated substrate is controlling which bromine reacts. The general reactivity order for halogens in Pd-catalyzed couplings is I > Br > Cl.[4] With two identical halogens, the electronic environment dictates selectivity.
-
The C4-Br is para to the strongly activating -OMe group.
-
The C5-Br is para to the activating -NHMe group. The relative activating strength of these groups and the specific ligand-catalyst system employed can influence which site reacts preferentially. In many cases, site-selectivity can be controlled by judicious ligand choice.[5]
-
Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst selection and reaction setup for 4,5-Dibromo-2-methoxy-N-methylaniline.
Q1: I want to perform a Suzuki-Miyaura coupling. What is a robust starting catalyst system?
A1: For an electron-rich substrate like this, a standard catalyst like Pd(PPh₃)₄ may give sluggish or low-yielding reactions. You need a system designed to accelerate oxidative addition.
A highly recommended starting point is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. These ligands stabilize the monoligated L₁Pd(0) species, which is often the most active catalyst.[6]
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors.[7] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition with electron-rich aryl halides and accelerate reductive elimination.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong inorganic bases are generally effective and well-tolerated by many functional groups.[8] |
| Solvent | Toluene, Dioxane, or 2-MeTHF | Aprotic solvents are standard. Often a small amount of water is beneficial when using inorganic bases.[1] |
Using a pre-formed, air-stable G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) is an excellent way to ensure reproducibility and high catalyst activity.
Q2: How can I achieve selective mono-arylation, and which bromine is more likely to react first?
A2: Achieving selective mono-arylation requires careful control of reaction conditions. The key is to leverage the subtle differences in reactivity between the C4-Br and C5-Br positions and to stop the reaction after the first coupling.
-
Stoichiometry: Use a slight deficiency or stoichiometric amount (0.95-1.05 equivalents) of the boronic acid coupling partner.
-
Temperature and Time: Lower reaction temperatures and shorter reaction times will favor coupling at the more reactive site.[4]
-
Predicted Reactivity: While challenging to predict with certainty without experimental data for this exact substrate, the C-Br bond para to the methoxy group (C4-Br) might exhibit slightly different reactivity compared to the C-Br bond para to the N-methylamino group (C5-Br). The interplay between the directing effects of both groups is complex. It is crucial to analyze the product mixture (e.g., by ¹H NMR or LC-MS) to determine the isomeric ratio.
Q3: For a Buchwald-Hartwig amination, what are the critical choices for the catalyst and base?
A3: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst and base, especially with an already substituted aniline.[9]
-
Catalyst System: Similar to the Suzuki coupling, bulky biarylphosphine ligands are essential. Ligands like BrettPhos or the Josiphos family are specifically designed to prevent the over-arylation of primary amines and can be effective here. For coupling with secondary amines, RuPhos is a common choice.[10]
-
Base Selection: A strong, non-nucleophilic base is almost always required to deprotonate the amine coupling partner (or the N-H of a carbazole, etc.).[10] The most common choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[11] Be aware that strong bases like NaOtBu can be incompatible with base-sensitive functional groups (e.g., esters).[10]
Q4: Can I perform Sonogashira or Heck couplings on this substrate?
A4: Yes, both reactions are feasible, but with specific considerations.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[12] It typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is used as both the base and often as the solvent.[15] Given the substrate's two bromine atoms, you can potentially achieve mono- or di-alkynylation by controlling the stoichiometry of the alkyne.
-
Heck Reaction: The Heck reaction couples the substrate with an alkene.[16] It requires a palladium catalyst and a base (e.g., Et₃N, K₂CO₃).[17] Due to the electron-rich nature of the aniline, forcing conditions (higher temperatures) might be necessary. The regioselectivity of the alkene addition (at the α- or β-position) will depend on the specific alkene and reaction conditions.[18]
Q5: Is it necessary to protect the N-methylaniline group?
A5: This is an excellent question. The N-methyl group reduces the acidity of the N-H proton compared to a primary aniline, but the nitrogen lone pair can still coordinate to the palladium center, potentially forming off-cycle, inactive catalyst species.
-
When to Consider Protection: If you observe catalyst deactivation, low yields, or irreproducibility, especially in Suzuki couplings, protecting the amine as a tert-butoxycarbonyl (Boc) or acetamide group can be a beneficial strategy.[19] This prevents coordination with the catalyst.
-
When to Avoid Protection: For Buchwald-Hartwig aminations, protection is generally not necessary as the reaction is designed to work with amines. Adding and removing a protecting group adds steps to your synthesis. It is often better to first screen different ligands and conditions with the unprotected substrate.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Oxidative Addition: The electron-rich substrate is deactivating the C-Br bond towards the Pd(0) catalyst. 2. Catalyst Deactivation: Oxygen in the reaction vessel has oxidized the active Pd(0) catalyst. Impurities in reagents or solvents can also poison the catalyst. 3. Suboptimal Base/Solvent: The chosen base is not strong enough or is insoluble in the solvent. | 1. Switch to a more active ligand: Use a bulkier, more electron-rich biarylphosphine ligand (e.g., cataCXium A, XPhos, SPhos).[20] Consider using an N-heterocyclic carbene (NHC) ligand system.[3] 2. Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 min or using freeze-pump-thaw cycles). Use a glovebox for reaction setup if possible. Use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3/G4).[3] 3. Screen Bases and Solvents: For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure you are using a strong base like NaOtBu. Ensure the base has good contact with the reaction medium (fine powder, good stirring).[8][21] |
| Significant Hydrodehalogenation (C-Br replaced by C-H) | 1. Formation of a Pd-H Species: This can be promoted by certain bases, solvents, or impurities (e.g., water). 2. Slow Reductive Elimination: If the desired coupling is slow, the competing dehalogenation pathway can dominate. | 1. Change the Base: Switch from strong alkoxide bases (NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ if the reaction allows.[19] 2. Select a Different Ligand: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[19] 3. Use Aprotic Solvents: Toluene or dioxane may reduce dehalogenation compared to polar aprotic solvents like DMF in some cases.[19] |
| Mixture of Mono- and Di-substituted Products | 1. Incorrect Stoichiometry: More than one equivalent of the coupling partner was used. 2. Reaction Conditions Too Forcing: High temperature or long reaction time allowed the second, less reactive C-Br bond to couple. | 1. Control Stoichiometry: Use precisely 1.0 equivalent or slightly less (0.95 equiv.) of the limiting coupling partner. 2. Milder Conditions: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[4] |
| Reaction is Not Reproducible | 1. Inconsistent Catalyst Activity: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be variable. 2. Variable Reagent Quality: Purity of the substrate, coupling partner, or base can vary between batches. Water content in solvents or bases can be a factor. | 1. Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., a Buchwald G3/G4 precatalyst) to ensure consistent generation of the active catalytic species.[3] 2. Purify Reagents: Ensure starting materials are pure. Dry solvents using standard methods and use freshly opened, high-purity bases. Grinding inorganic bases to a fine powder can also improve consistency.[1] |
Visualizations and Workflows
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Recommended Experimental Protocols
The following protocols serve as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)
This protocol is optimized for a selective mono-coupling.
Setup:
-
To an oven-dried Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). [4]2. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask. 3. Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the starting aniline. [4] Reaction:
-
Heat the mixture to the desired temperature (start with 80-100 °C) and stir vigorously. [4]2. Monitor the reaction progress by TLC or LC-MS (e.g., every 2 hours).
-
Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature.
Workup:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for coupling with a secondary amine.
Setup:
-
In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask. [4][22]2. Add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv.).
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe. [22]4. Add the amine coupling partner (1.2 equiv.) via syringe. [22] Reaction:
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
Workup:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Manabe, K., & Yamaguchi, K. (Year). Pd-catalyzed cross-coupling reactions in which the site-selectivities between the two halo groups of dihaloarene substrates were controlled by the catalysts used. Source not specified in snippet.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (n.d.). The Journal of Organic Chemistry. ACS Publications. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. (n.d.). Myers, Chem 115. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. NIH. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. ACS Publications. [Link]
-
Mizoroki-Heck Reaction. (n.d.). SynArchive. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. NIH. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). Journal of the American Chemical Society. NIH. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Scientific Reports. NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (n.d.). Catalysts. MDPI. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating Reactions with 4,5-Dibromo-2-methoxy-N-methylaniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methoxy-N-methylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this sterically hindered and electronically complex molecule. Our focus is on providing practical, field-tested insights to help you overcome common synthetic challenges and optimize your reaction outcomes.
Understanding the Molecule: The Root of the Challenge
4,5-Dibromo-2-methoxy-N-methylaniline presents a unique set of challenges due to its substitution pattern. The key features influencing its reactivity are:
-
Steric Hindrance: The methoxy group at the C2 position and the N-methyl group create significant steric bulk around the amine and the C6 position. This can impede the approach of bulky reagents and catalysts.
-
Electronic Effects: The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution but can also influence the reactivity of the bromine atoms in cross-coupling reactions. The two bromine atoms are deactivating and provide two sites for cross-coupling.
-
Chelation: The proximity of the methoxy and N-methylamino groups can lead to chelation with metal catalysts, potentially altering their reactivity and selectivity.
This guide will address the most common reactions performed with this substrate and provide detailed troubleshooting strategies.
FAQs and Troubleshooting Guides
Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for derivatizing 4,5-Dibromo-2-methoxy-N-methylaniline. However, the steric hindrance and potential for catalyst inhibition can lead to low yields and side reactions.
Question 1: I am observing low to no conversion in my Suzuki-Miyaura coupling with an arylboronic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura reactions with this substrate is a common issue, primarily stemming from steric hindrance around the bromine atoms, particularly the one at C5 which is flanked by a bromine and the bulky N-methylaniline group. The choice of catalyst, ligand, and base is critical for success.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Detailed Recommendations:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting steps of oxidative addition and reductive elimination in sterically hindered systems.[2][3][4]
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Key Advantages for Hindered Substrates |
| XPhos | Pd₂(dba)₃ or XPhos-Pd-G3 | 1-5 | Excellent for sterically demanding couplings. |
| SPhos | Pd₂(dba)₃ or SPhos-Pd-G2 | 1-5 | High activity at lower temperatures. |
| RuPhos | Pd₂(dba)₃ or RuPhos-Pd-G3 | 1-5 | Effective for a broad range of substrates. |
-
Base Selection: The choice of base is critical. A stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good choices. The solubility of the base in the reaction medium is also important.
-
Solvent System: Aprotic polar solvents are typically used. 1,4-Dioxane, toluene, or a mixture of THF and water are common choices. For very nonpolar boronic acids, a co-solvent may be necessary to ensure solubility.
-
Temperature: Due to steric hindrance, higher reaction temperatures (80-110 °C) are often necessary to achieve a reasonable reaction rate.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Question 2: I am attempting a Buchwald-Hartwig amination with a secondary amine and observing significant amounts of dehalogenation and other side products. What can I do?
Answer:
Side reactions in Buchwald-Hartwig amination of this substrate are often due to the steric hindrance and the presence of two bromine atoms. Dehalogenation (hydrodehalogenation) can occur when the reductive elimination step is slow, allowing for competing pathways.
Troubleshooting Strategy:
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving 4,5-Dibromo-2-methoxy-N-methylaniline
Welcome to the technical support center for "4,5-Dibromo-2-methoxy-N-methylaniline." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for work-up procedures involving this versatile substituted aniline. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 4,5-Dibromo-2-methoxy-N-methylaniline has turned dark brown/black after completion. Is this normal, and how can I purify my product?
A1: The darkening of reaction mixtures containing aniline derivatives is a common observation. Anilines, especially electron-rich ones like 4,5-Dibromo-2-methoxy-N-methylaniline, are susceptible to oxidation, which can lead to the formation of colored impurities.
Causality: The N-methyl and methoxy groups are electron-donating, increasing the electron density of the aromatic ring and making the molecule more susceptible to oxidation. This can be exacerbated by prolonged reaction times, high temperatures, or exposure to air.
Troubleshooting & Protocol:
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Work-up Strategy - Acid-Base Extraction:
-
After the reaction, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium bisulfite, to remove some colored oxidation byproducts.
-
Perform an acid-base extraction. Extract the organic layer with 1M HCl (aq). The basic N-methylaniline will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with 2M NaOH (aq) or saturated sodium bicarbonate solution until the pH is > 9. Your product should precipitate or be extractable into a fresh organic layer.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If colored impurities persist, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. For highly colored, non-polar impurities, a charcoal treatment of the crude product solution prior to chromatography can be effective.
Q2: I am performing a Suzuki coupling with 4,5-Dibromo-2-methoxy-N-methylaniline and a boronic acid, but I am getting low yields and a complex mixture of byproducts. What are the likely causes and how can I improve my work-up?
A2: Low yields in Suzuki couplings with substituted anilines can arise from several factors, including catalyst deactivation, side reactions of the boronic acid, and difficult purification.
Causality: The N-methylaniline moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, boronic acids can undergo side reactions like protodeboronation (loss of the boronic acid group) or homocoupling.
Troubleshooting & Protocol:
-
Reaction Optimization:
-
Catalyst and Ligand: Use a robust catalyst system. For electron-rich aryl bromides, catalyst systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often effective.
-
Base: The choice of base is critical. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. Ensure the base is finely powdered and dry.
-
Solvent: Use rigorously degassed solvents. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common, but for base-sensitive substrates, anhydrous conditions may be necessary.
-
-
Work-up Procedure:
-
Quenching: After cooling, quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the reaction solvent and ethyl acetate.
-
Extraction: Combine the filtrates and perform a liquid-liquid extraction. Wash the organic layer with water and then brine.
-
Purification of Boronic Acid Impurities: If boronic acid or its byproducts are a concern, a wash with a dilute base (e.g., 1M NaOH) can help remove them. However, be cautious as your product is basic. A better approach is often through careful chromatography.
-
Column Chromatography: Purify the crude product by flash chromatography on silica gel. The polarity of the biaryl product will be significantly different from the starting aniline, usually allowing for good separation.
-
| Parameter | Recommendation for Suzuki Coupling |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos |
| Base | K₃PO₄, K₂CO₃ (anhydrous) |
| Solvent | Toluene/H₂O, Dioxane/H₂O (degassed) |
| Work-up Quench | Water or sat. aq. NH₄Cl |
| Purification | Filtration through Celite®, Column Chromatography |
Q3: I am attempting a Buchwald-Hartwig amination using 4,5-Dibromo-2-methoxy-N-methylaniline. What are the key considerations for the work-up of this reaction?
A3: The work-up for a Buchwald-Hartwig amination needs to effectively remove the palladium catalyst, phosphine ligand (and its oxide), and the strong base used in the reaction.
Causality: The reaction employs a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), which must be neutralized. The phosphine ligands are prone to oxidation during the work-up.
Troubleshooting & Protocol:
-
Work-up Procedure:
-
Quenching: Cool the reaction mixture and quench carefully with saturated aqueous ammonium chloride.
-
Filtration: Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a plug of silica gel or Celite®. This will remove a significant portion of the palladium residues and some baseline impurities.
-
Aqueous Wash: Wash the filtrate with water and brine. To remove the phosphine oxide, multiple washes may be necessary. In some cases, a dilute acid wash (e.g., 1M HCl) can be used to extract the amine product into the aqueous phase, leaving the phosphine oxide in the organic layer. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Purification: Column chromatography is almost always necessary to obtain a pure product. The polarity of the desired coupled product will depend on the nature of the amine that was coupled.
-
Detailed Experimental Protocols
Protocol 1: General Work-up for a Reaction Mixture Containing 4,5-Dibromo-2-methoxy-N-methylaniline
This protocol assumes the reaction has been completed and the goal is to isolate the product, which is assumed to be a neutral or basic compound derived from 4,5-Dibromo-2-methoxy-N-methylaniline.
-
Cooling and Quenching:
-
Cool the reaction vessel to room temperature in a water bath.
-
If the reaction was performed under anhydrous conditions, cautiously add a quenching agent (e.g., water, saturated aqueous NH₄Cl) dropwise with stirring.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Wash the organic layer sequentially with:
-
Water (2x the reaction volume) to remove water-soluble reagents and byproducts.
-
Saturated aqueous sodium bicarbonate (2x the reaction volume) if the reaction was acidic.
-
Brine (1x the reaction volume) to aid in the separation of the layers and remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Visualization of Workflows
Diagram 1: General Work-up Workflow
Caption: General workflow for the work-up of a reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline.
- Google Patents. (2002).
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Their utility is largely defined by the ability to selectively functionalize the aromatic ring, a task governed by the complex interplay of substituent electronic and steric effects. This guide provides an in-depth comparison of the reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline with other dibromoaniline isomers, focusing on palladium-catalyzed cross-coupling reactions. We dissect the theoretical principles governing reactivity, present a comparative analysis based on established experimental data from analogous systems, and provide robust protocols for practical application. This document serves as a critical resource for researchers, scientists, and drug development professionals aiming to strategically employ substituted anilines in complex molecular synthesis.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are ubiquitous motifs in a vast range of pharmaceuticals and bioactive natural products.[1][2] The ability to precisely and predictably modify the aniline core via reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings is a cornerstone of modern organic synthesis.[3][4][5] The reactivity of the aryl halide precursors, however, is not uniform. It is profoundly influenced by the nature and position of substituents on the aromatic ring.
4,5-Dibromo-2-methoxy-N-methylaniline is a highly functionalized building block offering multiple reaction sites: two distinct carbon-bromine bonds (at C4 and C5) and a secondary amine. Understanding the relative reactivity of these sites is crucial for designing selective and efficient synthetic routes. This guide aims to elucidate the reactivity of this specific molecule by comparing it to other dibromoaniline isomers, providing a predictive framework grounded in the principles of physical organic chemistry and supported by experimental evidence from closely related systems.
Theoretical Framework: Deconstructing Reactivity
The reactivity of a substituted dibromoaniline in palladium-catalyzed cross-coupling is primarily dictated by two competing factors: electronic effects and steric effects. These factors determine the ease of the rate-determining oxidative addition step in the catalytic cycle.[6]
Electronic Effects: A Tug-of-War
The substituents on 4,5-Dibromo-2-methoxy-N-methylaniline exert competing electronic influences:
-
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a powerful electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. The resonance effect is dominant, increasing electron density at the ortho (C3) and para (C5) positions.
-
N-methylamino Group (-NHCH₃): This is also a strong electron-donating group through resonance (+M), enriching the electron density at the ortho (C3) and para (C5) positions. The N-methyl group itself is weakly electron-donating (+I).
-
Bromo Groups (-Br): As halogens, the bromine atoms are electron-withdrawing via a strong inductive effect (-I) but weakly electron-donating through resonance (+M). The net effect is electron-withdrawing, which deactivates the ring to electrophilic attack but makes the carbon to which it is attached more electrophilic and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.
In 4,5-Dibromo-2-methoxy-N-methylaniline, the C5-Br is para to the electron-donating -OCH₃ group and meta to the -NHCH₃ group. The C4-Br is meta to both donating groups. The increased electron density at C5 from the methoxy group would make the C5-Br bond stronger and less electrophilic, potentially slowing the rate of oxidative addition compared to the C4-Br. Conversely, studies on systems like 1,4-dibromo-nitrobenzene show that oxidative addition occurs preferentially at the C-Br bond ortho to the electron-withdrawing nitro group, which is the more electrophilic site.[6] This suggests that the C4-Br, being less influenced by the donating groups, might be the more reactive site.
Steric Effects: Molecular Crowding
Steric hindrance plays a critical role in modulating access to the reaction site.[7]
-
The 2-methoxy group presents significant steric bulk ortho to the C3 position and can influence the approach of the bulky palladium catalyst to the nearby C-Br bonds.
-
In 4,5-Dibromo-2-methoxy-N-methylaniline , the C4-Br is flanked by the C5-Br and the C3-H, while the C5-Br is adjacent to the C4-Br and the C6-H. The environment around C4 is slightly more crowded.
-
In other isomers, like 2,4-dibromoaniline , the C2-Br is significantly hindered by the adjacent amino group. This often leads to selective reaction at the less hindered C4-Br position.[8][9][10]
-
In 2,6-dibromoaniline , both bromine atoms are ortho to the amino group, presenting a highly hindered environment.
The interplay of these effects creates a unique reactivity profile for each isomer.
Comparative Reactivity in Palladium-Catalyzed Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] The selectivity in dibromoarenes is a well-studied area, often governed by a subtle balance of electronics and sterics.[6][8]
Prediction for 4,5-Dibromo-2-methoxy-N-methylaniline: A competition exists between the C4-Br and C5-Br.
-
Electronic Argument: The C5 position is electronically enriched by the para -OCH₃ group, making the C5-Br bond less electrophilic and thus potentially less reactive toward oxidative addition. This would favor reaction at C4 .
-
Steric Argument: The steric environments are similar, with perhaps slightly more hindrance around the C4-Br. This factor is likely less decisive than the electronic difference.
Therefore, selective mono-Suzuki coupling is predicted to occur preferentially at the C4 position .
Comparison with Other Isomers:
| Dibromoaniline Isomer | Most Reactive Site (Predicted) | Rationale |
| 2,4-Dibromoaniline | C4 | The C2-Br is sterically hindered by the ortho -NH₂ group. The C4-Br is less hindered and electronically activated for oxidative addition.[9][10] |
| 2,6-Dibromoaniline | C2 / C6 (low reactivity) | Both positions are highly sterically hindered. Reactions often require more forcing conditions or specialized catalysts. |
| 3,5-Dibromoaniline | C3 / C5 (similar reactivity) | The two bromine atoms are electronically and sterically similar (both meta to the -NH₂ group), making selective mono-arylation challenging without specialized ligand control.[8] |
| 3,4-Dibromoaniline | C4 | The C4-Br is para to the activating -NH₂ group, while the C3-Br is meta. The electronic difference often favors reaction at C4. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[3][11] The same principles of site selectivity apply as in the Suzuki coupling. The choice of ligand is often critical in overcoming steric hindrance and achieving high yields.[12]
Prediction for 4,5-Dibromo-2-methoxy-N-methylaniline: Similar to the Suzuki coupling, the electronic differentiation between C4 and C5 is expected to be the dominant factor. Preferential mono-amination is predicted at the C4 position . The secondary N-methylamino group on the substrate is generally a stable spectator under these conditions but can influence the overall electron density of the ring.
Experimental Data from Analogous Systems:
While specific yield data for our target molecule is sparse, studies on related polyhalogenated heteroarenes provide valuable insights. For instance, in dihalopyridines, selectivity can often be controlled by the choice of ligand, with bulky phosphine ligands capable of overriding inherent electronic biases.[8][10] This suggests that while C4 is the predicted site of reaction for 4,5-Dibromo-2-methoxy-N-methylaniline, the selectivity might be modulated or even reversed with careful catalyst and ligand selection. Studies on the Buchwald-Hartwig amination of various bromo-substituted steroid cores have shown excellent yields (often >80-90%) using catalysts like Pd(OAc)₂ with bulky phosphine ligands such as X-Phos, particularly under microwave irradiation.[12]
Visualization of Key Processes
To better understand the underlying mechanisms and synthetic planning, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for predicting regioselectivity in mono-functionalization.
Experimental Protocols
The following protocols are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methods for similar substrates and should be optimized for specific cases.[7][13]
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is based on conditions found to be effective for unprotected ortho-bromoanilines.[7]
-
Reagents & Equipment:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
CataCXium® A (Di(1-adamantyl)-n-butylphosphine) palladacycle (5-10 mol%) or similar bulky phosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or Toluene/Water (10:1)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4,5-Dibromo-2-methoxy-N-methylaniline (e.g., 0.1 mmol), the arylboronic acid (e.g., 0.15 mmol), and K₃PO₄ (e.g., 0.3 mmol).
-
Add the palladium catalyst/ligand system (e.g., 5 mol%).
-
Add the anhydrous solvent (e.g., 2-MeTHF, 0.2 M concentration).
-
Degas the mixture by bubbling N₂ or Ar through the solution for 10-15 minutes.
-
Heat the reaction mixture with vigorous stirring at 70-110 °C. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, irradiate at 100-150 °C for 10-30 minutes.[12]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides.[11][12]
-
Reagents & Equipment:
-
4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
X-Phos or similar biaryl phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., X-Phos, 5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the anhydrous solvent (e.g., Toluene, 0.5 M).
-
Add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Degas the mixture and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
4,5-Dibromo-2-methoxy-N-methylaniline presents a nuanced reactivity profile governed by a delicate balance of competing electronic and steric factors. Based on established principles and data from analogous systems, palladium-catalyzed mono-functionalization via Suzuki or Buchwald-Hartwig coupling is predicted to occur with high regioselectivity at the C4 position. This selectivity arises primarily from the powerful electron-donating effect of the ortho-methoxy group, which deactivates the para C5-Br bond towards oxidative addition.
Compared to other dibromoaniline isomers, its reactivity is more predictable than symmetrically substituted compounds like 3,5-dibromoaniline but is subject to the significant influence of the ortho-methoxy group, a feature absent in simpler isomers like 2,4- or 3,4-dibromoaniline. By understanding these fundamental principles, researchers can harness the synthetic potential of this and other polysubstituted aromatic building blocks, enabling the efficient and selective construction of complex molecular architectures for pharmaceutical and materials science applications.
References
- Hoshino, O. (1998). The amaryllidaceae alkaloids. The Alkaloids: Chemistry and Biology, 51, 323-424.
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2346-2353. [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. (2025). BenchChem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
- Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(9), 13583-13597.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Chemical Science, 6(2), 849-885.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007). Tetrahedron, 63(4), 922-933.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2004). Tetrahedron Letters, 45(13), 2613-2616.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews, 121(21), 13187-13308.
- Ley, S. V., et al. (2002). Total synthesis of the amaryllidaceae alkaloid (+)-plicamine and its unnatural enantiomer by using solid-supported reagents and scavengers in a multistep sequence of reactions.
- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). The Journal of Organic Chemistry, 84(18), 11657-11665.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Chemical Science.
- Total synthesis of the amaryllidaceae alkaloid (+)-plicamine using solid-supported reagents. (2003). Journal of the Chemical Society, Perkin Transactions 1, (15), 1899-1917.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9575-9584.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews.
- Discussion on improving Suzuki Coupling reaction yield. (2017).
- Palladium‐Catalyzed Double Cross‐Coupling Reaction of vic‐Diborylalkenes and ‐arenes with vic‐Bromo(bromomethyl)arenes. (2009).
- Total Synthesis of (+)-Plicamine Using Solid-Supported Reagents. (2003). Africa Commons.
- A Palladium-Catalyzed Three-Component-Coupling Strategy for the Differential Vicinal Diarylation of Terminal 1,3-Dienes. (2014). Organic Letters, 16(11), 3056-3059.
- Development of intramolecular vicinal diamination of alkenes: from palladium to bromine catalysis. (2013). Synlett, 24(04), 403-414.
- Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. (2022). Organics, 3(3), 200-226.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Total Synthesis of the Amaryllidaceae Alkaloid (+)‐Plicamine and Its Unnatural Enantiomer by Using Solid‐Supported Reagents and Scavengers in a Multistep Sequence of Reactions. (2002).
Sources
- 1. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]
- 2. Total synthesis of the amaryllidaceae alkaloid (+)-plicamine and its unnatural enantiomer by using solid-supported reagents and scavengers in a multistep sequence of reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Purity Confirmation of Synthesized 4,5-Dibromo-2-methoxy-N-methylaniline by NMR: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel active pharmaceutical ingredients (APIs) and their intermediates, such as 4,5-Dibromo-2-methoxy-N-methylaniline, even trace impurities can significantly impact biological activity, toxicity, and overall safety profiles. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of this specific compound, emphasizing not just the "how," but the critical "why" behind our methodological choices.
The Central Role of Purity in Drug Development
The journey from a synthesized molecule to a therapeutic agent is paved with stringent quality control checkpoints. Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] Impurities can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[1] Understanding and controlling these impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of a potential drug.
NMR Spectroscopy: The Gold Standard for Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for both the structural elucidation and purity determination of organic compounds.[6][7][8] Unlike chromatographic techniques that separate components of a mixture, NMR provides a holistic view of a sample's composition, offering rich structural information about the main compound and any detectable impurities.[7]
Why NMR is Our Primary Choice for 4,5-Dibromo-2-methoxy-N-methylaniline
The structure of 4,5-Dibromo-2-methoxy-N-methylaniline presents a distinct set of protons and carbons, each with a characteristic chemical shift in the NMR spectrum. This unique fingerprint allows for unambiguous identification and, crucially, for the detection of any deviations that may signal the presence of impurities.
Expected ¹H and ¹³C NMR Spectral Data for 4,5-Dibromo-2-methoxy-N-methylaniline
The anticipated chemical shifts for the target molecule are summarized below. These values are predictive and can be influenced by the solvent and other experimental conditions.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.5 | Singlet | 1H |
| Aromatic-H | ~6.5-7.0 | Singlet | 1H |
| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | 3H |
| N-Methyl (-NCH₃) | ~2.8-3.0 | Singlet | 3H |
| Amine (-NH) | Variable | Broad Singlet | 1H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic C-Br | ~110-120 |
| Aromatic C-Br | ~110-120 |
| Aromatic C-O | ~145-155 |
| Aromatic C-N | ~140-150 |
| Aromatic C-H | ~115-125 |
| Aromatic C-H | ~105-115 |
| Methoxy (-OCH₃) | ~55-60 |
| N-Methyl (-NCH₃) | ~30-35 |
Workflow for Purity Confirmation by NMR
The process of confirming the purity of a synthesized batch of 4,5-Dibromo-2-methoxy-N-methylaniline using NMR follows a systematic workflow.
Caption: Workflow for NMR-based purity confirmation.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of synthesized 4,5-Dibromo-2-methoxy-N-methylaniline to confirm its structure and assess its purity.
Materials:
-
Synthesized 4,5-Dibromo-2-methoxy-N-methylaniline
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with the following parameters (can be adjusted based on the instrument):
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as ¹³C has low natural abundance)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected values for 4,5-Dibromo-2-methoxy-N-methylaniline.
-
Carefully examine the spectrum for any unassigned peaks, which may indicate the presence of impurities.
-
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-faceted approach to purity confirmation is often necessary.[7][8] Here's a comparison of NMR with other common analytical methods.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information.[8] Can identify and quantify impurities without the need for reference standards of the impurities themselves.[9][10] | Lower sensitivity compared to MS. May not detect trace-level impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | High sensitivity and resolving power. Excellent for quantifying known impurities with reference standards. | Requires reference standards for impurity identification and quantification. Co-elution of impurities can be an issue. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity. Provides accurate molecular weight information. | Does not provide detailed structural information on its own. Isomeric impurities may not be distinguishable. |
| Melting Point Analysis | Determines the temperature at which a solid becomes a liquid. | A simple and rapid method to assess purity.[8] A sharp melting point close to the literature value suggests high purity. | Impurities can depress and broaden the melting point range, but this is not specific.[8] Not suitable for non-crystalline or thermally unstable compounds. |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides the percentage of C, H, N, and other elements. Can confirm the empirical formula. | Does not provide information about the molecular structure or the nature of impurities. |
Identifying Potential Impurities in the Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline
The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline can potentially lead to several impurities. Understanding these possibilities is key to a thorough purity analysis.
-
Starting Materials: Incomplete reaction could leave residual 2-methoxy-N-methylaniline or the mono-brominated intermediates.
-
Isomeric Byproducts: Bromination of aromatic rings can sometimes lead to the formation of other dibromo isomers.[11] For example, 3,5-dibromo-2-methoxy-N-methylaniline could be a potential impurity.
-
Over-bromination Products: The reaction might proceed further to yield tribromo- or other poly-brominated species.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
The presence of these impurities would manifest as extra peaks in the NMR spectrum. For instance, a different isomeric arrangement of the bromine atoms would result in a distinct pattern of aromatic proton signals.
Conclusion: An Integrated Approach to Purity Confirmation
While NMR spectroscopy provides an unparalleled level of structural detail and is a formidable tool for purity assessment, a comprehensive evaluation of a synthesized compound like 4,5-Dibromo-2-methoxy-N-methylaniline benefits from an integrated analytical approach. The confirmatory power of NMR, combined with the high sensitivity of techniques like HPLC and MS, provides the robust data package required for advancing a compound through the rigorous stages of drug development. This multi-technique strategy ensures the highest level of confidence in the identity, purity, and safety of the synthesized material.
References
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NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]
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What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Available at: [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Available at: [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Available at: [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia. Available at: [Link]
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ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.). International Council for Harmonisation. Available at: [Link]
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Organic chemistry - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). ACS Publications. Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]
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How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Available at: [Link]
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What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? : r/OrganicChemistry. (2023). Reddit. Available at: [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health. Available at: [Link]
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014). Google Patents.
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Supporting Information - MPG.PuRe. (n.d.). Max Planck Society. Available at: [Link]
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13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062) - Human Metabolome Database. (n.d.). Human Metabolome Database. Available at: [Link]
- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. (n.d.). Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. Available at: [Link]
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Medium. Available at: [Link]
-
(PDF) 2,6-Dibromo-4-methylaniline. (n.d.). ResearchGate. Available at: [Link]
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Bedaquiline-Impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Available at: [Link]
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The Definitive Guide to Structural Elucidation of 4,5-Dibromo-2-methoxy-N-methylaniline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel compounds is paramount. Halogenated anilines, such as 4,5-Dibromo-2-methoxy-N-methylaniline and its derivatives, are critical building blocks in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Their chemical and biological activities are intrinsically linked to their three-dimensional structure. This guide provides a senior application scientist's perspective on the definitive method for structural elucidation—single-crystal X-ray crystallography—and critically compares it with other widely used analytical techniques.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. This technique is indispensable when subtle stereochemical differences can lead to vastly different pharmacological or material properties.
For instance, in the solid-state structure of a related compound, 2,6-Dibromo-4-methylaniline, X-ray diffraction analysis revealed slight displacements of the bromine atoms from the mean plane of the benzene ring and notable distortions in the bond angles of the ring from the ideal 120°.[3] Such detailed insights are often unattainable with other methods and are crucial for understanding intermolecular interactions and crystal packing, which in turn influence properties like solubility and bioavailability.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While powerful, X-ray crystallography is not without its challenges, most notably the requirement for high-quality single crystals. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive understanding of a new chemical entity. The following table compares X-ray crystallography with other common analytical techniques for the characterization of halogenated aniline derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, crystal packing | High-quality single crystal (0.1-0.5 mm) | Low | Unambiguous structural determination | Crystal growth can be a significant bottleneck |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C) | 1-10 mg in solution | High | Excellent for solution-state structure and dynamics | Does not provide solid-state packing information |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Micrograms to nanograms | High | High sensitivity and mass accuracy | Does not provide stereochemical information |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Milligrams (solid or solution) | High | Fast and non-destructive | Provides limited structural detail |
The Synergy of Techniques: A Holistic Approach
The most robust characterization of a novel 4,5-Dibromo-2-methoxy-N-methylaniline derivative will invariably involve a combination of these techniques. NMR and MS are essential for confirming the chemical identity and purity of the synthesized compound. FTIR can quickly verify the presence of key functional groups. Once the basic structure is confirmed, X-ray crystallography provides the ultimate, high-resolution picture of the molecule's solid-state conformation and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 4,5-Dibromo-2-methoxy-N-methylaniline Derivative
This protocol outlines a generalized procedure for obtaining and analyzing the crystal structure of a derivative of 4,5-Dibromo-2-methoxy-N-methylaniline.
Part 1: Crystal Growth
The critical first step is to obtain diffraction-quality single crystals. This often requires screening various solvents and crystallization techniques.
Materials:
-
Purified 4,5-Dibromo-2-methoxy-N-methylaniline derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)
-
Small glass vials or test tubes
-
Microscope
Procedure:
-
Solvent Screening: Prepare saturated solutions of the compound in different solvents at room temperature or with gentle heating.
-
Slow Evaporation: Filter the saturated solutions into clean vials. Cover the vials with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Alternatively, place a vial containing the dissolved compound inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals with well-defined faces and no visible defects.[4]
Part 2: Data Collection and Structure Refinement
Instrumentation:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector.
Procedure:
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam and perform an initial set of diffraction images to determine the unit cell parameters and crystal system. Proceed with a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.[4]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELXS, Olex2) to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and displacement parameters to achieve the best fit with the experimental data.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the structural elucidation of a novel 4,5-Dibromo-2-methoxy-N-methylaniline derivative.
Figure 2. A decision tree for the analytical strategy in characterizing a new halogenated aniline derivative.
Conclusion
The structural elucidation of 4,5-Dibromo-2-methoxy-N-methylaniline derivatives is a critical step in their development for various applications. While techniques like NMR, MS, and FTIR provide essential information about the molecule's identity and connectivity, single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state. A comprehensive approach, leveraging the strengths of each technique, will provide the most complete and unambiguous understanding of these important chemical entities.
References
- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives - Benchchem.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed.
- 2,6-Dibromo-4-methylaniline - PMC - NIH.
- A Comparative Guide to the X-ray Crystallography of 4-Methoxy-2-nitroaniline and Related Compounds - Benchchem.
Sources
Comparative study of catalysts for "4,5-Dibromo-2-methoxy-N-methylaniline" functionalization
An In-Depth Guide to the Catalytic Functionalization of 4,5-Dibromo-2-methoxy-N-methylaniline
Introduction: The Strategic Value of 4,5-Dibromo-2-methoxy-N-methylaniline
In the landscape of medicinal chemistry and materials science, the substituted aniline scaffold is a cornerstone for innovation. Among these, 4,5-Dibromo-2-methoxy-N-methylaniline stands out as a particularly valuable building block. Its di-bromo substitution offers two distinct reaction sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. The methoxy and N-methylamino groups act as powerful directing groups and modulators of electronic properties, influencing the reactivity of the aromatic core. This guide provides a comparative analysis of state-of-the-art catalytic systems for the targeted functionalization of this versatile substrate, offering researchers a data-driven framework for catalyst selection and methods development.
Core Functionalization Strategies: A Comparative Overview
The transformation of the C-Br bonds in 4,5-Dibromo-2-methoxy-N-methylaniline into new C-C, C-N, and C-O bonds is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts remain the workhorse in this field, though nickel and copper systems present viable, and sometimes superior, alternatives.[1][2][3] This guide will focus on three principal transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a premier method for constructing biaryl structures.[4] Its high functional group tolerance and generally mild conditions make it a go-to strategy for derivatizing scaffolds like 4,5-Dibromo-2-methoxy-N-methylaniline.
Causality Behind Experimental Choices
The efficiency of a Suzuki-Miyaura coupling is critically dependent on the interplay between the palladium source, the ligand, and the base. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate transmetalation. For a substrate like ours, with two bromine atoms, controlling mono- vs. di-substitution can be achieved by modulating reaction time, temperature, and the stoichiometry of the boronic acid. The C4-Br bond is generally more sterically accessible and may react preferentially under carefully controlled conditions.
Comparative Data for Suzuki-Miyaura Catalysts
| Catalyst System (mol%) | Boronic Acid/Ester (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (Mono-arylation) | Reference |
| Pd(PPh₃)₄ (5%) | Arylboronic acid (1.1) | K₃PO₄ (2.0) | Toluene/H₂O | 90 | 12 | 85-95% | [5] |
| Pd(OAc)₂ (2%) / SPhos (4%) | Arylboronic acid (1.1) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | >90% | [6] |
| CataCXium A Pd G3 (10%) | Benzylboronic ester (1.5) | K₃PO₄ (3.0) | 2-MeTHF | 80 | 16 | ~91% | [6] |
| PdCl₂(dppf) (3%) | Arylboronic acid (1.1) | Cs₂CO₃ (2.0) | DMF | 85 | 12 | 80-90% | [7] |
Note: Yields are representative for mono-arylation of similar dibromoaniline substrates. Di-substitution can be achieved with >2.2 equivalents of boronic acid and longer reaction times.
Mechanistic Pathway: Suzuki-Miyaura Coupling
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition : Add degassed toluene (5 mL) and water (1 mL).
-
Reaction : Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, representing a powerful tool for synthesizing substituted anilines and N-aryl heterocycles.[8] This reaction is indispensable for diversifying our target molecule with various nitrogen-based nucleophiles.
Causality Behind Experimental Choices
This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial.[9] They promote the challenging reductive elimination step that forms the C-N bond and stabilize the monoligated Pd(0) species, which is often the active catalyst.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[11][12]
Comparative Data for Buchwald-Hartwig Catalysts
| Catalyst System (mol%) | Amine (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ (2%) / XPhos (4%) | Primary/Secondary Amine (1.2) | NaOtBu (1.5) | Toluene | 100 | 4-12 | >90% | [9] |
| Pd(OAc)₂ (2%) / RuPhos (4%) | Primary Amine (1.2) | K₂CO₃ (2.0) | t-BuOH | 110 | 12-24 | 80-95% | [9] |
| BrettPhos Pd G3 (2%) | Primary Amine (1.2) | LHMDS (2.0) | 1,4-Dioxane | 90 | 2-6 | >90% | [11][12] |
| NiCl₂(dme) (10%) / dtbbpy (15%) | Aniline (1.2) | t-BuNH₂ | Dioxane | 23 (Photoredox) | 12 | 70-90% | [3] |
Note: Yields are representative for mono-amination of similar dibromoaniline substrates.
Mechanistic Pathway: Buchwald-Hartwig Amination
The cycle begins with oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amide intermediate. Reductive elimination from this intermediate furnishes the N-aryl product and regenerates the Pd(0) catalyst.[8][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling
-
Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst) to an oven-dried vial.
-
Reagent Addition : Add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., LHMDS, 2.0 mmol as a 1.0 M solution in THF).
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction : Seal the vial and heat the mixture to 90 °C with stirring for 4 hours, or until TLC/LC-MS indicates completion.
-
Workup : Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Introducing Alkynyl Moieties: The Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[13] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.
Causality Behind Experimental Choices
The Sonogashira reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the Pd(II)-aryl complex than the alkyne itself, greatly accelerating the reaction and allowing for milder conditions.[14] An amine base, such as triethylamine or diisopropylamine, is typically used both as the base and often as the solvent.
Comparative Data for Sonogashira Catalysts
| Catalyst System (mol%) | Alkyne (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (2%) / CuI (5%) | Terminal Alkyne (1.2) | Et₃N | THF | 60 | 6 | 85-95% | [13][15] |
| PdCl₂(PPh₃)₂ (2%) / CuI (4%) | Terminal Alkyne (1.2) | i-Pr₂NH | Toluene | 80 | 8 | >90% | [14] |
| Pd(OAc)₂ (1%) / XPhos (2%) | Terminal Alkyne (1.2) | Cs₂CO₃ | Dioxane | 100 | 12 | >90% | Copper-Free |
Note: Yields are representative for mono-alkynylation of similar dibromo substrates.
Mechanistic Pathway: Sonogashira Coupling
The reaction proceeds via a Pd(0)/Pd(II) cycle and a Cu(I)/Cu(I) cycle. The copper cycle forms the reactive copper acetylide, which then engages in transmetalation within the palladium cycle.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add 4,5-Dibromo-2-methoxy-N-methylaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) under an inert atmosphere.
-
Solvent and Reagents : Add anhydrous, degassed toluene (5 mL) and diisopropylamine (i-Pr₂NH, 2 mL).
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction : Heat the mixture to 80 °C and stir for 8 hours. Monitor progress by TLC.
-
Workup : Cool the reaction, filter through a pad of Celite to remove metal salts, and rinse the pad with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the product.
Emerging Frontiers: C-H Functionalization
While cross-coupling reactions rely on pre-existing C-Br bonds, direct C-H functionalization is an increasingly powerful strategy that offers alternative pathways for molecular diversification.[16][17] For 4,5-Dibromo-2-methoxy-N-methylaniline, the N-methylamino and methoxy groups can act as ortho-directing groups for transition-metal-catalyzed C-H activation.[2][18] Catalysts based on rhodium, ruthenium, and palladium are commonly employed for such transformations.[19][20][21][22] This approach could potentially enable functionalization at the C6 position, a site not accessible through the C-Br coupling strategies, thus providing complementary reactivity. While a detailed comparative study is beyond the scope of this guide, researchers should consider this expanding field for novel derivatization strategies.
Conclusion
The functionalization of 4,5-Dibromo-2-methoxy-N-methylaniline is readily achievable through a variety of robust, palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings each provide reliable entries into diverse chemical space. The choice of catalyst, specifically the ligand, is paramount to achieving high efficiency and yield. By understanding the mechanistic underpinnings of these catalytic cycles and carefully selecting the reaction components, researchers can effectively leverage this versatile building block for the synthesis of complex target molecules in drug discovery and materials science.
References
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Direct C–H alkylation and indole formation of anilines with diazo compounds under rhodium catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
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Regioselective C(sp 2 ) H Functionalization of Anilines - ResearchGate. Available at: [Link]
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Rhodium(III)‐Catalyzed Carbenoid C‐H Functionalization of Aniline Substrates with α‐Diazo Esters‐ Formation of Oxindoles and Characterization of an Intermediate‐like Rhodacycle | Request PDF - ResearchGate. Available at: [Link]
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Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones - ACS Publications. Available at: [Link]
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Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines - the University of Bath's research portal. Available at: [Link]
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Aniline Review Final - University of Bath. Available at: [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. Available at: [Link]
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Catalytic synthesis of a substituted aniline and dehydrogenative... - ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Cu( i )-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing). Available at: [Link]
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The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
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Copper-catalyzed coupling of 1,1-dibromo-1-alkenes with phenols: a general, modular, and efficient synthesis of ynol ethers, bromo enol ethers, and ketene acetals. | Semantic Scholar. Available at: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Palladium-catalysed transannular C-H functionalization of alicyclic amines - PubMed - NIH. Available at: [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. Available at: [Link]
-
Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis - PMC. Available at: [Link]
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Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... - ResearchGate. Available at: [Link]
-
Copper(II)-catalyzed reactions of activated aromatics - PubMed. Available at: [Link]
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Broadly Applicable Copper(I)-Catalyzed Alkyne Semihydrogenation and Hydrogenation of α,β-Unsaturated Amides Enabled by Bifunctional Iminopyridine Ligands - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines - PMC - NIH. Available at: [Link]
-
Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
-
PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - DSpace@MIT. Available at: [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC - NIH. Available at: [Link]
-
Catalytic activation of ethylene C–H bonds on uniform d8 Ir(i) and Ni(ii) cations in zeolites. Available at: [Link]
-
Late-Stage C–H Functionalization of Azines - PMC - PubMed Central. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
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Validating the Structure of "4,5-Dibromo-2-methoxy-N-methylaniline" Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, rigorous structural validation is paramount to ensure the identity, purity, and safety of the final compound. This is particularly critical in drug discovery and development, where even minor structural variations can lead to significant differences in biological activity and toxicity. This guide provides a comprehensive framework for validating the structure of "4,5-Dibromo-2-methoxy-N-methylaniline," a substituted aniline with potential applications in medicinal chemistry. We will explore the likely synthetic pathways, identify potential isomeric impurities, and detail the analytical techniques required to unequivocally confirm the desired molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural elucidation.
The Synthetic Landscape and the Emergence of Isomeric Impurities
The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline likely proceeds through a multi-step process, beginning with the N-methylation of 2-methoxyaniline, followed by electrophilic bromination. The directing effects of the activating N-methylamino and methoxy groups on the aromatic ring play a crucial role in determining the regioselectivity of the bromination step. Both are ortho- and para-directing groups, which can lead to the formation of several isomeric dibrominated products alongside the desired 4,5-isomer.
Understanding the potential for these side reactions is the first step in developing a robust validation strategy. The primary isomeric impurities of concern include:
-
3,5-Dibromo-2-methoxy-N-methylaniline: Bromination at positions ortho and para to the strongly activating N-methylamino group.
-
3,6-Dibromo-2-methoxy-N-methylaniline: Bromination at positions ortho to both activating groups.
-
4,6-Dibromo-2-methoxy-N-methylaniline: Bromination at a para position to the N-methylamino group and an ortho position to the methoxy group.
A comprehensive analytical approach is therefore essential to differentiate the target molecule from these potential regioisomers.
A Multi-faceted Approach to Structural Validation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic and spectrometric methods provides a self-validating system, where the data from each technique corroborates the others. The primary techniques for the structural validation of 4,5-Dibromo-2-methoxy-N-methylaniline are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an unambiguous solid-state structure, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1][2] Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are indispensable for distinguishing between the possible isomers of dibromo-2-methoxy-N-methylaniline.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to observe are the chemical shifts (δ), integration values, and coupling constants (J) of the aromatic protons.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern.
-
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern.
-
Comparative Spectral Data:
The predicted ¹H and ¹³C NMR chemical shifts for 4,5-Dibromo-2-methoxy-N-methylaniline and its potential isomers are presented in the tables below. These predictions are based on established substituent effects and data from structurally related compounds.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 4,5-Dibromo-2-methoxy-N-methylaniline | 3,5-Dibromo-2-methoxy-N-methylaniline | 3,6-Dibromo-2-methoxy-N-methylaniline | 4,6-Dibromo-2-methoxy-N-methylaniline |
| Aromatic H | H-3: ~7.0 (s) | H-4: ~6.8 (d, J≈2 Hz) | H-4: ~7.3 (d, J≈9 Hz) | H-3: ~7.1 (s) |
| H-6: ~7.5 (s) | H-6: ~7.2 (d, J≈2 Hz) | H-5: ~6.7 (d, J≈9 Hz) | H-5: ~6.9 (s) | |
| -OCH₃ | ~3.9 (s) | ~3.8 (s) | ~3.9 (s) | ~3.8 (s) |
| -NHCH₃ | ~2.9 (s) | ~2.8 (s) | ~2.9 (s) | ~2.8 (s) |
| -NH | broad singlet | broad singlet | broad singlet | broad singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | 4,5-Dibromo-2-methoxy-N-methylaniline | 3,5-Dibromo-2-methoxy-N-methylaniline | 3,6-Dibromo-2-methoxy-N-methylaniline | 4,6-Dibromo-2-methoxy-N-methylaniline |
| C-1 (-NHCH₃) | ~145 | ~148 | ~146 | ~147 |
| C-2 (-OCH₃) | ~150 | ~149 | ~152 | ~151 |
| C-3 | ~115 | ~110 (C-Br) | ~112 (C-Br) | ~118 |
| C-4 | ~118 (C-Br) | ~125 | ~128 | ~115 (C-Br) |
| C-5 | ~112 (C-Br) | ~114 (C-Br) | ~116 | ~120 |
| C-6 | ~130 | ~132 | ~118 (C-Br) | ~112 (C-Br) |
| -OCH₃ | ~56 | ~57 | ~56 | ~57 |
| -NCH₃ | ~31 | ~30 | ~31 | ~30 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Distinguishing Features in NMR Spectra:
-
4,5-Dibromo-2-methoxy-N-methylaniline: The two aromatic protons will appear as singlets due to the lack of adjacent protons.
-
3,5-Dibromo-2-methoxy-N-methylaniline: The two aromatic protons will appear as doublets with a small meta-coupling constant (J ≈ 2 Hz).
-
3,6-Dibromo-2-methoxy-N-methylaniline: The two aromatic protons will appear as doublets with a larger ortho-coupling constant (J ≈ 9 Hz).
-
4,6-Dibromo-2-methoxy-N-methylaniline: The two aromatic protons will appear as singlets. However, the overall chemical shift pattern in both ¹H and ¹³C NMR will be distinct from the 4,5-isomer due to the different positions of the bromine atoms relative to the activating groups. 2D NMR (HMBC) would be crucial to differentiate these two isomers definitively.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound. Electron Ionization (EI) mass spectrometry is a common technique that also induces fragmentation of the molecule, providing structural clues.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph (GC) to separate the components of the reaction mixture. This can also help to identify the presence of any isomeric impurities.
-
MS Analysis: The separated components are then introduced into the mass spectrometer. Key observations include the molecular ion peak (M⁺) and the fragmentation pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak for 4,5-Dibromo-2-methoxy-N-methylaniline (C₈H₈Br₂NO) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ion cluster will be around 295, 297, and 299 in an approximate 1:2:1 ratio.
-
Fragmentation Pattern: The fragmentation of substituted anilines often involves the loss of small neutral molecules or radicals.[3] Common fragmentation pathways for 4,5-Dibromo-2-methoxy-N-methylaniline may include:
-
Loss of a methyl radical (•CH₃) from the N-methyl or methoxy group.
-
Loss of a bromine atom (•Br).
-
Loss of formaldehyde (CH₂O) from the methoxy group.
-
Cleavage of the N-C bond.
-
The fragmentation patterns of the different isomers may show subtle differences that can aid in their differentiation, although these may be less pronounced than the differences observed in NMR spectra.
X-ray Crystallography: The Definitive Proof of Structure
For an unambiguous determination of the molecular structure, including the precise arrangement of atoms in three-dimensional space, single-crystal X-ray crystallography is the gold standard.[4] This technique is particularly valuable for definitively distinguishing between closely related isomers.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is to grow single crystals of the purified compound suitable for X-ray diffraction. This often involves slow evaporation of a solvent from a concentrated solution of the compound, or other crystallization techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
The resulting crystal structure provides irrefutable evidence of the substitution pattern on the aromatic ring, thus confirming the identity of the synthesized compound.
Conclusion
The structural validation of "4,5-Dibromo-2-methoxy-N-methylaniline" requires a systematic and multi-technique approach. By anticipating the formation of potential isomeric impurities based on the synthetic route, and by employing a combination of NMR spectroscopy and mass spectrometry, researchers can confidently elucidate the structure of their reaction products. While NMR provides the most detailed information for distinguishing isomers in solution, mass spectrometry confirms the molecular weight and offers complementary structural information. For an absolute and definitive proof of structure, particularly in cases of ambiguity, single-crystal X-ray crystallography is the ultimate analytical tool. Adherence to this comprehensive validation strategy ensures the scientific integrity of research and is a critical component of the drug discovery and development process.
References
- Brukner, P. (2010). Advanced Organic Chemistry. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
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A Comparative Guide to the Analytical Utility of 4,5-Dibromo-2-methoxy-N-methylaniline as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and quantification of analytes. This guide provides an in-depth technical comparison of 4,5-Dibromo-2-methoxy-N-methylaniline and its potential application as an analytical reference standard. While currently available primarily for research and development purposes, this guide will explore the necessary qualifications and compare its hypothetical performance against an established alternative, 4-Bromo-2-methylaniline.
The Critical Role of Reference Standards in Analytical Chemistry
A reference standard is a highly purified and well-characterized substance used as a measurement base. In the pharmaceutical industry, they are indispensable for ensuring the quality, safety, and efficacy of drug substances and products. The two primary types of reference standards are:
-
Primary Reference Standards: These are of the highest purity and are established without comparison to a previously existing standard. Their value is accepted without reference to other standards.
-
Secondary Reference Standards: These are characterized by comparison to a primary reference standard and are used for routine laboratory work.[1]
The qualification of a reference standard involves rigorous testing to confirm its identity, purity, and stability over time. This ensures that it is fit for its intended analytical purpose.
Profiling 4,5-Dibromo-2-methoxy-N-methylaniline as a Candidate Reference Standard
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aniline derivative. Its complex structure with multiple functional groups (amine, ether, and two bromine atoms) makes it a relevant candidate for use as a reference standard in the analysis of related impurities or metabolites in synthetic pathways.
Currently, this compound is often supplied for research and development purposes, with a typical purity of 95+% as stated by some vendors.[2] For it to be elevated to the status of a reference standard, a comprehensive characterization would be necessary.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H9Br2NO | [2] |
| Molecular Weight | 294.99 g/mol | [2] |
| CAS Number | 1187386-09-9 | [3] |
A Hypothetical Qualification Workflow for a New Reference Standard
The following workflow outlines the necessary steps to qualify 4,5-Dibromo-2-methoxy-N-methylaniline as a reference standard. This process is designed to be a self-validating system, ensuring the trustworthiness of the resulting standard.
Caption: Workflow for qualifying a new reference standard.
Performance Comparison: A Tale of Two Standards
To objectively evaluate the potential of 4,5-Dibromo-2-methoxy-N-methylaniline, we will compare its hypothetical, qualified profile with that of a more established, structurally related reference standard, 4-Bromo-2-methylaniline .
| Parameter | 4,5-Dibromo-2-methoxy-N-methylaniline (Hypothetical Qualified Standard) | 4-Bromo-2-methylaniline (Established Standard) | Justification for Comparison |
| Purity (by Mass Balance) | ≥ 99.8% | ≥ 99.5% (GC)[4] | Purity is the most critical attribute for a reference standard. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS, FTIR | ¹H NMR, FTIR, GC-MS | A comprehensive set of analytical techniques is required for unambiguous identification. |
| Chromatographic Behavior (HPLC) | Good peak shape on C18 column; UV λmax ~290 nm | Good peak shape on C18 column; UV λmax ~290 nm[5] | Similar chromophores suggest comparable UV detection. The additional polar methoxy group may slightly reduce retention time. |
| Potential Impurities | Residual starting materials, under- or over-brominated species, positional isomers. | Isomers (e.g., 2-Bromo-4-methylaniline), starting material (p-toluidine).[6] | The complexity of the target molecule influences the impurity profile. |
| Stability | Expected to be stable under normal storage conditions (2-8°C, protected from light). May be susceptible to oxidative degradation due to the electron-rich aromatic ring. | Stable solid at room temperature.[5] | The presence of additional functional groups can impact stability. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the qualification and use of these reference standards.
Protocol 1: HPLC Purity Determination and Assay
This method is designed for the purity assessment of both 4,5-Dibromo-2-methoxy-N-methylaniline and 4-Bromo-2-methylaniline, with minor modifications.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 290 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (for Purity): Prepare a solution of the test article at a concentration of approximately 0.5 mg/mL in the same diluent.
3. System Suitability:
-
Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
4. Data Analysis:
-
Purity (Area Normalization): Calculate the percentage of each impurity by dividing the area of each impurity peak by the total area of all peaks.
-
Assay: Compare the peak area of the analyte in the sample solution to that of the standard solution of a known concentration.
Protocol 2: Stability-Indicating Forced Degradation Study
This protocol is crucial for establishing the stability profile of a reference standard.
Caption: Forced degradation experimental workflow.
1. Sample Preparation:
-
Prepare separate solutions of the reference standard at approximately 0.5 mg/mL in the respective stress media.
-
For acid and base hydrolysis, neutralize the solutions before injection.
2. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the main analyte peak and from each other.
Conclusion and Recommendations
4,5-Dibromo-2-methoxy-N-methylaniline presents a chemical structure of interest for applications in synthetic chemistry and as a potential analytical standard for related compounds. However, its current availability for "R&D purposes only" and with a purity of 95+% indicates that it has not undergone the rigorous qualification required for a reference standard.[2]
For laboratories considering its use in quantitative applications, it is imperative to perform a thorough in-house qualification following the workflows outlined in this guide. This includes definitive identification, high-purity characterization (≥99.5%), and a comprehensive stability assessment.
Alternative Reference Standards:
When a fully qualified reference standard for a specific analyte is not available, several alternatives can be considered:
-
A well-characterized related compound: 4-Bromo-2-methylaniline, being a commercially available standard, could serve as a surrogate for chromatographic development and system suitability, but not for direct quantification of 4,5-Dibromo-2-methoxy-N-methylaniline without establishing a relative response factor.
-
In-house isolated and characterized material: A batch of the material can be purified and characterized to the best of the laboratory's ability to serve as an interim standard.
The choice of a reference standard is a critical decision that directly impacts the quality and reliability of analytical data. While 4,5-Dibromo-2-methoxy-N-methylaniline is a compound with potential, its use as a reference standard is contingent upon a rigorous and well-documented qualification process.
References
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Covaci, A., et al. (2007). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. Journal of Chromatographic Science, 45(7), 490-498. [Link]
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National Institute of Standards and Technology. Aniline. NIST Chemistry WebBook. [Link]
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Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
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Sreekanth, N., et al. (2022). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. International Journal of Pharmaceutical Quality Assurance, 13(1), 1-8. [Link]
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Reddy, G. S., et al. (2023). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. International Journal of Pharmaceutical Sciences and Research, 14(6), 2845-2854. [Link]
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Wyska, E., et al. (2022). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Acta Poloniae Pharmaceutica, 79(4), 455-464. [Link]
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Kumar, P., et al. (2017). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 134-141. [Link]
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St. Jean, D. J., & Fagnou, K. (2013). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. The Journal of Organic Chemistry, 78(15), 7543-7553. [Link]
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Assessing the Drug-like Properties of 4,5-Dibromo-2-methoxy-N-methylaniline Analogues: A Comparative Guide
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] However, challenges such as metabolic instability and potential toxicity necessitate a strategic approach to analogue design to refine pharmacological profiles.[2][3][4] This guide provides an in-depth comparative analysis of methodologies used to assess the drug-like properties of analogues derived from the "4,5-Dibromo-2-methoxy-N-methylaniline" core structure. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical analogues to illustrate the principles of structure-activity and structure-property relationships.
The core scaffold, with its dibromo and methoxy substitutions, presents a unique electronic and steric environment. Our exploration will focus on analogues designed to modulate a hypothetical kinase target, a common focus for such substituted aromatic compounds in oncology and inflammation research. The goal is to identify candidates with an optimal balance of potency, solubility, permeability, and metabolic stability, key determinants of in vivo efficacy.
Foundational Principles: Evaluating "Drug-likeness"
Before embarking on intensive biological screening, an early assessment of a compound's physicochemical properties is paramount. This proactive approach helps to de-risk development by identifying potential liabilities that could lead to poor pharmacokinetics.[5][6] A foundational guideline is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a compound violates certain criteria related to molecular weight, lipophilicity, and hydrogen bonding capacity.[5][7][8] While a valuable filter, it is a guideline, not an immutable law, especially as drug discovery moves into more complex chemical space.[9] Therefore, experimental validation is indispensable.
Comparative Experimental Assessment of Analogues
We will assess our hypothetical analogues (and the parent compound) across three critical in vitro assays that form the bedrock of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling: Aqueous Solubility, Passive Permeability, and Metabolic Stability.[10][11][12][13]
Hypothetical Compounds for Analysis:
-
Cmpd-1 (Parent): 4,5-Dibromo-2-methoxy-N-methylaniline
-
Cmpd-2 (Analogue A): 4-Bromo-5-fluoro-2-methoxy-N-methylaniline (Bromo replaced with Fluoro to reduce lipophilicity)
-
Cmpd-3 (Analogue B): 4,5-Dibromo-2-hydroxy-N-methylaniline (Methoxy demethylated to increase hydrogen bond donors and potentially solubility)
-
Cmpd-4 (Analogue C): 4,5-Dibromo-2-methoxy-N-ethylaniline (N-methyl replaced with N-ethyl to probe metabolic stability)
Aqueous Solubility Assessment
Causality: A drug must be in solution to be absorbed and distributed to its target site.[6][14] Poor aqueous solubility can lead to low bioavailability and unreliable data in in vitro assays.[6][14][15] We employ a kinetic solubility assay using turbidimetry, a high-throughput method suitable for early discovery.[14][15][16] This method measures the concentration at which a compound, upon being introduced from a DMSO stock into an aqueous buffer, begins to precipitate.[16][17]
Experimental Protocol: Kinetic Turbidimetric Solubility
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of phosphate-buffered saline (PBS), pH 7.4, in a clear-bottom 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Turbidity Measurement: Read the optical density of each well at a wavelength sensitive to light scattering, such as 620 nm, using a plate reader.[14][16]
-
Data Analysis: The solubility limit is determined as the concentration at which the turbidity reading significantly exceeds the background, indicating the formation of a precipitate.
Passive Permeability Assessment (PAMPA)
Causality: For orally administered drugs, the ability to passively diffuse across the intestinal epithelium is a critical determinant of absorption.[18][19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that models this process by measuring a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[18][19] Its simplicity and high-throughput nature make it an excellent tool for ranking compounds in early discovery.[20]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.[20]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), which may contain a surfactant to act as a "sink" for the permeating compound.[18]
-
Donor Plate Preparation: Prepare solutions of the test compounds in the donor plate at a known concentration (e.g., 10 µM) in PBS with a low percentage of DMSO.[20][21]
-
Incubation: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich," and incubate for an extended period (e.g., 16-24 hours) at room temperature.[22]
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[19]
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments and the incubation parameters.
Caption: A simplified diagram of hepatic drug metabolism pathways.
Comparative Data Summary
The following table summarizes the hypothetical experimental data for the parent compound and its analogues. This data is designed to be illustrative of how structural modifications can impact key drug-like properties.
| Compound | Modification vs. Parent | Kinase IC₅₀ (nM) | Solubility (µM) | Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Half-life (t½, min) | Lipinski Ro5 Violations |
| Cmpd-1 | Parent Structure | 50 | 5 | 8.5 | 15 | 0 |
| Cmpd-2 | Br to F | 75 | 15 | 7.0 | 25 | 0 |
| Cmpd-3 | OMe to OH | 45 | 50 | 2.1 | >60 | 0 |
| Cmpd-4 | N-Me to N-Et | 60 | 4 | 8.2 | 8 | 0 |
Analysis and Interpretation
-
Cmpd-1 (Parent): Exhibits good potency and high permeability, the latter being consistent with its lipophilic nature. However, its low aqueous solubility and moderate metabolic stability are potential liabilities.
-
Cmpd-2 (Analogue A): Replacing a bromine with a fluorine atom successfully increased aqueous solubility and improved metabolic stability, likely by altering the molecule's electrostatic potential and making it a poorer substrate for CYP enzymes. This came at the cost of a slight reduction in potency, a common trade-off in drug design.
-
Cmpd-3 (Analogue B): Demethylation of the methoxy group to a hydroxyl introduced a hydrogen bond donor, dramatically increasing aqueous solubility. [3]This also made the compound highly stable metabolically, as the primary metabolic spot (O-demethylation) was removed. However, the increased polarity led to a significant drop in passive permeability, which could hinder oral absorption. [19]* Cmpd-4 (Analogue C): Extending the N-alkyl group from methyl to ethyl resulted in a significant decrease in metabolic stability. This suggests the N-alkyl group is a site of metabolic attack, and the larger ethyl group may be more readily oxidized by CYP enzymes. Other properties remained largely unchanged.
Conclusion
This comparative guide demonstrates a rational, multi-parameter approach to assessing the drug-like properties of novel chemical entities. By systematically evaluating solubility, permeability, and metabolic stability, researchers can make informed decisions about which analogues to advance. The hypothetical data for the "4,5-Dibromo-2-methoxy-N-methylaniline" series illustrates the delicate balance that must be struck between optimizing potency and engineering favorable pharmacokinetic properties. Analogue Cmpd-2 emerges as a promising lead from this initial assessment, showing a more balanced profile of moderate potency, improved solubility, and enhanced stability compared to the parent compound. Further optimization would focus on regaining potency while retaining these improved ADME characteristics. This iterative process of design, synthesis, and multiparametric assessment is fundamental to navigating the complex path of drug discovery.
References
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A Comparative Guide to the Synthetic Routes of 4,5-Dibromo-2-methoxy-N-methylaniline
Abstract
This guide provides a comprehensive comparison of potential synthetic routes to 4,5-Dibromo-2-methoxy-N-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other specialty chemicals. Due to the absence of a well-documented, direct synthesis in the current literature, this document outlines a proposed primary synthetic pathway and evaluates alternative reagents and strategies based on established principles of organic chemistry and analogous transformations reported for similar molecules. The discussion focuses on the critical aspects of regioselectivity in the bromination of a highly activated aromatic system, offering researchers and drug development professionals a robust framework for the successful synthesis of this target compound.
Introduction
4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aniline with a substitution pattern that makes it an attractive building block for the synthesis of more complex molecular architectures. The presence of bromine atoms provides reactive handles for further functionalization via cross-coupling reactions, while the methoxy and N-methylamino groups influence the molecule's electronic properties and potential for hydrogen bonding. This guide aims to provide a detailed analysis of the most plausible synthetic approaches to this compound, with a focus on providing practical, experimentally-grounded advice.
Proposed Primary Synthetic Route: Electrophilic Bromination of 2-methoxy-N-methylaniline
The most direct and logical approach to the synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline is the electrophilic dibromination of the readily available starting material, 2-methoxy-N-methylaniline. This precursor is commercially available from several suppliers, simplifying the initial steps of the synthesis.[1][2][3]
Analysis of Regioselectivity
The key challenge in this synthesis is controlling the regioselectivity of the bromination reaction. The aromatic ring of 2-methoxy-N-methylaniline is highly activated by two electron-donating groups: the N-methylamino group and the methoxy group. Both are ortho-, para- directing.[4] The N-methylamino group is generally a stronger activating group than the methoxy group.
-
N-methylamino group (at C1): Strongly activating and directs to positions 2, 4, and 6. Position 2 is already substituted. Therefore, it strongly directs to positions 4 and 6.
-
Methoxy group (at C2): Activating and directs to positions 1, 3, and 5. Position 1 is already substituted. Therefore, it directs to positions 3 and 5.
Considering the combined directing effects, the positions most susceptible to electrophilic attack are 4 and 5. Position 4 is para to the strongly activating N-methylamino group, and position 5 is ortho to the methoxy group and meta to the N-methylamino group. Given the strong activation from the N-methylamino group, dibromination is expected to occur readily. The formation of the 4,5-dibromo isomer is highly plausible.
Proposed Experimental Protocol
This protocol is based on general procedures for the bromination of activated anilines.[5][6]
Reaction:
Materials:
-
2-methoxy-N-methylaniline
-
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Sodium Thiosulfate solution (10%)
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Dissolve 2-methoxy-N-methylaniline (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of molecular bromine (2.1 equivalents) in the same solvent to the cooled aniline solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Alternatively, N-bromosuccinimide (2.1 equivalents) can be added portion-wise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate.
-
If bromine color persists, add 10% sodium thiosulfate solution until the color disappears.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,5-Dibromo-2-methoxy-N-methylaniline.
Workflow Diagram
Caption: Proposed workflow for the synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline.
Comparison of Brominating Agents
The choice of brominating agent is a critical parameter that can influence the yield, selectivity, and safety of the reaction.
| Brominating Agent | Formula | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | Highly reactive, cost-effective. | Highly corrosive and toxic, can lead to over-bromination, generates HBr as a byproduct.[7] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier and safer to handle than Br₂, often provides higher selectivity.[7][8][9] | More expensive than Br₂, can require a radical initiator or acid catalyst in some cases. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | C₆H₂Br₄O | Solid, mild brominating agent, can offer good selectivity for activated systems.[5] | Stoichiometry can be less straightforward, may be less readily available. |
For the synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline, N-Bromosuccinimide (NBS) is likely the preferred reagent for laboratory-scale synthesis due to its ease of handling and potentially higher selectivity, which could minimize the formation of over-brominated byproducts. For larger-scale industrial production, a cost-benefit analysis might favor the use of molecular bromine, provided that appropriate safety measures and process controls are in place.
Alternative Synthetic Strategies (Conceptual)
While the direct bromination of 2-methoxy-N-methylaniline is the most straightforward proposed route, other synthetic strategies could be considered, particularly if the desired regioselectivity proves difficult to achieve.
Route B: Bromination followed by N-methylation
This approach would involve the dibromination of 2-methoxyaniline, followed by the methylation of the resulting 4,5-dibromo-2-methoxyaniline.
Caption: Conceptual alternative route via N-methylation.
-
Advantages: The directing effects of the primary amine and methoxy group in 2-methoxyaniline would still favor bromination at the 4 and 5 positions.
-
Challenges: The N-methylation of a dibrominated aniline might require harsher conditions and could be complicated by competing side reactions.
Route C: Synthesis from a Pre-brominated Precursor
This strategy would involve starting with a commercially available dibrominated compound and introducing the methoxy and N-methylamino groups. For example, starting from 1,2-dibromo-4,5-dinitrobenzene.
-
Advantages: The bromine positions would be pre-determined, avoiding issues with regioselectivity of bromination.
-
Challenges: This would likely be a multi-step synthesis involving nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of a nitro group and subsequent N-methylation. Each of these steps would need to be optimized, potentially leading to a lower overall yield.
Conclusion
The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline is most practically approached through the direct electrophilic dibromination of 2-methoxy-N-methylaniline. The choice of brominating agent and careful control of reaction conditions will be paramount to achieving a good yield and high purity of the desired product. While N-Bromosuccinimide is recommended for its handling and selectivity advantages in a research setting, molecular bromine remains a viable, albeit more hazardous, option for larger-scale synthesis. The conceptual alternative routes outlined provide fallback strategies should the primary route prove to be low-yielding or non-selective. Further experimental work is required to optimize the proposed protocol and fully characterize the reaction products.
References
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PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]
-
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-
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PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Bromo-2-methoxyaniline. [Link]
-
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-
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Safety Operating Guide
Proper Disposal of 4,5-Dibromo-2-methoxy-N-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Dibromo-2-methoxy-N-methylaniline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety data for structurally similar compounds and general principles for hazardous waste management.
Hazard Assessment and Chemical Profile
4,5-Dibromo-2-methoxy-N-methylaniline is a substituted aniline, and like many halogenated aromatic amines, it should be handled as a hazardous substance. While specific toxicity data for this compound is not extensively published, data from analogous compounds such as 2,6-Dibromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline indicate that it is likely harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2][3]
Key Hazard Information:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | Ingestion, skin contact, breathing in dust or aerosols. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Direct contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Direct contact with eyes. |
| Hazardous Decomposition Products | Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[1] | Inhalation during a fire. |
Incompatible Materials: Be aware of potential hazardous reactions with strong oxidizing agents.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4,5-Dibromo-2-methoxy-N-methylaniline for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4,5-Dibromo-2-methoxy-N-methylaniline is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]
Step 1: Segregation and Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for 4,5-Dibromo-2-methoxy-N-methylaniline and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4,5-Dibromo-2-methoxy-N-methylaniline," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.
Step 2: Preparing for Disposal
-
Solid Waste: Collect the solid 4,5-Dibromo-2-methoxy-N-methylaniline in its designated container.
-
Contaminated Labware: Any labware that cannot be decontaminated should be disposed of as solid hazardous waste.
-
Decontamination of Glassware: Glassware can be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of 4,5-Dibromo-2-methoxy-N-methylaniline must be carried out by a licensed hazardous waste disposal company.[5][6] These companies are equipped to handle and dispose of chemical waste safely and in compliance with all local, regional, and national regulations.
-
Incineration: The preferred method of disposal for brominated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts like hydrogen bromide.[1][6]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and soak up the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dibromo-2-methoxy-N-methylaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4,5-Dibromo-2-methoxy-N-methylaniline. The protocols outlined here are designed not just to meet regulatory standards, but to create a self-validating system of safety that protects you, your colleagues, and your research.
The structure of 4,5-Dibromo-2-methoxy-N-methylaniline, featuring a halogenated aniline core, suggests a hazard profile that must be taken seriously. Aniline and its derivatives are well-documented for their toxicity, particularly their ability to be absorbed through the skin and cause systemic effects.[1] The presence of two bromine atoms can further potentiate its toxicological properties. Therefore, a comprehensive PPE strategy is not merely a recommendation; it is an absolute requirement for safe handling.
Hazard Assessment: Understanding the Risk Profile
Inferred Hazard Classifications:
Based on data for related compounds like 4-bromoaniline and 2,6-Dibromo-4-methylaniline, the anticipated GHS classifications for 4,5-Dibromo-2-methoxy-N-methylaniline are summarized below.
| Hazard Classification | GHS Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][5] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin[2][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |
Causality Behind the Hazards: Anilines pose a significant risk because they can be readily absorbed through the skin.[1] Systemically, a primary concern with aniline derivatives is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[8][9] This effect can be delayed after exposure.[6] The bromine substituents increase the molecule's lipophilicity, potentially enhancing skin penetration.
Core PPE Requirements: Your First Line of Defense
All work involving 4,5-Dibromo-2-methoxy-N-methylaniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] This engineering control is the most critical barrier, but it must be supplemented by a robust PPE ensemble.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Type: Nitrile or neoprene gloves are recommended.[11] Rationale: Anilines can permeate standard latex gloves. Nitrile provides better resistance. For extended operations or when handling larger quantities, double gloving is a prudent measure to protect against undetected tears or saturation. Always inspect gloves for any signs of degradation before use.[11] |
| Eye & Face Protection | Safety goggles and face shield | Type: Chemical splash goggles that form a complete seal around the eyes are mandatory.[10] Rationale: Goggles protect against splashes and dust. A full-face shield must be worn in conjunction with goggles, especially during procedures with a higher risk of splashing, such as transferring solutions or performing reactions.[11] |
| Body Protection | Laboratory coat and chemical-resistant apron | Type: A fully buttoned, flame-retardant lab coat should be worn.[11] A chemical-resistant apron provides an additional layer of protection over the torso and legs. Rationale: This combination protects your personal clothing and skin from contamination in the event of a spill or splash. Contaminated clothing must be removed immediately.[12][13] |
| Foot Protection | Closed-toe shoes | Type: Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory. Rationale: This prevents exposure to spills and protects from physical hazards. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to PPE usage is crucial for ensuring safety from the moment you prepare for an experiment until you have completed cleanup. This workflow minimizes the risk of accidental exposure and cross-contamination.
Caption: PPE workflow from preparation to post-handling decontamination.
Emergency Procedures and Disposal
Spill Response: In the event of a spill, evacuate personnel from the immediate area.[14] Cleanup should only be performed by trained personnel wearing appropriate PPE, which includes a full-face respirator with organic vapor cartridges if the spill is outside of a fume hood.[11][14] Use an inert absorbent material like vermiculite or sand to contain the spill, then collect it in a sealed, labeled container for hazardous waste disposal.[10]
First Aid and Exposure: Immediate action is critical upon accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[13][14] Seek prompt medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][14] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or Poison Control Center immediately.[14]
Disposal of Contaminated PPE: All disposable PPE that has come into contact with 4,5-Dibromo-2-methoxy-N-methylaniline, including gloves, bench paper, and disposable aprons, must be considered hazardous waste.[5] Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.[5] Never dispose of contaminated items in the regular trash. Empty containers that held the chemical are also considered hazardous waste until they have been triple-rinsed with an appropriate solvent.[5]
By adhering to these stringent PPE protocols, you establish a culture of safety that is integral to the integrity of your research. This proactive approach to chemical handling ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights.
- ECHEMI. 4,5-Dibromo-2-methoxy-N-methylaniline SDS, 1187386-09-9 Safety Data Sheets.
- University of California, Riverside. Aniline - Standard Operating Procedure.
- BenchChem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline.
- Fisher Scientific. SAFETY DATA SHEET - 2,6-Dibromo-4-methylaniline.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- National Institutes of Health (NIH), PubChem. 3-Bromoaniline.
- Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024-08-30).
- Knowledge. What are the health and safety guidelines for Aniline in workplaces?.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methoxy-5-methylaniline.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylaniline.
- ECHEMI. 4-Bromoaniline SDS, 106-40-1 Safety Data Sheets.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dibromo-4-methylaniline (A17184).
- BenchChem. Proper Disposal of 2,6-Dibromo-4-nitroaniline: A Guide for Laboratory Professionals.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 13. nj.gov [nj.gov]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
